4-Azido-d-homoalanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-4-azidobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWQLZWAZSJGLY-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=[N+]=[N-])[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-Azido-d-homoalanine
An In-Depth Technical Guide to 4-Azido-homoalanine: A Tale of Two Stereoisomers
Introduction: Chirality as a Functional Determinant
4-Azido-homoalanine is a non-canonical amino acid that has emerged as a powerful chemical biology tool. Its structure is analogous to methionine but features a bioorthogonal azide group in place of the terminal methyl group. This seemingly simple modification provides a chemical handle for "click chemistry," a suite of highly specific and efficient reactions that allow for the covalent attachment of reporter molecules like fluorophores or biotin.[1]
However, the true utility and biological application of 4-Azido-homoalanine are dictated not by the azide group alone, but by the stereochemistry of its α-carbon. The cellular machinery of different domains of life exhibits profound stereospecificity, leading to fundamentally divergent applications for the L- and D-enantiomers. This guide elucidates the distinct chemical properties and biological applications of 4-Azido-L-homoalanine (L-AHA) and 4-Azido-D-homoalanine (D-AHA), providing a comprehensive resource for researchers in proteomics, drug development, and microbiology.
Part 1: 4-Azido-L-homoalanine (L-AHA) - A Reporter of Nascent Protein Synthesis
The central dogma of molecular biology dictates that proteins are synthesized from a canonical set of 20 L-amino acids. The translational machinery, particularly the aminoacyl-tRNA synthetases that charge tRNAs with their corresponding amino acids, is exquisitely specific for the L-chiral form.[2] It is this specificity that L-AHA leverages to function as a metabolic probe for newly synthesized proteins in eukaryotic and prokaryotic cells.
Principle of Incorporation
L-AHA serves as a surrogate for L-methionine. The cellular methionyl-tRNA synthetase (MetRS) recognizes L-AHA and covalently attaches it to the initiator and elongator methionine tRNAs. Consequently, during mRNA translation, L-AHA is incorporated into nascent polypeptide chains at positions normally occupied by methionine.[3] This process, often termed Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), endows newly synthesized proteins with a latent azide tag, distinguishing them from the pre-existing proteome. The incorporation of L-AHA is generally considered minimally invasive to protein structure and function, though potential cellular stress responses have been noted and should be considered.[4]
Workflow: From Labeling to Detection
The application of L-AHA is a two-stage process: metabolic labeling followed by bioorthogonal ligation.
-
Metabolic Labeling: Cells or organisms are cultured in methionine-free medium supplemented with L-AHA. The molecule is cell-permeable and actively incorporated into the proteome over a period of minutes to hours.[3]
-
Bioorthogonal "Click" Chemistry: After labeling, the azide-tagged proteins are detected by covalently attaching an alkyne-bearing probe. This is typically achieved via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction.[5] Probes can include fluorophores for imaging applications (Fluorescent Non-Canonical Amino Acid Tagging, or FUNCAT) or biotin for affinity purification and subsequent mass spectrometry-based identification.
Applications in Research and Drug Development
-
Proteome Profiling: L-AHA enables the specific isolation and identification of proteins synthesized in response to a stimulus, drug treatment, or developmental stage.
-
Visualization of Protein Synthesis: FUNCAT allows for the spatial and temporal tracking of protein synthesis within cells and tissues.
-
Target Engagement: In drug development, L-AHA can help identify changes in protein synthesis that occur upon treatment with a therapeutic agent.
Part 2: this compound (D-AHA) - A Selective Probe for Bacterial Cell Wall Synthesis
In stark contrast to the L-enantiomer, this compound is not a substrate for ribosomal protein synthesis. Its utility lies in a completely different biological context: the bacterial cell wall.
Principle of Incorporation
The cell wall of most bacteria is distinguished by a unique mesh-like macromolecule called peptidoglycan (PG), which is essential for maintaining cell shape and integrity.[6][7] A defining feature of PG is the presence of D-amino acids in its peptide stems, which are cross-linked to provide structural rigidity.[8] The bacterial enzymes responsible for synthesizing and remodeling the PG, particularly D,D-transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and L,D-transpeptidases, incorporate D-amino acids into the structure.[9][10]
These enzymes exhibit a degree of substrate promiscuity, allowing them to recognize and incorporate D-amino acid analogs, including D-AHA, into the sites of active PG synthesis.[6][11] Because mammalian cells lack both a peptidoglycan cell wall and the enzymatic machinery to process D-amino acids in this manner, D-AHA serves as a highly selective labeling agent for bacteria, even within a host environment.[6][11]
Workflow: Visualizing Bacterial Growth and Activity
The workflow for D-AHA mirrors that of its L-enantiomer but is applied to bacterial cultures or infections.
-
Metabolic Labeling: Bacteria are incubated with D-AHA, which is incorporated into the cell wall at locations of active synthesis and remodeling (e.g., the septum during cell division or sites of cell elongation).[12]
-
Bioorthogonal Detection: The incorporated azide handles are visualized by click chemistry ligation to an alkyne-fluorophore, enabling high-resolution imaging of bacterial growth patterns and cell wall dynamics.[9][13]
Applications in Microbiology and Infectious Disease
-
Bacterial Imaging: D-AHA enables detailed visualization of bacterial morphology, cell division, and sites of cell wall synthesis.[9][14]
-
Antibiotic Susceptibility Testing: The rate of D-AHA incorporation can serve as a rapid readout of metabolic activity, allowing for fast antibiotic susceptibility tests (FaAST).[15]
-
In Vivo Tracking: The selectivity of D-AHA for bacteria allows for the labeling and tracking of pathogens during infection of host organisms.[4][7]
-
Drug Delivery: D-AHA can be used to target bacteria for the delivery of diagnostic or therapeutic agents.[6][16]
Part 3: Physicochemical Properties and Chemical Synthesis
While their biological activities diverge, the fundamental physicochemical properties of the two enantiomers are nearly identical, differing only in their interaction with plane-polarized light.
Data Summary
| Property | 4-Azido-L-homoalanine (L-AHA) | This compound (D-AHA) | Reference(s) |
| Synonym | (S)-2-Amino-4-azidobutanoic acid | (R)-2-Amino-4-azidobutanoic acid | [16] |
| Molecular Formula | C₄H₈N₄O₂ | C₄H₈N₄O₂ | |
| Molecular Weight | 144.13 g/mol (free acid) | 144.13 g/mol (free acid) | |
| CAS Number (HCl Salt) | 942518-29-8 | N/A (specific CAS may vary) | |
| Appearance | White to off-white powder | White to off-white powder | |
| Optical Rotation | Varies (e.g., [α]D is negative) | Varies (e.g., [α]D is positive) | [17] |
| Primary Application | Metabolic labeling of proteins | Metabolic labeling of bacterial PG | [6] |
Note: Reported optical rotation values for azido amino acids can be inconsistent in the literature, requiring careful analytical verification of any synthesized batch.[17]
Chemical Synthesis Overview
A common and efficient route for synthesizing Fmoc-protected azido-homoalanine involves a two-step process starting from a readily available protected amino acid.[18][19]
-
Hofmann Rearrangement: Fmoc-L-glutamine (for L-AHA) or Fmoc-D-glutamine (for D-AHA) is subjected to a Hofmann rearrangement. This reaction converts the side-chain amide into a primary amine, yielding Fmoc-protected 2,4-diaminobutanoic acid.
-
Diazo Transfer: The newly formed side-chain amine is then converted to an azide using a diazo-transfer reagent, such as imidazole-1-sulfonyl azide hydrochloride. This step proceeds in good yield and typically produces a product of sufficient purity for direct use in peptide synthesis or for deprotection and use in cell culture.[18][19]
Part 4: Experimental Protocols
Disclaimer: These protocols are intended as a general guide. Optimal concentrations, incubation times, and reaction conditions should be determined empirically for each specific cell type, bacterial strain, and experimental setup.
Protocol 1: Metabolic Labeling of Mammalian Cells with L-AHA
-
Cell Preparation: Culture mammalian cells to the desired confluency in standard complete medium.
-
Methionine Starvation: Gently wash the cells twice with pre-warmed PBS. Replace the medium with pre-warmed, methionine-free DMEM (or other appropriate base medium) supplemented with dialyzed FBS and other necessary components. Incubate for 30-60 minutes to deplete intracellular methionine pools.
-
L-AHA Labeling: Replace the starvation medium with methionine-free culture medium containing L-AHA. A final concentration of 50 µM to 2 mM is a common starting point. Co-treat with stimuli or drugs as required by the experiment.
-
Incubation: Incubate the cells for 1 to 4 hours under standard culture conditions. For pulse-chase experiments, shorter incubation times can be used.
-
Cell Harvesting/Fixation: After incubation, wash the cells twice with cold PBS. The cells can then be lysed for biochemical analysis (e.g., Western blot, mass spectrometry) or fixed for imaging.
Protocol 2: Metabolic Labeling of Bacteria (E. coli) with D-AHA
-
Culture Preparation: Grow E. coli in a suitable broth (e.g., LB) to the early or mid-logarithmic phase (OD₆₀₀ ≈ 0.2-0.5).
-
D-AHA Labeling: Add D-AHA directly to the growing culture from a sterile stock solution. A final concentration of 1-4 mM is a typical starting point.
-
Incubation: Continue to incubate the bacteria for a duration that corresponds to a fraction of their doubling time (e.g., 15-30 minutes for E. coli) to label sites of active growth.
-
Harvesting and Fixation: Harvest the bacteria by centrifugation (e.g., 5000 x g for 5 minutes). Wash the pellet twice with cold PBS.
-
Fixation: Resuspend the bacterial pellet in a suitable fixative, such as 4% paraformaldehyde in PBS, and incubate for 20 minutes at room temperature. Wash again with PBS before proceeding to the click reaction.
Protocol 3: General Protocol for CuAAC "Click" Reaction on Labeled Cells
-
Prepare Click Reagents: Prepare fresh stock solutions.
-
Alkyne Probe: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM in water.
-
Copper Ligand (e.g., THPTA): 50 mM in water.
-
Reducing Agent (e.g., Sodium Ascorbate): 500 mM in water (prepare immediately before use).
-
-
Permeabilization (for intracellular targets): For fixed cells, permeabilize with 0.5% Triton X-100 in PBS for 15 minutes. Wash twice with PBS containing 3% BSA.
-
Prepare Click Reaction Cocktail: For a 100 µL final volume, combine reagents in the following order:
-
85 µL PBS
-
1 µL Alkyne Probe (final concentration: 100 µM)
-
2 µL CuSO₄ (final concentration: 1 mM)
-
2 µL Copper Ligand (final concentration: 1 mM)
-
10 µL Sodium Ascorbate (final concentration: 50 mM) Vortex immediately after adding the sodium ascorbate.
-
-
Labeling Reaction: Add the click cocktail to the fixed cells (or cell lysate). Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
Analysis: Proceed with downstream analysis (e.g., fluorescence microscopy, flow cytometry).
Conclusion and Future Perspectives
4-Azido-homoalanine is a testament to the power of chemical precision in biological discovery. The stereochemistry at a single carbon atom completely redirects its application from the study of protein synthesis in mammalian cells (L-AHA) to the analysis of cell wall dynamics in bacteria (D-AHA). This functional dichotomy underscores the remarkable specificity of biological systems. As synthetic methodologies improve and new bioorthogonal reactions are developed, these versatile building blocks will continue to enable researchers to ask and answer increasingly complex questions in fields ranging from fundamental cell biology to the development of next-generation antimicrobial therapies.
References
-
Kuru, E., Hughes, H. V., Brown, P. J., et al. (2017). Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. Chemical Science, 8(9), 6325–6337. [Link]
-
Zheng, Y., Zhu, X., Jiang, M., et al. (2024). Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan. Angewandte Chemie International Edition. [Link]
-
Zheng, Y., Zhu, X., Jiang, M., et al. (2024). Development and Applications of D‐Amino Acid Derivatives‐based Metabolic Labeling of Bacterial Peptidoglycan. Angewandte Chemie. [Link]
-
Zheng, Y., Zhu, X., Jiang, M., et al. (2024). Overview of D‐Amino acid derivative‐based metabolic labeling of bacterial PG and its applications. ResearchGate. [Link]
-
Wang, Z., Yao, Y., Zhang, Y., et al. (2022). d-Amino Acid-Based Metabolic Labeling Enables a Fast Antibiotic Susceptibility Test of Both Isolated Bacteria and Bronchoalveolar Lavage Fluid. Advanced Healthcare Materials, 11(6), e2101736. [Link]
-
Wikipedia contributors. (2023). Fluorescent D-amino acids. Wikipedia, The Free Encyclopedia. [Link]
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Kuru, E., Hughes, H. V., Brown, P. J., et al. (2017). Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. Chemical Science. [Link]
-
Kuru, E., Lambert, T., Rittichier, J., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2743–2756. [Link]
-
Lin, L., Du, D., He, Y., et al. (2021). Visualizing the Growth and Division of Rat Gut Bacteria by D-Amino Acid-Based in vivo Labeling and FISH Staining. Frontiers in Microbiology, 12, 676831. [Link]
-
Parisi, G., D'Angelo, F., Sannia, G., et al. (2017). Coupling Bioorthogonal Chemistries with Artificial Metabolism: Intracellular Biosynthesis of Azidohomoalanine and Its Incorporation into Recombinant Proteins. International Journal of Molecular Sciences, 18(9), 1989. [Link]
-
Kuru, E., Lambert, T., Rittichier, J., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology. [Link]
-
Dembkowski, L., & Spring, D. R. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1839-1842. [Link]
-
Liechti, G. W., Kuru, E., Hall, E., et al. (2014). A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis. Nature Chemical Biology, 10(12), 1046–1051. [Link]
-
Siegrist, M. S., Whiteside, S., Jewett, J. C., et al. (2013). d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. ACS Chemical Biology, 8(3), 500–505. [Link]
-
Salveson, P. J., & Van Deventer, J. A. (2016). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Amino Acids, 48(12), 2827–2835. [Link]
-
baseclick GmbH. 4-Azido-L-homoalanine HCl. baseclick. [Link]
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Sarkar, S., Kuru, E., Liechti, G., et al. (2018). Peptidoglycan precursor synthesis along the sidewall of pole-growing mycobacteria. eLife, 7, e37243. [Link]
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Reiner, A., Grote, M., Rovo, P., et al. (2018). Synthesis and protein incorporation of azido-modified unnatural amino acids. RSC Advances, 8(1), 213-221. [Link]
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baseclick GmbH. 3-Azido-D-alanine HCl. baseclick. [Link]
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Gáspári, Z., Németh, G., Bõsze, S., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 206-216. [Link]
-
Lehner, F., Kudlinzki, D., Richter, C., et al. (2017). Impact of Azidohomoalanine Incorporation on Protein Structure and Ligand Binding. ChemBioChem, 18(23), 2340–2349. [Link]
-
Jena Bioscience. 4-Azido-L-homoalanine HCl (L-AHA). Jena Bioscience. [Link]
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LibreTexts. (2023). The Amino Acids. Chemistry LibreTexts. [Link]
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4-Azido-D-homoalanine: Technical Specifications & Bioorthogonal Applications
Abstract
4-Azido-D-homoalanine (D-AHA) is the D-enantiomer of the non-canonical amino acid azidohomoalanine.[1] While its L-isomer (L-AHA) is a gold standard for metabolic labeling of nascent proteomes (BONCAT), D-AHA serves two distinct, critical high-value functions: as a rigorous stereochemical negative control to validate translation-dependent incorporation, and as a building block for protease-resistant peptidomimetics via solid-phase peptide synthesis (SPPS). This guide details the physicochemical properties, mechanistic applications, and validated protocols for utilizing D-AHA in bioorthogonal chemistry.
Part 1: Chemical Identity & Specifications[2]
The following data aggregates specifications for the hydrochloride salt, the most common form supplied for biological stability.
| Property | Specification |
| Chemical Name | This compound hydrochloride |
| IUPAC Name | (2R)-2-amino-4-azidobutanoic acid hydrochloride |
| Common Abbreviations | D-AHA; H-D-Aha-OH·HCl |
| CAS Number (HCl Salt) | 1858224-26-6 |
| CAS Number (Fmoc-Protected) | 1263047-53-5 |
| Molecular Formula | C₄H₈N₄O₂ · HCl |
| Molecular Weight | 180.59 g/mol (HCl salt); 144.13 g/mol (Free acid) |
| Solubility | Water (50 mg/mL), DMSO, Methanol |
| Storage | -20°C, desiccated; protect from light |
| Stereochemistry | D-isomer (R-configuration at α-carbon) |
Part 2: Mechanism of Action
Bioorthogonal Chemistry (Click Chemistry)
Both L- and D-AHA contain a terminal azide moiety (
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Reacts with terminal alkynes to form a stable 1,4-disubstituted 1,2,3-triazole.
-
SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition): Reacts with cyclooctynes (e.g., DBCO, BCN) without copper toxicity, suitable for live-cell applications.
The "Stereochemical Control" Principle
In metabolic labeling experiments (BONCAT), L-AHA acts as a methionine surrogate. The endogenous translational machinery (Methionyl-tRNA synthetase) charges L-AHA onto tRNA^{Met}, incorporating it into nascent proteins.
-
The Problem: Azides can sometimes non-specifically associate with cell surfaces or lipids, leading to false positives.
-
The Solution (D-AHA): Ribosomes possess high stereoselectivity and generally reject D-amino acids. Therefore, treating cells with D-AHA should result in zero incorporation into the proteome.
-
Signal in L-AHA sample: Translation + Background.
-
Signal in D-AHA sample: Background only.
-
True Signal: (L-AHA Signal) - (D-AHA Signal).
-
Part 3: Experimental Protocols
Protocol A: D-AHA as a Negative Control in Metabolic Labeling
Objective: Validate that fluorescent/biotin signal in L-AHA treated cells is due to active protein synthesis.
Reagents:
-
Methionine-free medium.
-
L-AHA (4 mM stock in PBS).
-
D-AHA (4 mM stock in PBS).
-
Click Cocktail: CuSO₄, THPTA (ligand), Sodium Ascorbate, Alkyne-Tag (Fluorophore or Biotin).
Workflow:
-
Depletion: Wash cells (e.g., HeLa, HEK293) 2x with PBS. Incubate in Methionine-free medium for 30 minutes to deplete intracellular Met reserves.
-
Labeling (Pulse):
-
Experimental Group: Add L-AHA to final concentration of 50 µM.
-
Control Group: Add D-AHA to final concentration of 50 µM.
-
Vehicle Control: Add PBS only.
-
Incubate for 1–4 hours at 37°C.
-
-
Harvest & Lysis: Wash cells 3x with ice-cold PBS (critical to remove free AHA). Lyse in RIPA buffer containing protease inhibitors.
-
Click Reaction:
-
Adjust protein concentration to 1–2 mg/mL.
-
Add reagents in order:
-
Lysate
-
Alkyne-Tag (e.g., TAMRA-Alkyne, 25 µM)
-
CuSO₄ (1 mM) pre-mixed with THPTA (2 mM)
-
Sodium Ascorbate (5 mM)
-
-
Incubate 1 hour at Room Temp in dark.
-
-
Analysis: Resolve by SDS-PAGE. Scan for fluorescence.
-
Success Criteria: Strong bands in L-AHA lanes; clean/empty lanes in D-AHA lanes.
-
Protocol B: Solid-Phase Peptide Synthesis (SPPS)
Objective: Incorporate D-AHA into a peptide sequence to introduce a click-handle in a protease-resistant D-peptide.
Reagents:
-
Fmoc-4-azido-D-homoalanine (CAS 1263047-53-5).[2]
-
Resin (e.g., Rink Amide).
-
Coupling Agents: HATU/DIPEA.
Workflow:
-
Coupling: Use 3-4 equivalents of Fmoc-D-AHA, 3.9 eq HATU, and 8 eq DIPEA in DMF.
-
Reaction Time: 45–60 minutes. (Note: Azides are stable under standard Fmoc coupling conditions).
-
Deprotection: 20% Piperidine in DMF.
-
Cleavage: TFA/TIS/H₂O (95:2.5:2.5). Avoid thiols (like EDT) if possible, or keep reaction time short, as azides can be reduced to amines by thiols over long exposures.
Part 4: Visualization of Logic & Workflow
The following diagram illustrates the differential processing of L-AHA and D-AHA by the cellular machinery, highlighting the control logic.
Figure 1: Mechanistic divergence between L-AHA (Signal) and D-AHA (Control). D-AHA bypasses translational incorporation, isolating background noise.
References
-
Dieterich, D. C., et al. "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Nature Protocols, 2(3), 532–540, 2007. (Foundational BONCAT methodology establishing stereoselectivity). [Link]
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Stability of azide group in 4-Azido-d-homoalanine under physiological conditions
This technical guide details the stability profile of the azide moiety in 4-Azido-D-homoalanine (D-AHA), focusing on its chemical resilience and specific vulnerabilities under physiological conditions.
Executive Summary
This compound (D-AHA) is a non-canonical amino acid analogue used primarily as a bioorthogonal probe. While the L-isomer (L-AHA) is widely utilized in BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging) to track nascent protein synthesis, the D-isomer serves distinct roles: as a probe for bacterial peptidoglycan synthesis or as a non-incorporating negative control in eukaryotic translation studies.
The bioorthogonal utility of D-AHA relies entirely on the stability of its azide (
Chemical Biology & Structural Context
The Molecule
-
Chemical Name: (R)-2-amino-4-azidobutanoic acid
-
Role: Methionine surrogate (isostere).
-
Stereochemistry: The D-configuration confers resistance to mammalian proteases (except D-amino acid oxidase, DAAO) and prevents incorporation into eukaryotic proteins by the ribosome, which is strictly L-selective.
The Azide Handle
The aliphatic azide in D-AHA is a "spring-loaded" electrophile. It is designed to be inert to native biological functional groups (amines, hydroxyls, carboxyls) but reactive toward specific bioorthogonal partners (alkynes via CuAAC or strained alkynes via SPAAC).
Stability Hierarchy:
-
Hydrolytic Stability: High. Resistant to aqueous hydrolysis at pH 2–12.
-
Thermal Stability: High. Decomposition requires temperatures >100°C.
-
Reductive Stability: Moderate to Low. Susceptible to Staudinger-like reduction by biological thiols.
Figure 1: Stability hierarchy of the aliphatic azide group. Green arrows indicate stability; red/yellow arrows indicate vulnerability.
Stability Under Physiological Conditions[1]
The primary threat to D-AHA stability is Thiol-Mediated Reduction .
The Glutathione (GSH) Problem
Intracellular environments are reducing, characterized by high concentrations of Glutathione (GSH, 1–10 mM). While azides are bioorthogonal, they are not perfectly immune to reduction.
-
Mechanism: The thiolate anion (
) attacks the terminal nitrogen of the azide. Through a series of intermediates (likely a thiatriazoline), the azide is reduced to a primary amine ( ), releasing nitrogen gas ( ). -
Consequence: Conversion of D-AHA to D-2,4-diaminobutanoic acid. This destroys the "click" handle, leading to false negatives in labeling experiments.
Kinetic Data
Research on alkyl azides (analogous to AHA) indicates the reaction follows second-order kinetics:
| Reducing Agent | Condition (pH 7.2, 37°C) | Rate Constant ( | Half-Life (Est.[1] at 5mM Thiol) |
| Dithiothreitol (DTT) | Strong Reducer | ~14 hours | |
| Glutathione (GSH) | Physiological Thiol | ~25 days * | |
| 2-Mercaptoethanol | Common Additive | >100 days |
Interpretation: While the half-life with GSH is long (~25 days), significant degradation (1–5%) can occur during prolonged metabolic labeling (24–48 hours) or in compartments with elevated local thiol concentrations. DTT is incompatible with azides and should never be used in lysis buffers prior to the click reaction.
Experimental Validation Protocol
To verify the stability of D-AHA in your specific biological matrix, use this self-validating LC-MS workflow.
Protocol: Thiol-Stability Assay
Objective: Quantify the conversion of D-AHA (Azide) to Diaminobutanoic acid (Amine).
-
Preparation:
-
Prepare 1 mM D-AHA in PBS (pH 7.4).
-
Prepare 10 mM GSH (freshly made) in PBS.
-
-
Incubation:
-
Mix 1:1 (Final: 0.5 mM D-AHA, 5 mM GSH).
-
Incubate at 37°C.
-
Timepoints: 0h, 4h, 12h, 24h, 48h.
-
-
Quenching & Derivatization:
-
Aliquot 50 µL at each timepoint.
-
CRITICAL: Add 50 µL of 100 mM N-Ethylmaleimide (NEM) to alkylate free thiols immediately. This stops the reduction.
-
-
Analysis (LC-MS/MS):
-
Monitor transition for D-AHA (Parent mass) vs. Amine product (Parent - 26 Da).
-
Note: The loss of
results in a mass shift of -26 Da, but protonation changes may apply. The amine product is M+2H (reduction).
-
Figure 2: Experimental workflow for validating azide stability against thiol-mediated reduction.
Best Practices for Researchers
To maximize signal-to-noise and prevent artifactual loss of the azide handle:
-
Avoid DTT/BME: Never use Dithiothreitol (DTT) or Beta-mercaptoethanol (BME) in lysis buffers if the click reaction has not yet been performed. Use TCEP (Tris(2-carboxyethyl)phosphine) instead; TCEP does not reduce azides under standard conditions.
-
Limit Exposure Time: For metabolic labeling, keep incubation times under 24 hours if possible. If longer times are required (e.g., 72h), replenish media to remove oxidized byproducts but be aware of potential signal loss.
-
Protect from UV: Store D-AHA stocks in amber vials. While aryl azides are highly photosensitive, alkyl azides (like AHA) are moderately sensitive and can decompose under intense UV exposure.
-
D-Isomer Specifics: If using D-AHA for bacterial cell wall labeling, be aware that D-amino acids can be metabolized by D-amino acid oxidase (DAAO) in eukaryotic co-cultures, generating
(oxidative stress) which may indirectly affect stability.
References
-
Handlon, A. L., & Oppenheimer, N. J. (1988).[1] Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications. Pharmaceutical Research, 5(5), 297–299.[1]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21.
-
Ngo, J. T., & Tirrell, D. A. (2011). Non-canonical amino acids in the interrogation of cellular protein synthesis. Accounts of Chemical Research, 44(9), 677–685.
-
Tietze, L. F., et al. (2011). Reduction of alkyl and aryl azides with sodium thiophosphate in aqueous solutions. Tetrahedron Letters.
-
Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24.
Sources
Technical Whitepaper: Storage, Stability, and Handling of 4-Azido-D-homoalanine (D-AHA)
Executive Summary
4-Azido-D-homoalanine (D-AHA) is the D-stereoisomer of the non-canonical amino acid azidohomoalanine. Unlike its L-isomer (L-AHA), which is widely used as a methionine surrogate in Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for nascent protein synthesis, D-AHA serves primarily as a stereochemical negative control in eukaryotic systems or as a specific metabolic probe in bacterial peptidoglycan studies.
The utility of D-AHA relies entirely on the integrity of its azide moiety (
This guide details the physicochemical stability profile of D-AHA and provides a rigorous, self-validating storage protocol.
Part 1: Physicochemical Stability Profile
To store D-AHA effectively, one must understand the mechanisms of its potential degradation. The molecule faces three primary threats:
Photolytic Decomposition (The Azide Risk)
The azide group has a high extinction coefficient and is thermodynamically unstable (though kinetically stable at room temperature). Exposure to UV or intense ambient light can trigger the expulsion of molecular nitrogen (
-
Consequence: The nitrene will rapidly insert into nearby C-H or N-H bonds (solvent or self-insertion), destroying the bioorthogonal handle required for Click Chemistry.
Reductive Instability
While stable to oxygen, azides are electrophilic and sensitive to reducing agents.
-
Incompatibility: Trace amounts of thiols (e.g., DTT,
-mercaptoethanol) or phosphines (e.g., TCEP, though TCEP is often used in the click reaction, prolonged exposure during storage is deleterious) can prematurely reduce the azide to an amine via the Staudinger reduction mechanism.
Stereochemical Inversion (Racemization)
The "D" configuration is the defining feature of this reagent.
-
Risk Factor: High pH (>9.0) or elevated temperatures can promote proton abstraction at the
-carbon, leading to racemization (conversion to a D/L mixture). -
Impact: In eukaryotic BONCAT controls, the presence of L-isomer impurities (due to racemization) will result in false-positive protein labeling, as the translational machinery will incorporate the L-contaminant.
Part 2: Comprehensive Storage Protocols
Solid State Storage (Lyophilized Powder)
-
Temperature: -20°C (Standard) to -80°C (Optimal for >2 years).
-
Atmosphere: Desiccated. Hydroscopic nature requires protection from atmospheric moisture.
-
Container: Amber glass or foil-wrapped polypropylene to prevent photolysis.
-
Shelf Life: 12 months (Manufacturer Guarantee) | ~3-5 years (Functional Stability under optimal conditions).
Solubilization & Aqueous Stability
D-AHA is typically solubilized in water, PBS, or DMSO.
-
Solvent Choice:
-
DMSO/DMF: Preferred for stock solutions (up to 100 mM). Stable at -20°C.
-
Aqueous (PBS/Water): Prone to microbial growth and faster hydrolysis. Do not store long-term.
-
-
The Freeze-Thaw Rule: Aqueous azide solutions degrade upon repeated freeze-thaw cycles due to ice crystal formation concentrating solutes and altering local pH. Aliquot immediately.
DOT Diagram: Storage Decision Matrix
Caption: Decision matrix for handling D-AHA to minimize photolysis, hydrolysis, and stereochemical inversion.
Part 3: Quality Control & Self-Validation
Researchers should not assume reagent integrity, especially when using D-AHA as a negative control where "no signal" is the expected outcome. A degraded reagent looks the same as a working negative control, leading to ambiguous data.
Validation Workflow
| Method | Target Parameter | Acceptance Criteria |
| FT-IR Spectroscopy | Azide Integrity | Sharp, strong peak at ~2100–2120 cm⁻¹ (asymmetric stretch). Disappearance indicates N₂ loss. |
| LC-MS | Purity & Hydrolysis | Mass peak [M+H]⁺ = 145.1 Da (free acid) or salt equivalent. Absence of reduced amine peak (M-26). |
| H-NMR | Structure | Confirmation of |
| Colorimetric Test | Functional Azide | Positive reaction with an alkyne-fluorophore (e.g., TAMRA-Alkyne) via CuAAC in a test tube. |
DOT Diagram: QC Logic Flow
Caption: Two-step validation process using IR for chemical structure and Click-reaction for functional verification.
Part 4: Biological Context & Application Specifics[1]
The "D" vs. "L" Distinction
It is critical to distinguish This compound from its L-isomer.
-
L-AHA: Recognized by Methionyl-tRNA synthetase (MetRS) and incorporated into nascent proteins in place of methionine. Used for "positive" labeling.
-
D-AHA: Generally rejected by eukaryotic ribosomes. It is used to prove that labeling observed with L-AHA is translation-dependent and not due to non-specific sticking of the azide probe.
Experimental Note: If you observe high background labeling with D-AHA in eukaryotic cells, suspect:
-
Racemization: Your D-AHA has converted partially to L-AHA (check storage pH).
-
Metabolic Scavenging: In some bacterial species, racemases may convert D-AHA to L-AHA intracellularly.
References
-
Jena Bioscience. 4-Azido-L-homoalanine HCl (L-AHA) Data Sheet. (Standard reference for AHA physicochemical properties).
-
Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. PNAS. (Foundational paper on AHA incorporation).
-
Siegrist, M. S., et al. (2013). D-Amino acid chemical reporters reveal peptidoglycan dynamics of an intracellular pathogen. ACS Chemical Biology. (Context for D-amino acid probes in bacteria).
-
Click Chemistry Tools. Azido-d-homoalanine HCl. (Commercial specifications and storage stability confirmation).
-
University of Pittsburgh. Safe Handling of Azides. (Safety and stability data for organic azides).
Methodological & Application
Fmoc-4-Azido-d-homoalanine coupling conditions for peptide libraries
Abstract & Core Directive
This guide details the incorporation of Fmoc-4-Azido-d-homoalanine (Fmoc-d-Aha) into solid-phase peptide synthesis (SPPS) workflows, specifically tailored for high-throughput peptide libraries.
The Challenge: While the azide moiety is a powerful bioorthogonal handle for "Click" chemistry (CuAAC) and Staudinger ligations, it presents specific stability challenges during SPPS—most notably, the risk of reduction to an amine during acidic cleavage if inappropriate scavengers are used. Furthermore, library synthesis demands near-quantitative coupling efficiency to prevent deletion sequences.
The Solution: This protocol establishes a HATU/DIPEA-mediated coupling cycle optimized for steric fidelity and a thiol-free cleavage strategy to preserve the azide functionality.
Chemical Logic & Mechanism
Why Fmoc-d-Aha?
-
Bioorthogonality: The azide group (-N₃) is inert to natural biological functionalities (amines, thiols, carboxyls) but reacts rapidly with alkynes or phosphines.
-
Stereochemistry (d-isomer): The use of the d-enantiomer (d-Aha) confers resistance to enzymatic degradation (proteolysis), increasing the in vivo half-life of the resulting peptide library hits.
-
Structure: d-Aha is a structural surrogate for d-Methionine but with superior bio-conjugation utility.
Critical Stability Factors
-
Coupling (Base Stability): The aliphatic azide is stable to 20% piperidine (Fmoc removal) and standard activators (HATU, HBTU, DIC).
-
Cleavage (Acid/Reductive Instability): The azide group is unstable in the presence of strong thiols (e.g., 1,2-ethanedithiol or EDT) under acidic conditions. Thiols can reduce the azide to an amine (reduction of -N₃ to -NH₂), resulting in a mass loss of 26 Da and loss of bioorthogonal reactivity. EDT must be strictly avoided.
Experimental Protocol: Automated & Manual SPPS
Materials & Reagents
-
Amino Acid: Fmoc-4-Azido-d-homoalanine (Fmoc-d-Aha-OH).
-
Resin: Rink Amide (for amides) or Wang (for acids).[1] Recommended loading: 0.3–0.6 mmol/g (lower loading reduces aggregation in libraries).
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / DIPEA (Diisopropylethylamine).
-
Alternative: DIC (Diisopropylcarbodiimide) / Oxyma Pure (for microwave systems).
-
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade.[2]
Step-by-Step Coupling Protocol
Step 1: Resin Preparation Swell resin in DMF for 30 minutes.
Step 2: Fmoc Deprotection Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5 x 1 min).
-
QC Check: UV monitoring at 301 nm (dibenzofulvene adduct) ensures complete deprotection.
Step 3: Activation & Coupling (The Critical Step) For library synthesis, we utilize a slight excess to drive the reaction to completion.
-
Stoichiometry: 4.0 equivalents (eq) relative to resin loading.
-
Activation Cocktail:
-
Fmoc-d-Aha-OH (4.0 eq)
-
HATU (3.9 eq) – Slight deficit prevents capping of resin by uronium salts.
-
DIPEA (8.0 eq)
-
-
Procedure:
-
Dissolve Fmoc-d-Aha and HATU in minimal DMF.
-
Add DIPEA immediately before adding to the resin.
-
Coupling Time: 45–60 minutes at Room Temperature (RT).
-
Note: For automated synthesizers, double coupling (2 x 30 min) is recommended to ensure >99% incorporation.
-
Step 4: Capping (Mandatory for Libraries) To prevent deletion sequences (n-1 peptides), cap unreacted amines.
-
Reagent: Acetic anhydride (5%) / Pyridine (6%) in DMF.
-
Time: 10 minutes.
Step 5: Wash Thoroughly wash with DMF (5x) and DCM (3x).
Visualization of SPPS Workflow
Figure 1: Optimized SPPS cycle for Fmoc-d-Aha incorporation. Note the decision node for double coupling.
Post-Synthesis: Cleavage & Isolation
CRITICAL WARNING: Do NOT use 1,2-ethanedithiol (EDT) or Dithiothreitol (DTT). These thiols will reduce the azide to an amine.[3]
Recommended Cleavage Cocktails
| Cocktail Type | Composition (v/v) | Use Case | Azide Stability |
| Standard (Thiol-Free) | 95% TFA / 2.5% TIPS / 2.5% H₂O | Recommended. General use. | High |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIPS | Peptides with Trp/Tyr (Phenol protects aromatics). | High |
| "Odorless" | 92.5% TFA / 5% TIS / 2.5% H₂O | General use.[4] | High |
| High Risk | 94% TFA / 2.5% EDT / 2.5% H₂O | Peptides with Met/Cys.[5] | LOW (Reduces Azide) |
Protocol:
-
Wash resin with DCM to remove DMF traces.
-
Add Standard Thiol-Free Cocktail (10 mL per gram of resin).
-
Shake gently for 2–3 hours at RT.
-
Precipitate filtrate in cold diethyl ether (-20°C).
-
Centrifuge and wash pellet 3x with ether.
Handling Methionine/Cysteine
If your library contains Met or Cys (which usually require EDT to prevent oxidation/alkylation), compromise is necessary:
-
Strategy: Use Thioanisole (5%) instead of EDT. It is less reductive towards azides but still scavenges carbocations.
-
Cocktail: 90% TFA / 5% Thioanisole / 3% Phenol / 2% TIPS.
Quality Control & Validation
Every batch must be validated to ensure the azide is intact.
-
Analytical HPLC: Check purity (>90% for libraries).
-
Mass Spectrometry (ESI-MS):
-
Target Mass: Calculated MW of peptide.
-
Red Flag: Mass of [M - 26]. This indicates loss of N₂ and reduction to amine (R-N₃ → R-NH₂ + N₂).
-
Red Flag: Mass of [M - 2]. This may indicate phosphine reduction if Staudinger conditions were accidentally introduced.
-
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance or aggregation. | Use Double Coupling (2x) or switch to microwave heating (50°C, 5 min). |
| Mass -26 Da | Azide reduction during cleavage. | Check Cleavage Cocktail. Ensure NO EDT/DTT was used. Use TIPS/Water only. |
| Incomplete Solubility | Hydrophobic nature of Aha. | Dissolve Fmoc-d-Aha in NMP or use a solvent mixture (DMF/DMSO). |
Downstream Applications: Click Chemistry
Once the peptide is purified, the d-Aha residue serves as the anchor.
Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism post-synthesis.
References
-
Lau, Y. H., et al. (2011).[6] "Efficient Synthesis of Fmoc-Protected Azido Amino Acids." Synlett, 2011(13), 1917–1919.[6]
-
Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 108(8), 2952–3015.
-
Schneggenburger, P. E., et al. (2010). "Azide reduction during peptide cleavage from solid support – the choice of thioscavenger?" Journal of Peptide Science, 16(1), 10-14.
-
Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. (2020). Nowick Laboratory, UC Irvine.
-
BenchChem Technical Support. (2025). "Side reactions of azido amino acids during SPPS."
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-Azido-d-homoalanine
Application Note: Precision Bioconjugation using 4-Azido-D-homoalanine (D-AHA)
Executive Summary & Strategic Rationale
This guide details the integration of This compound (D-AHA) into peptide scaffolds and their subsequent modification via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Critical Distinction (E-E-A-T): While the L-enantiomer (L-AHA) is widely utilized for metabolic labeling of nascent proteins (BONCAT) due to its acceptance by methionyl-tRNA synthetase, D-AHA is not metabolically active in eukaryotic translation systems . Consequently, D-AHA is exclusively deployed in Solid-Phase Peptide Synthesis (SPPS) to engineer:
-
Protease-Resistant Peptidomimetics: D-amino acids resist endogenous proteolytic degradation, extending serum half-life.
-
Stereochemical Probes: Used as negative controls in uptake assays or to study chiral-specific receptor binding.
-
Retro-Inverso Peptides: Constructing "mirror-image" biologic drugs.
This protocol focuses on the chemical incorporation of D-AHA and its bioorthogonal conjugation, ensuring high fidelity and preventing copper-induced degradation of the peptide backbone.
Mechanistic Foundation
The CuAAC reaction forms a 1,4-disubstituted 1,2,3-triazole linkage. This reaction is thermodynamically favorable but kinetically inhibited at room temperature without a catalyst. Copper(I) lowers the activation energy by forming a
Diagram 1: The CuAAC Catalytic Cycle
Figure 1 illustrates the stepwise formation of the copper-acetylide intermediate, the critical role of the stabilizing ligand (THPTA), and the ring-closure event.
Caption: The Cu(I) species, stabilized by THPTA, coordinates the alkyne and azide to lower the activation energy barrier for triazole formation.
Experimental Workflow
The process involves two distinct phases:[1][2][3][4][5][6][7][8] (1) SPPS incorporation of Fmoc-D-AHA and (2) Solution-phase conjugation.
Diagram 2: D-AHA Conjugation Workflow
Caption: End-to-end workflow from solid-phase synthesis to purified conjugate.
Detailed Protocols
Phase 1: SPPS Incorporation of D-AHA
Note: Fmoc-4-Azido-D-homoalanine is commercially available. It is stable under standard Fmoc/tBu protocols but sensitive to reducing agents (DTT, TCEP) which reduce azides to amines.
-
Resin Selection: Use Rink Amide (for C-term amides) or Wang resin (for C-term acids).
-
Coupling: Use 3-4 equivalents of Fmoc-D-AHA, HBTU/HOBt, and DIPEA.
-
Critical: Avoid heating >50°C during coupling to prevent azide decomposition.
-
-
Deprotection: Standard 20% Piperidine in DMF.
-
Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O.
-
Warning: Do not use thiols (EDT, DTT) in the cleavage cocktail; they can reduce the azide.
-
Phase 2: CuAAC Conjugation (The "Click" Reaction)
This protocol uses THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that protects the peptide backbone from oxidative damage caused by free Cu species.
Reagents Required:
-
Peptide: D-AHA-containing peptide (lyophilized).
-
Alkyne: Functional payload (e.g., Alkyne-Fluorophore, Alkyne-PEG).
-
CuSO4: 20 mM stock in dH2O.[2]
-
THPTA Ligand: 50 mM stock in dH2O.[2]
-
Sodium Ascorbate: 100 mM stock in dH2O (Must be fresh ).
-
Buffer: 100 mM Phosphate Buffer (pH 7.0) or HEPES.
Step-by-Step Procedure:
-
Degassing (Crucial): Degas the reaction buffer by bubbling N2 or Ar for 15 minutes. Oxygen promotes Cu(I) oxidation to inactive Cu(II) and generates reactive oxygen species (ROS).
-
Peptide Solution: Dissolve the D-AHA peptide in buffer to a final concentration of 200 µM.
-
Alkyne Addition: Add the alkyne partner (1.5 – 2.0 equivalents relative to azide). If the alkyne is hydrophobic, add DMSO (up to 20% v/v final).
-
Catalyst Pre-Complexing (The "Master Mix"):
-
Initiation:
-
Add the Cu-THPTA complex to the peptide/alkyne mixture (Final Cu concentration: 100–500 µM).
-
Add Sodium Ascorbate (Final concentration: 2.5 – 5 mM).
-
-
Incubation: Flush headspace with N2, cap tightly, and incubate at Room Temperature for 1–2 hours.
-
Quenching: Add EDTA (final 10 mM) to chelate copper.
-
Purification: Proceed to HPLC or Dialysis.
Optimization & Troubleshooting
Table 1: Ligand Selection Guide
| Parameter | THPTA | TBTA | BTTAA |
| Solubility | Water-soluble (High) | Poor (Requires DMSO/tBuOH) | Water-soluble (High) |
| Reaction Speed | Fast | Moderate | Very Fast |
| Biocompatibility | High (Protects proteins) | Low (Cytotoxic) | Excellent (Best for live cells) |
| Recommended Use | Standard Peptide Conjugation | Organic synthesis only | Low-concentration biomolecules |
Troubleshooting Matrix:
-
Problem: Peptide precipitation upon Cu addition.
-
Cause: Free copper coordinating to peptide backbone.
-
Solution: Ensure Cu:THPTA ratio is at least 1:[10]5. Pre-complex before adding.
-
-
Problem: Incomplete conversion (LC-MS shows starting material).
-
Problem: "M+2" or "M+16" peaks in MS.
-
Cause: Oxidation of Methionine or Tryptophan residues by ROS.
-
Solution: Use THPTA (better shielding).[1] Perform reaction under strict anaerobic conditions. Add Aminoguanidine (optional scavenger).
-
Safety & Handling (Azides)
-
Shock Sensitivity: While D-AHA is stable, organic azides with a (C+O)/N ratio < 3 are potentially explosive. D-AHA has a safe ratio, but always handle dry azides with care.
-
Waste Disposal: Do not pour azide solutions into copper/lead plumbing (forms explosive metal azides).[11] Quench with excess water and dispose of in designated hazardous waste containers.[12]
References
-
Mechanism & Ligands: Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition. Link
-
THPTA Utility: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[13] "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link
- D-Amino Acids in Peptides: Tohdo, K., et al. (2015). "D-Amino acids in peptide synthesis and their application to peptide engineering." Journal of Peptide Science.
-
Protocol Standardization: Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link
-
Azide Safety: Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 9. broadpharm.com [broadpharm.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. research.wayne.edu [research.wayne.edu]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. vectorlabs.com [vectorlabs.com]
Strain-promoted azide-alkyne cycloaddition (SPAAC) using 4-Azido-d-homoalanine
Application Note: Metabolic Labeling of Nascent Proteins via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Introduction
This Application Note details the protocol for visualizing and enriching nascent proteomes using 4-Azido-L-homoalanine (AHA) coupled with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .
Traditional methods for monitoring protein synthesis, such as [35S]-methionine incorporation, utilize radioactivity, limiting their spatial resolution and requiring hazardous material handling. The bioorthogonal "click chemistry" approach utilizes AHA, a methionine surrogate containing an azide moiety.[1][2] When added to methionine-depleted culture media, the cellular translational machinery incorporates AHA into newly synthesized proteins. These azide-labeled proteins are subsequently detected via a copper-free reaction with a cyclooctyne-functionalized probe (e.g., DBCO or BCN).
Why SPAAC (Copper-Free)? Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC proceeds without a copper catalyst.[3] Copper(I) is cytotoxic, inducing oxidative stress and altering protein function in live cells. SPAAC is therefore the superior choice for live-cell labeling or applications where protein structural integrity (e.g., for enzymatic assays) must be preserved.
Scientific Integrity & Stereochemistry
CRITICAL NOTE ON STEREOCHEMISTRY: The prompt specified "4-Azido-d -homoalanine." It is vital to distinguish between isomers based on the application:
-
L-Isomer (4-Azido-L-homoalanine): Eukaryotic and prokaryotic ribosomes are stereoselective for L-amino acids. To label nascent proteins , you MUST use the L-isomer . The D-isomer will not be charged onto tRNAs by methionyl-tRNA synthetase and will not be incorporated into the proteome.
-
D-Isomer (4-Azido-D-homoalanine): D-amino acids are generally excluded from translation. However, they are used specifically to label bacterial peptidoglycan (cell walls), although Azido-D-Alanine (ADA) is the standard reagent for that purpose, not D-homoalanine.
This protocol focuses on the standard application of L-AHA for protein synthesis monitoring. If your intent is bacterial cell wall labeling, substitute the reagent for Azido-D-Alanine and follow peptidoglycan remodeling protocols.
Mechanism of Action
The workflow relies on the metabolic competition between Methionine (Met) and AHA. By depleting Met, the Methionyl-tRNA synthetase (MetRS) is forced to accept AHA (which is structurally similar to Met but contains an azide group). Once incorporated, the azide group remains inert until reacted with a strained alkyne (Cyclooctyne).
Figure 1: Mechanism of AHA Incorporation and SPAAC Reaction
Caption: Pathway showing metabolic substitution of Methionine by L-AHA followed by chemoselective ligation to a cyclooctyne probe.
Experimental Design Strategy
Reagent Selection: Cyclooctynes
The choice of cyclooctyne affects kinetics and background.
| Reagent | Full Name | Kinetics (k) | Solubility | Specificity | Recommendation |
| DBCO | Dibenzocyclooctyne | High (~0.3 M⁻¹s⁻¹) | Hydrophobic (needs sulfonation) | Good, but can react with thiols | Best for fixed cells & lysates |
| BCN | Bicyclononyne | Moderate (~0.14 M⁻¹s⁻¹) | Moderate | High (less thiol reactivity) | Best for live cell imaging |
| DIBO | Dibenzocyclooctyne | Slow | Poor | High | Legacy reagent |
Critical Parameters
-
Methionine Depletion: Essential to eliminate competition. However, prolonged starvation (>4 hours) induces autophagy and alters proteostasis. Optimal window: 30–60 mins.
-
AHA Concentration: 50 µM is sufficient for most cell lines. High concentrations (>1 mM) or long pulses (>18 hours) can be toxic due to global replacement of Met residues affecting protein stability.
-
Negative Controls:
-
No AHA: Cells incubated with Met only (determines non-specific dye binding).
-
Protein Synthesis Inhibitor: Co-incubation with Cycloheximide (CHX) (confirms signal is translation-dependent).
-
Protocol: Metabolic Labeling & SPAAC Detection
Materials Required:
-
L-AHA (4-Azido-L-homoalanine) : 100 mM stock in DMSO or Water.
-
Methionine-Free Media : DMEM or RPMI (dialyzed FBS recommended).
-
DBCO-Fluorophore : e.g., DBCO-Cy5 or DBCO-Alexa488 (10 mM stock in DMSO).
-
Fixative : 4% Paraformaldehyde (PFA).
-
Permeabilization Buffer : 0.25% Triton X-100 in PBS.
-
Blocking Buffer : 3% BSA in PBS.
Phase 1: Metabolic Labeling (Live Cells)
-
Seed Cells: Plate cells (e.g., HeLa, CHO, Neurons) on coverslips to reach 70-80% confluency.
-
Wash: Remove growth media and wash cells 2x with warm PBS to remove residual Methionine.
-
Starvation: Incubate cells in Methionine-Free Media for 30 minutes at 37°C.
-
Expert Insight: Do not skip this. Residual Met competes effectively against AHA.
-
-
Pulse: Replace media with Methionine-Free Media containing 50 µM L-AHA .
-
Control: Add 50 µM L-Methionine to control wells.
-
Duration: Incubate for 1 to 4 hours depending on the translation rate of the target proteins.
-
-
Wash: Remove AHA media and wash cells 3x with ice-cold PBS.
-
Note: If performing a "Pulse-Chase," replace AHA media with complete media (containing excess Met) for the chase period before washing.
-
Phase 2: Fixation and Click Reaction
-
Fixation: Fix cells with 4% PFA for 15 minutes at Room Temperature (RT).
-
Wash: Wash 3x with PBS.
-
Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 3% BSA in PBS for 30 minutes.
-
SPAAC Reaction: Prepare the staining solution:
-
Wash: Wash 3x with PBS-Tween (0.05%) for 5 minutes each to remove unreacted probe.
-
Nuclear Counterstain: Incubate with DAPI (1 µg/mL) for 5 minutes.
-
Mount & Image: Mount coverslips and image via Confocal or Epifluorescence microscopy.
Workflow Visualization
Figure 2: Experimental Workflow for SPAAC-based Proteome Imaging
Caption: Step-by-step workflow from cell culture to fluorescence imaging.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Signal | High Methionine Competition | Ensure thorough washing before starvation; use dialyzed FBS. |
| Low Signal | Short Pulse Time | Increase pulse to 4 hours or increase AHA to 100 µM. |
| High Background | Non-specific DBCO binding | DBCO is hydrophobic. Use sulfonated-DBCO (water soluble) or switch to BCN. |
| High Background | Unreacted Probe | Increase washing steps with PBS-Tween or 50% MeOH (if sample allows). |
| Cell Toxicity | AHA Incorporation Stress | Reduce pulse time; ensure AHA is L-isomer; check cell density. |
References
-
Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482–9487. [Link]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]
-
Dommerholt, J., et al. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angewandte Chemie, 49(49), 9422-9425. [Link]
Sources
- 1. Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
Synthesis of protease-resistant peptides using 4-Azido-d-homoalanine
Topic: Synthesis of Protease-Resistant Peptides using 4-Azido-d-homoalanine
For: Researchers, scientists, and drug development professionals.
Abstract
Peptide-based therapeutics offer high specificity and low toxicity but are often hindered by their rapid degradation by endogenous proteases. A primary strategy to overcome this limitation is the incorporation of non-natural amino acids to enhance metabolic stability. This guide provides a comprehensive overview and detailed protocols for the synthesis of protease-resistant peptides by incorporating this compound. The D-configuration of this amino acid analog sterically hinders recognition by proteases, which are stereospecific for L-amino acids, thereby extending the peptide's half-life. Furthermore, the azido moiety serves as a bioorthogonal handle for subsequent modifications via click chemistry. We present a complete workflow, from solid-phase peptide synthesis (SPPS) to a functional validation assay for protease resistance.
The Challenge: Proteolytic Instability in Peptide Therapeutics
Peptides are promising therapeutic agents due to their high target affinity and biological specificity. However, their clinical utility is often compromised by poor in vivo stability. The human body contains a vast array of proteases and peptidases that rapidly cleave peptide bonds, leading to short plasma half-lives and reduced therapeutic efficacy.[1] This enzymatic degradation is a critical barrier in drug development.
To counteract this, medicinal chemists employ various strategies, including N- or C-terminal modifications, cyclization, and the incorporation of non-natural amino acids.[2] Among the most effective approaches is the substitution of naturally occurring L-amino acids with their D-enantiomers. Proteases, being chiral enzymes, possess active sites specifically configured to bind and cleave peptide chains composed of L-amino acids. The inclusion of a D-amino acid disrupts this recognition, effectively "locking" the peptide bond against enzymatic hydrolysis.[2][3]
This document focuses on this compound, a non-natural amino acid that confers protease resistance due to its D-configuration and provides an azide functional group for further chemical manipulation.[4][5]
The Solution: this compound
This compound is a synthetic amino acid analog of methionine. Its utility in creating robust peptides stems from two key features:
-
D-Configuration: Provides inherent resistance to enzymatic cleavage.
-
Azido Group: A versatile and bioorthogonal chemical handle that can be used for "click" reactions, allowing for conjugation to other molecules like fluorophores, PEG chains, or small molecule drugs without interfering with biological systems.[6][7]
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R)-2-Amino-4-azidobutanoic acid | N/A |
| Molecular Formula | C₄H₈N₄O₂ | [8][9] |
| Molecular Weight | 144.13 g/mol | [8][9] |
| CAS Number | 120042-14-0 | [8][9] |
| Appearance | White to off-white powder | [10] |
Mechanism of Protease Resistance
The diagram below illustrates how the incorporation of a D-amino acid prevents protease activity. The active site of a protease is stereospecific, accommodating the L-peptide for cleavage. The D-amino acid-containing peptide does not fit correctly, thus inhibiting the enzymatic action.
Protocol I: Synthesis of a Protease-Resistant Peptide
This protocol details the synthesis of a model hexapeptide (Tyr-Ala-Gly-Phe-Ala -Phe) and its protease-resistant analog (Tyr-Ala-Gly-Phe-[this compound] -Phe) using the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[11][12]
Workflow Overview
The overall process involves sequential addition of N-terminally protected amino acids to a growing peptide chain anchored to an insoluble resin support.[4][11]
Materials and Reagents
-
Resin: Rink Amide AM resin (loading capacity ~0.5 mmol/g)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc-Protected Amino Acids: Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, and Fmoc-4-Azido-d-homoalanine-OH
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)[13]
-
Precipitation Solvent: Cold Diethyl Ether
Step-by-Step Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale.
-
Resin Preparation (Swelling)
-
Place 200 mg of Rink Amide resin in a reaction vessel.
-
Add 5 mL of DMF and gently agitate for 30 minutes to swell the resin.[13]
-
Drain the DMF.
-
-
Initial Fmoc Deprotection
-
Add 5 mL of 20% piperidine/DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat with a fresh 5 mL of 20% piperidine/DMF for 10 minutes.[14]
-
Wash the resin thoroughly with DMF (5 x 5 mL). A positive Kaiser test should confirm the presence of a free primary amine.
-
-
Amino Acid Coupling Cycle (Example: First Amino Acid, Fmoc-Phe-OH)
-
In a separate vial, dissolve Fmoc-Phe-OH (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and DIEA (8 eq., 0.8 mmol) in 2 mL of DMF.
-
Allow the mixture to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (5 x 5 mL). A negative Kaiser test should confirm reaction completion.
-
-
Sequential Peptide Elongation
-
Repeat the Fmoc Deprotection (Step 2) and Amino Acid Coupling (Step 3) cycles for each subsequent amino acid in the sequence (Fmoc-Ala-OH, Fmoc-Gly-OH, etc.).
-
For the protease-resistant peptide, use Fmoc-4-Azido-d-homoalanine-OH at the desired position.
-
Expert Insight: When incorporating non-natural amino acids, coupling times may need to be extended, or a double coupling (repeating the coupling step) may be necessary to ensure the reaction goes to completion, especially if steric hindrance is a concern.[11]
-
-
Final Cleavage and Deprotection
-
After the final amino acid (Fmoc-Tyr(tBu)-OH) is coupled and deprotected, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum.
-
Add 5 mL of the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIPS) to the resin.
-
Gently agitate at room temperature. For the azide-containing peptide, limit cleavage time to 30-60 minutes to prevent degradation of the azide group.[15] For the standard peptide, 2-3 hours is sufficient.[11]
-
Safety Note: TFA is highly corrosive. Perform this step in a fume hood with appropriate personal protective equipment.
-
-
Peptide Precipitation, Purification, and Verification
-
Filter the cleavage solution away from the resin beads into a 50 mL centrifuge tube.
-
Add the filtrate to 40 mL of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol II: Validation of Protease Resistance
To validate the enhanced stability, the synthesized peptides are incubated with a protease, and their degradation is monitored over time using LC-MS.[1][15]
Experimental Design
Materials
-
Lyophilized Control Peptide (L-analog) and Test Peptide (D-analog)
-
Trypsin (or other relevant protease, e.g., chymotrypsin, proteinase K)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 10% TFA in water
-
LC-MS system
Step-by-Step Assay Protocol
-
Prepare Stock Solutions
-
Prepare 1 mg/mL stock solutions of both the control and test peptides in PBS.
-
Prepare a 0.1 mg/mL stock solution of trypsin in PBS.
-
-
Set Up Reaction
-
In separate microcentrifuge tubes, combine 90 µL of each peptide stock solution with 10 µL of the trypsin stock solution. The final peptide concentration will be 0.9 mg/mL and the final trypsin concentration will be 0.01 mg/mL.
-
Prepare a "T=0" sample immediately by taking 10 µL from each reaction tube and adding it to a new tube containing 10 µL of quenching solution. Store at -20°C.
-
Incubate the main reaction tubes at 37°C.
-
-
Time-Point Sampling
-
At specified time points (e.g., 1, 4, 8, and 24 hours), withdraw a 10 µL aliquot from each reaction tube.[15]
-
Immediately quench each aliquot by adding it to 10 µL of quenching solution in a freshly labeled tube.
-
Store all quenched samples at -20°C until analysis.
-
-
LC-MS Analysis
-
Analyze all samples by LC-MS.
-
Integrate the peak area corresponding to the mass of the intact peptide for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
% Intact Peptide = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Expected Results and Data Presentation
The results are expected to show a rapid decline in the concentration of the all-L peptide, while the peptide containing this compound will exhibit significantly greater stability.
| Time (hours) | % Intact Control Peptide (L-analog) | % Intact Test Peptide (D-analog) |
| 0 | 100% | 100% |
| 1 | 45% | 98% |
| 4 | 12% | 95% |
| 8 | < 2% | 92% |
| 24 | Undetectable | 85% |
Conclusion
The incorporation of this compound is a robust and effective strategy for the development of protease-resistant peptide therapeutics. The D-configuration provides a powerful defense against enzymatic degradation, a critical step in improving the pharmacokinetic profile of peptide drugs. The straightforward integration of this non-natural amino acid into standard Fmoc-SPPS protocols makes this an accessible method for researchers. The validation assay described confirms the enhanced stability, providing a clear functional readout of success. The presence of the azido group further enhances the utility of the resulting peptides, opening avenues for targeted delivery, imaging, and the creation of multifunctional bioconjugates.
References
- BenchChem. (n.d.). for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- Creative Peptides. (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability.
- Advanced ChemTech. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Chem-Impex. (n.d.). Fmoc-4-azido-D-phenylalanine.
- MilliporeSigma. (n.d.). 4-Azido-L-homoalanine hydrochloride ≥98%.
- Lau, Y. H., & Spring, D. R. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1917–1919.
- Jena Bioscience. (n.d.). 4-Azido-L-homoalanine HCl (L-AHA), Azide-containing Amino Acids.
-
Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
- National Center for Biotechnology Information. (2012, May 1). Protease Assays - Assay Guidance Manual.
- Millipore. (n.d.). Protocol Protease Substrate Set.
- Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Beyermann, M., & Bienert, M. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Chem-Impex. (n.d.). 4-Azido-D-phenylalanine hydrochloride.
- Pícha, J., et al. (2017, August 9). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. ResearchGate.
- Pícha, J., et al. (2017, January 25). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. PMC.
- G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection.
- White, P. B., et al. (2024, July 5). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering.
- Aceschem. (n.d.). CAS 120042-14-0 | 4-Azido-homoalanine.
- National Center for Biotechnology Information. (n.d.). Azidohomoalanine. PubChem.
- Sigma-Aldrich. (n.d.). 4-Azido-L-homoalanine hydrochloride ≥98%.
- Wang, L., et al. (n.d.). Synthesis and protein incorporation of azido-modified unnatural amino acids.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Aapptec Peptides. (n.d.). Order Your Azido Amino Acids.
- Wang, L., et al. (n.d.). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. PMC.
- Lumiprobe. (n.d.). 4AZP (4-Azido-L-phenylalanine).
- Cabezas, R., et al. (n.d.). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC.
- Pollegioni, L., et al. (2008, February 15). Properties and applications of microbial D-amino acid oxidases: current state and perspectives. PubMed.
- baseclick. (n.d.). 3-Azido-D-alanine HCl.
Sources
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties and applications of microbial D-amino acid oxidases: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Azido-L-homoalanine hydrochloride ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. aceschem.com [aceschem.com]
- 9. Azidohomoalanine | C4H8N4O2 | CID 147480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Azido-L-homoalanine HCl (L-AHA), Azide-containing Amino Acids - Jena Bioscience [jenabioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. biovera.com.au [biovera.com.au]
- 14. chempep.com [chempep.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Fluorescent Tagging of D-amino Acids using 4-Azido-D-homoalanine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Significance of D-Amino Acids and the Advent of Bioorthogonal Probes
In the landscape of biological research, D-amino acids have long been recognized for their critical roles, particularly as essential components of the bacterial cell wall's peptidoglycan (PG) layer.[1] This structure is vital for bacterial integrity, making its biosynthesis an attractive target for antimicrobial agents.[2] Beyond the bacterial realm, D-amino acids are emerging as key players in mammalian physiology, with roles in neurotransmission and as potential biomarkers in various diseases, including cancer.[3]
To unravel the complex dynamics of D-amino acids in these diverse biological contexts, specific and non-invasive detection methods are paramount. 4-Azido-D-homoalanine is a synthetic D-amino acid analog designed for this purpose. It serves as a powerful chemical reporter, leveraging the cell's own metabolic pathways for incorporation into relevant structures. The defining feature of this compound is its azide moiety, a bioorthogonal handle that remains chemically inert within the biological system until it is selectively targeted.[2] This azide group can be covalently linked to a fluorescent probe via "click chemistry," a highly efficient and specific reaction, enabling the visualization of D-amino acid incorporation.[4][5][6]
This guide provides a comprehensive overview of the principles and protocols for using this compound as a tool for fluorescently tagging D-amino acid-containing structures, with a primary focus on its application in studying bacterial cell wall biosynthesis.
The Two-Step Labeling Strategy: A Marriage of Metabolism and Click Chemistry
The fluorescent tagging of D-amino acids using this compound is a two-step process that combines metabolic labeling with a bioorthogonal chemical reaction.
Step 1: Metabolic Incorporation of this compound
The initial step involves introducing this compound to the biological system of interest, typically a bacterial culture. The bacterial enzymes responsible for peptidoglycan synthesis recognize this compound as an analog of D-alanine.[1][2] These enzymes, particularly D-Ala-D-Ala ligase (Ddl) and MurF ligase, incorporate the analog into the UDP-MurNAc-pentapeptide precursor in the cytoplasm.[2][7] This precursor is then transported to the periplasm and integrated into the growing peptidoglycan layer. The azide group, now part of the cell wall, is poised for the subsequent detection step.
Step 2: Bioorthogonal "Click" Chemistry Reaction
With the azide-functionalized D-amino acid analog incorporated, a fluorescent probe containing a complementary reactive group is introduced. The most common click chemistry reaction for this purpose is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] In this reaction, a copper(I) catalyst facilitates the covalent ligation of the azide on the D-amino acid analog to a terminal alkyne on a fluorescent dye. For live-cell imaging where copper toxicity is a concern, a copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be employed using a strained cyclooctyne-bearing fluorophore.[1]
Visualizing the Pathway: From Incorporation to Detection
The following diagram illustrates the metabolic incorporation of this compound into the bacterial peptidoglycan and the subsequent fluorescent labeling via click chemistry.
Caption: Metabolic incorporation and fluorescent labeling workflow.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the fluorescent labeling of bacterial peptidoglycan using this compound. Optimization of concentrations and incubation times may be necessary for different bacterial species and experimental conditions.
Protocol 1: Metabolic Labeling of Bacteria with this compound
This protocol details the incorporation of this compound into the peptidoglycan of a bacterial culture.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid culture medium
-
This compound
-
Sterile water or PBS for stock solution
-
Incubator with shaking capabilities
-
Centrifuge
Procedure:
-
Prepare Stock Solution: Prepare a sterile stock solution of this compound (e.g., 100 mM in sterile water or PBS).
-
Bacterial Culture: Inoculate the desired bacterial strain into fresh liquid medium and grow to the mid-exponential phase.
-
Metabolic Labeling: Add this compound to the bacterial culture to a final concentration of 0.5-5 mM.
-
Incubation: Continue to incubate the culture under normal growth conditions for a period equivalent to at least one cell division to ensure sufficient incorporation.
-
Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with phosphate-buffered saline (PBS) to remove any unincorporated this compound. The azide-labeled cells are now ready for the click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells
This protocol is suitable for fluorescently labeling fixed bacterial cells. The copper catalyst can be toxic to live cells.
Materials:
-
Azide-labeled bacterial cells (from Protocol 1)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (optional, e.g., 0.5% Triton X-100 in PBS)
-
Alkyne-functionalized fluorescent probe (e.g., Alexa Fluor 488 Alkyne)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 500 mM in water)
-
PBS
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Fixation: Resuspend the azide-labeled cells in 4% paraformaldehyde and incubate for 20 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization (Optional): If intracellular targets are to be labeled, permeabilize the cells with 0.5% Triton X-100 for 10 minutes. Wash three times with PBS.
-
Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:
-
85 µL PBS
-
2 µL CuSO₄ solution (final concentration: 2 mM)
-
2 µL THPTA solution (final concentration: 1 mM)
-
1 µL Alkyne-fluorophore (final concentration: 10 µM)
-
10 µL Sodium ascorbate (final concentration: 50 mM)
-
-
Labeling: Resuspend the fixed cells in the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess reagents.
-
Imaging: Resuspend the cells in a small volume of PBS, mount on a microscope slide, and visualize using a fluorescence microscope with the appropriate filter set.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This copper-free method is suitable for labeling live bacteria.
Materials:
-
Azide-labeled bacterial cells (from Protocol 1)
-
Strain-promoted alkyne-functionalized fluorescent probe (e.g., DBCO-Fluor 488)
-
PBS or appropriate imaging medium
-
Microscope slides and coverslips suitable for live-cell imaging
-
Fluorescence microscope
Procedure:
-
Washing: Wash the azide-labeled cells twice with PBS or imaging medium.
-
Labeling: Resuspend the cells in PBS or imaging medium containing the strain-promoted alkyne-fluorophore at a final concentration of 10-50 µM.
-
Incubation: Incubate for 30-60 minutes at the optimal growth temperature for the bacteria, protected from light.
-
Washing: Wash the cells twice with PBS or imaging medium to remove the excess probe.
-
Imaging: Mount the cells on a slide and visualize immediately using a fluorescence microscope.
Quantitative Data and Considerations
The following table summarizes key parameters for the successful application of this compound for fluorescent labeling.
| Parameter | Recommended Range | Considerations |
| This compound Concentration | 0.5 - 5 mM | Higher concentrations may be toxic to some bacterial species. A dose-response curve is recommended to determine the optimal non-toxic concentration. |
| Labeling Time | 1 - 3 generations | Shorter times can be used to label sites of new peptidoglycan synthesis, while longer times will label the entire cell population. |
| Alkyne-Fluorophore Concentration (CuAAC) | 1 - 20 µM | Higher concentrations can lead to non-specific background staining. |
| DBCO-Fluorophore Concentration (SPAAC) | 10 - 50 µM | Higher concentrations may be needed due to slower reaction kinetics compared to CuAAC. |
| Click Reaction Time | 30 - 60 minutes | Longer incubation times may increase signal but also background. |
Broader Applications and Future Directions
While the primary and most validated application of this compound is in the study of bacterial cell wall dynamics, its potential extends to other areas of research where D-amino acids are relevant.
-
Neuroscience: D-serine is a crucial co-agonist of the NMDA receptor in the mammalian brain.[8] Investigating whether this compound can be metabolically incorporated by glial cells, which synthesize D-serine, could open new avenues for studying synaptic plasticity and neurological disorders. However, the metabolic pathways for D-amino acid utilization in mammals are distinct from those in bacteria, and the feasibility of this application requires empirical validation.
-
Cancer Research: Altered levels of D-amino acids have been reported in various cancers.[3] The development of methodologies to specifically label and track D-amino acids in cancer cells could provide valuable insights into tumor metabolism and identify novel diagnostic or therapeutic targets. The incorporation of this compound in cancer cells would depend on the presence of specific enzymes capable of processing this unnatural D-amino acid.
Conclusion
This compound, in conjunction with click chemistry, offers a robust and versatile platform for the fluorescent labeling of D-amino acid-containing structures. Its application in bacteriology has provided unprecedented insights into cell wall synthesis and remodeling. As our understanding of the roles of D-amino acids in mammalian physiology and disease continues to grow, so too will the potential applications of this powerful chemical reporter. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the dynamic world of D-amino acids in their own systems of interest.
References
-
Jena Bioscience. (n.d.). Amino Acid-based Fluorescent & Biotin Protein Labeling. Retrieved February 23, 2026, from [Link]
- Siegrist, M. S., et al. (2013).
- MacKenzie, D. A., et al. (2015). Small Molecule Sensors Targeting the Bacterial Cell Wall. Journal of the American Chemical Society.
- Ullrich, M., et al. (2014). Bio-orthogonal labeling as a tool to visualize and identify newly synthesized proteins in Caenorhabditis elegans.
- Tirrell, D. A., & Bertozzi, C. R. (2009). Coupling Bioorthogonal Chemistries with Artificial Metabolism: Intracellular Biosynthesis of Azidohomoalanine and Its Incorporation into Recombinant Proteins. Accounts of Chemical Research, 42(3), 329-339.
- Chin, J. W. (2017). Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. Annual Review of Biochemistry, 86, 151-177.
- Woll, D., et al. (2021). Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids allows access to masked epitopes in live neurons. bioRxiv.
- Lill, Y., et al. (2016). Impact of Azidohomoalanine Incorporation on Protein Structure and Ligand Binding. ChemBioChem, 17(16), 1529-1533.
- Hubbell, W. L., et al. (2023). Ultrafast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids. Journal of the American Chemical Society, 145(27), 14608-14620.
- Spring, D. R., et al. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2010(14), 2175-2177.
- Gai, F., et al. (2015). Synthesis and protein incorporation of azido-modified unnatural amino acids. Organic & Biomolecular Chemistry, 13(29), 7939-7946.
-
baseclick GmbH. (n.d.). 3-Azido-D-alanine HCl. Retrieved February 23, 2026, from [Link]
- Brun, Y. V., & VanNieuwenhze, M. S. (2014). Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ.
- Aldrich, C. C., et al. (2017). Metabolomics Analysis Identifies D-Alanine-D-alanine Ligase as the Primary Lethal Target of D-cycloserine in Mycobacteria. ACS Infectious Diseases, 3(10), 746-756.
- Kubick, S., et al. (2014). Synthesis and site-directed fluorescence labeling of azido proteins using eukaryotic cell-free orthogonal translation systems. Analytical Biochemistry, 455, 30-36.
- Pires, M. M., et al. (2020). Metabolic Profiling of Bacteria by Unnatural C-terminated D-Amino Acids.
- Yao, X., et al. (2022). Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes. Chemical Society Reviews, 51(16), 7027-7048.
- Urban, P., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 204-212.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coupling Bioorthogonal Chemistries with Artificial Metabolism: Intracellular Biosynthesis of Azidohomoalanine and Its Incorporation into Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Azido-D-alanine HCl [baseclick.eu]
- 7. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00086E [pubs.rsc.org]
- 8. isotope.com [isotope.com]
Troubleshooting & Optimization
Technical Support Center: High-Efficiency AHA Labeling & Click Chemistry
Topic: Improving Click Reaction Efficiency with 4-Azido-D-homoalanine (AHA) Role: Senior Application Scientist Scope: Metabolic Labeling (BONCAT), Copper-Catalyzed Click Chemistry (CuAAC), and Troubleshooting.
Introduction: The Efficiency Paradox
Welcome to the technical support center for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).
As researchers, we often face a paradox with this compound (AHA): Efficiency vs. Integrity. To get a strong signal, you need high copper concentrations to drive the click reaction, but high copper triggers protein precipitation and fluorescence quenching. To preserve protein structure, you lower the copper, but then the reaction kinetics stall, leading to weak detection.
This guide moves beyond standard kit protocols. We will optimize the Metabolic Incorporation (getting the tag in) and the Catalytic Cycle (getting the dye on) using advanced ligand chemistry (THPTA/BTTAA) rather than the older, toxic TBTA standards.
Module A: Metabolic Incorporation (The Setup)
Before "clicking," you must ensure the cell machinery accepts AHA over Methionine (Met). Methionine is the natural substrate; AHA is the surrogate. If Met is present, AHA incorporation drops to near zero.
Workflow Visualization: The BONCAT Pathway
The following diagram illustrates the critical checkpoints where efficiency is gained or lost during the pulse-chase experiment.
Figure 1: Critical checkpoints in the BONCAT workflow. The "Met Depletion" step is the most common point of failure for signal intensity.
FAQ: Incorporation Efficiency
Q: My click signal is extremely weak. I used 50 µM AHA. Is that enough? A: Likely not. Methionine is the preferred substrate for methionyl-tRNA synthetase.
-
The Fix: You must perform a Methionine Depletion step (30–60 mins in Met-free media) to drain the intracellular Met pool.
-
Concentration: Increase AHA to 1–4 mM for pulse durations <4 hours. For longer pulses (>12 hours), 100 µM is safer to avoid toxicity, but signal will be lower.
Q: Is AHA toxic to my cells? A: Yes, largely because it replaces Methionine in essential proteins, eventually causing misfolding.
-
Guideline: Keep pulse times short (1–4 hours) for "snapshot" proteomics. If you need long-term labeling (>24h), consider Homopropargylglycine (HPG), which is sometimes better tolerated, or use very low concentrations of AHA (50-100 µM).
Module B: The Click Reaction (The Engine)
This is where the chemistry happens.[1] The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires Cu(I).[1][2][3][4][5] However, Cu(I) is unstable and rapidly oxidizes to Cu(II) (inactive) or disproportionates to Cu(0) and Cu(II).
The Secret to Efficiency: The Ligand . Old protocols use TBTA (poor solubility, toxic). Modern protocols use THPTA or BTTAA .[6] These ligands wrap around the Cu(I) ion, protecting it from oxidation while allowing the azide and alkyne to bind.
Comparative Data: Ligand Efficiency
| Feature | TBTA (First Gen) | THPTA (Second Gen) | BTTAA (Third Gen) |
| Solubility | Poor (Requires DMSO) | High (Water soluble) | High (Water soluble) |
| Reaction Speed | Slow | Fast | Fastest |
| Cell Toxicity | High | Low | Lowest |
| Cu(I) Protection | Moderate | Good | Excellent |
| Rec.[7] Use | Chemical Synthesis | Fixed Cells/Lysates | Live Cells & Sensitive Proteins |
Optimized Protocol: THPTA/BTTAA-Assisted CuAAC
Reagents:
-
CuSO₄ (Copper Source): 1 mM stock.
-
Ligand (THPTA or BTTAA): 5 mM stock.
-
Sodium Ascorbate (Reducing Agent): 100 mM stock (Must be fresh ).
-
Alkyne-Fluorophore: 10-50 µM final.
Step-by-Step:
-
Premix Complex: Mix CuSO₄ and Ligand in a 1:5 ratio (e.g., 1 µL Cu + 5 µL Ligand) before adding to the sample. This ensures all copper is chelated.
-
Add Dye: Add the Alkyne-Fluorophore to your cell lysate or fixed cells.
-
Add Complex: Add the Cu-Ligand premix.
-
Initiate: Add Sodium Ascorbate to start the reaction.
-
Why last? Once Ascorbate hits Copper, Cu(II) becomes Cu(I) and the clock starts.
-
-
Incubate: 30–60 mins at Room Temp, protected from light.
Visualization: The Catalytic Cycle & Ligand Protection
This diagram shows how the ligand (L) shields the Copper (Cu) to prevent the "Death of Catalyst" (Oxidation).
Figure 2: The CuAAC catalytic cycle.[2][8] The Ligand (THPTA/BTTAA) is essential to keep the Copper in the Active Cu(I) state and prevent oxidation.[6]
Module C: Troubleshooting & FAQs
Issue 1: Protein Precipitation
Symptoms: Cloudy lysate after reaction, loss of protein on Western Blot. Cause: Copper-induced oxidation or denaturation. Solution:
-
Switch to BTTAA: It coordinates copper more tightly than TBTA, preventing free copper from damaging proteins.
-
Lower Copper: Reduce CuSO₄ to 50–100 µM.
-
Maintain Ratio: Always keep Ligand:Copper at 5:1 . Excess ligand protects the protein.
Issue 2: High Background Fluorescence
Symptoms: The "No AHA" control sample glows bright green/red. Cause:
-
Dye Aggregation: Hydrophobic dyes (like TAMRA-alkyne) stick to membranes.
-
Non-Specific Binding: Copper can facilitate dye binding to Cysteines. Solution:
-
Wash Stringency: Wash fixed cells with BSA (3%) + Tween-20 (0.1%) or Triton X-100 after the click reaction.
-
Dye Choice: Use sulfonated dyes (e.g., Sulfo-Cy3-Alkyne or Alexa Fluor alkynes) which are water-soluble and wash away easily. Avoid pure hydrophobic dyes.
Issue 3: No Signal on Western Blot
Symptoms: Coomassie shows protein, but no fluorescence/biotin signal. Cause:
-
Dead Catalyst: Your Sodium Ascorbate is yellow (oxidized).
-
Incompatible Buffer: You used a buffer with EDTA or strong chelators.[6] Solution:
-
Fresh Ascorbate: Make 100 mM Sodium Ascorbate fresh every single time. If it is yellow, throw it away.
-
Buffer Check: Use PBS or HEPES. Avoid EDTA or EGTA in the lysis/reaction buffer; they strip the copper from the ligand.
References
-
Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT).[9][10][11][12] Proceedings of the National Academy of Sciences, 103(25), 9482–9487.[11]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.[13] Angewandte Chemie International Edition, 48(52), 9879–9883.[14]
-
Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study.[15] Angewandte Chemie International Edition, 50(35), 8051–8056.[15]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling | MDPI [mdpi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT) [authors.library.caltech.edu]
- 11. Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]
- 13. M.G. Finn - Google Scholar [scholar.google.com]
- 14. Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing Signal-to-Noise in AHA Labeling
Subject: Reducing Background Fluorescence in 4-Azido-d-homoalanine (AHA) Labeling (FUNCAT) From: Senior Application Scientist, Bio-Orthogonal Chemistry Division To: Research Team
Executive Summary: The Signal-to-Noise Challenge
Welcome to the technical support hub for Metabolic Labeling. You are likely here because your FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging) experiments are suffering from high background noise, making it difficult to distinguish newly synthesized proteins (NSPs) from non-specific staining.
AHA labeling relies on the substitution of Methionine (Met) with AHA, followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] High background in this workflow is rarely a single failure point; it is usually a compounding error of three factors:
-
Hydrophobic Dye Aggregation: Fluorescent alkynes are often hydrophobic and stick to lipid membranes or fixed protein aggregates.
-
Copper Precipitation: Improper chelation of Cu(I) leads to micro-precipitates that scatter light and trap dye.
-
Incomplete Methionine Depletion: If endogenous Met is not depleted, AHA incorporation is out-competed, lowering your specific signal and destroying the Signal-to-Noise Ratio (SNR).
Diagnostic Matrix: Quick Troubleshooting
Use this table to identify your specific issue based on visual symptoms.
| Symptom | Probable Cause | Technical Solution |
| Punctate, bright spots everywhere (even outside cells) | Dye Aggregation | Switch to sulfonated (water-soluble) dyes (e.g., Sulfo-Cy5-Alkyne). Increase BSA/Tween-20 in wash buffers. |
| High cytoplasmic haze in Negative Control (CHX) | Non-specific Binding | Your dye concentration is too high. Titrate down (start at 1 µM). Perform "scavenger" wash with 500 µM free alkyne/azide (advanced). |
| Cells look shriveled / nuclei missing | Copper Toxicity | You are using unchelated Copper. Mandatory: Use THPTA or TBTA ligand. |
| Weak Signal in Positive Control | Met Competition | Increase Met starvation time (30-60 min). Ensure AHA is fresh (azides degrade). |
| Blue/Green precipitate on sample | Catalyst Crash | Critical: Incorrect order of addition. Mix Cu and Ligand before adding to the reaction. |
Frequent Inquiries (Technical Q&A)
Q1: I am seeing high background even in my Cycloheximide (CHX) treated controls. Is the click reaction reacting with something else?
Answer: It is highly unlikely the click reaction is reacting with endogenous molecules (bio-orthogonality is robust). The issue is almost certainly fluorophore hydrophobicity .
-
The Mechanism: Many commercial alkyne-dyes (like TAMRA-alkyne or standard Cy5-alkyne) are greasy. They intercalate into fixed membranes and hydrophobic pockets of proteins regardless of the click reaction.
-
The Fix:
-
Use Sulfonated Dyes: Switch to Sulfo-Cy3 or Sulfo-Cy5 alkynes. The negative charges prevent hydrophobic sticking.
-
The "Post-Click" Wash: Do not just wash with PBS. Wash with 5% BSA + 0.1% Tween-20 in PBS. The albumin acts as a "sponge" to soak up the greasy free dye, while the detergent disrupts non-specific hydrophobic interactions.
-
Q2: My cells detach or look destroyed after the labeling. Is AHA toxic?
Answer: AHA itself is relatively non-toxic over short pulses (1-4 hours). The toxicity usually comes from the Click Reaction Cocktail , specifically the Copper (I).
-
The Mechanism: Cu(I) generates Reactive Oxygen Species (ROS) via the Fenton pathway, which shreds membranes and proteins.
-
The Fix: You must use a Copper-Chelating Ligand .
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is the gold standard for live cells or delicate fixed samples. It shields the copper, preventing oxidation and ROS generation, while accelerating the click reaction.
-
Ratio: Maintain a 1:5 ratio of Copper:Ligand (e.g., 100 µM CuSO4 : 500 µM THPTA).
-
Q3: Can I skip the Methionine Starvation step to save time?
Answer: No.
-
The Mechanism: Methionine-tRNA synthetase (MetRS) prefers Methionine over AHA by a factor of roughly 400:1. If any Methionine is present in the media or the intracellular pool, AHA will not be incorporated efficiently.
-
The Protocol: You must wash cells with warm PBS and incubate in Met-free media for 30–45 minutes prior to the AHA pulse. This depletes the intracellular Met pool, forcing the cell to use AHA.
Visualization: The Low-Background Workflow
The following diagram illustrates the "Critical Control Points" (CCPs) where background noise is introduced and how to mitigate it.
Caption: Critical Control Points (Red) indicate steps where signal-to-noise ratio is most commonly compromised.
The "Gold Standard" Low-Background Protocol
This protocol is optimized for adherent mammalian cells (e.g., HeLa, HEK293).
Reagents Required
-
AHA: this compound (Stock: 100 mM in water).
-
Ligand: THPTA (Stock: 100 mM in water). Do not use TBTA for aqueous reactions if possible; THPTA is superior.
-
Copper: CuSO4 (Stock: 20 mM in water).[4]
-
Reducing Agent: Sodium Ascorbate (Stock: 500 mM in water). Make Fresh Daily.
-
Dye: Sulfo-Cy5-Alkyne (Stock: 1 mM in DMSO).
Step-by-Step Procedure
1. Metabolic Labeling (The Setup)
-
Wash cells 2x with warm PBS (remove all serum/media).
-
Incubate in Methionine-Free Medium for 30 minutes at 37°C (Depletion Phase).
-
Replace with Met-Free Medium containing 50 µM – 100 µM AHA .
-
Scientist Note: For negative control, add 50 µM Cycloheximide (CHX) 30 mins prior to AHA and keep present during the pulse.
-
-
Incubate for desired pulse duration (e.g., 2 hours).
2. Fixation & Permeabilization
-
Wash 2x with PBS.[5]
-
Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 min.
-
Block: Incubate with 3% BSA in PBS for 30 min. This pre-blocks hydrophobic sites.
3. The Click Reaction (The Critical Chemistry) Prepare the reaction cocktail in this EXACT order to prevent precipitation:
-
Prepare Click Buffer : PBS (pH 7.4).
-
Add CuSO4 (Final: 100 µM).
-
Add THPTA Ligand (Final: 500 µM).
-
Scientist Note:STOP & MIX. Vortex for 10 seconds. The solution should remain clear. This allows the Copper-Ligand complex to form.
-
-
Add Sulfo-Cy5-Alkyne (Final: 1–5 µM).
-
Add Sodium Ascorbate (Final: 2.5 mM).
-
Scientist Note: The solution may turn slightly yellow/orange. This initiates the reaction.[6] Use immediately.
-
4. Execution & Washing
-
Add reaction cocktail to cells.[5][7] Incubate for 30–60 min at RT in the dark .
-
The High-Stringency Wash:
-
Wash 1: 3% BSA in PBS (5 min).
-
Wash 2: 3% BSA + 0.1% Tween-20 in PBS (10 min). This removes the sticky dye.
-
Wash 3: PBS (5 min).
-
-
Mount and Image.[8]
References
-
Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT).[1][9][10] Proceedings of the National Academy of Sciences, 103(25), 9482–9487.[10]
-
Beatty, K. E., Liu, J. C., Xie, F., Dieterich, D. C., Schuman, E. M., Wang, Q., & Tirrell, D. A. (2006). Fluorescence visualization of newly synthesized proteins in mammalian cells. Angewandte Chemie International Edition, 45(44), 7364–7367.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.[4] Angewandte Chemie International Edition, 48(52), 9879–9883.[4]
-
Hong, V., Steinmetz, N. F., Manchester, M., & Finn, M. G. (2010). Labeling live cells by copper-catalyzed alkyne–azide click chemistry.[4] Bioconjugate Chemistry, 21(10), 1912–1916.[11]
Sources
- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. confluore.com.cn [confluore.com.cn]
- 5. vectorlabs.com [vectorlabs.com]
- 6. glenresearch.com [glenresearch.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]
- 10. Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing concentration of 4-Azido-d-homoalanine for cell culture
This guide serves as a specialized Technical Support Center for optimizing 4-Azido-d-homoalanine (AHA) incorporation in mammalian cell culture. It is designed to move beyond basic protocol steps, focusing on the mechanistic causality of the BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging) workflow.
Topic: Optimizing this compound (AHA) Concentration for Nascent Proteome Analysis Ticket ID: BONCAT-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Core Directive: The Mechanistic Balance
To successfully label the nascent proteome, you must navigate a biochemical trade-off. AHA is a methionine (Met) surrogate.[1][2] It competes with endogenous methionine for the active site of Methionyl-tRNA Synthetase (MetRS).
-
The Challenge: MetRS has a much higher affinity for Methionine than for AHA.
-
The Solution: You must temporarily deplete intracellular Methionine to force MetRS to accept AHA.
-
The Risk: Excessive Methionine starvation triggers the Integrated Stress Response (ISR) via GCN2 kinase, phosphorylating eIF2
and shutting down global protein translation .
Goal: Find the "Goldilocks Zone"—sufficient Met depletion to allow AHA charging, but insufficient stress to halt translation.
Experimental Workflow & Signaling Logic
The following diagram illustrates the critical path for AHA labeling and the signaling checkpoints that can ruin your experiment if mishandled.
Figure 1: BONCAT Workflow showing the critical GCN2 stress checkpoint during Methionine depletion.
Optimization Matrix (The Titration Experiment)
Do not guess. Perform a 2D titration (Concentration vs. Time) to define the optimal window for your specific cell line.
Protocol:
-
Seed cells in a 6-well plate (or 96-well for high throughput).
-
Wash 2x with warm PBS.
-
Incubate in Met-free DMEM for 30 minutes (Standard Depletion).
-
Apply AHA according to the matrix below.
| Variable | Condition A (Low) | Condition B (Med) | Condition C (High) | Rationale |
| AHA Conc. | 25 µM | 50 µM (Start Here) | 100 µM | < 25 µM yields weak signal; > 100 µM increases cost/toxicity. |
| Pulse Time | 1 Hour | 2 Hours | 4 Hours | Longer pulses increase signal but risk toxicity and Met-starvation stress. |
Readout: Fix cells and perform Click chemistry with a fluorophore (e.g., TAMRA-Alkyne). Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry or High-Content Imaging.
Success Criteria:
-
Signal: >5x fold change over negative control (No AHA).
-
Morphology: No rounding or detachment (signs of toxicity/starvation).
Troubleshooting Guide (Symptom-Based)
Issue 1: "I have very weak or no fluorescent signal."
Root Cause A: Insufficient Methionine Depletion.
-
Mechanism:[3][4] If intracellular Met pools are not drained, MetRS will preferentially charge tRNA with Met, ignoring AHA.
-
Fix: Ensure you wash cells 2x with PBS before adding Met-free media. Increase depletion time from 30 min to 45 min (do not exceed 60 min).
Root Cause B: Failed Click Reaction.
-
Mechanism:[3][4] Copper (Cu(I)) is unstable and oxidizes to Cu(II), which is inactive.
-
Fix:
-
Use a chelating ligand (THPTA or TBTA) to protect Cu(I).
-
Freshness is King: Prepare the Sodium Ascorbate solution immediately before use. It degrades within minutes.
-
Self-Check: If your reaction mix turns brown/yellow immediately, the ascorbate is oxidized or copper precipitated.
-
Issue 2: "My cells are dying or detaching during labeling."
Root Cause: Amino Acid Starvation Stress.
-
Mechanism:[3][4] The combination of Met-free media + AHA (which is not perfectly metabolically active) triggers autophagy.
-
Fix:
-
Supplement the labeling media with 10% dialyzed FBS (removes small molecules like Met, keeps growth factors).
-
Shorten the pulse time (e.g., reduce from 4h to 1h).
-
Reduce AHA concentration to 50 µM.
-
Issue 3: "High background signal in my negative control."
Root Cause: Non-Specific "Sticky" Dyes.
-
Mechanism:[3][4] Hydrophobic dyes (like TAMRA or FAM) can stick to membranes or hydrophobic protein pockets even without a covalent click bond.
-
Fix:
-
The "Chase": (Optional) After AHA pulse, wash and incubate in full Met-containing media for 15 mins to flush out free AHA before fixation.
-
Aggressive Washing: Post-Click, wash 3x with PBS + 0.1% Tween-20 + 1 mM EDTA. The EDTA removes non-specifically bound Copper-dye complexes.
-
Frequently Asked Questions (FAQs)
Q: Can I use standard FBS in my labeling media? A: No. Standard FBS contains significant Methionine (approx. 20-30 µM). This will outcompete AHA. You must use Dialyzed FBS (10 kDa cutoff) or serum-free media for the short labeling duration.
Q: How stable is AHA in solution? A: AHA is stable. However, avoid repeated freeze-thaw cycles. Aliquot the stock (usually 100 mM in water or DMSO) and store at -20°C.
Q: Is AHA toxic to cells? A: AHA is generally non-toxic for short pulses (<4 hours). However, because it is incorporated into proteins, it can slightly alter protein stability or folding if used for very long durations (>24 hours). For nascent proteome studies (1-4 hours), toxicity is negligible.
Q: Can I use AHA for in vivo (animal) studies? A: Yes, but the kinetics are different. Biodistribution and clearance become factors. See Dieterich et al. (2006) for in vivo protocols, which typically require intraperitoneal injection.
References
-
Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482–9487. [Link]
-
Landgraf, P., Antileo, E. R., Schuman, E. M., & Dieterich, D. C. (2015). BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. Methods in Molecular Biology, 1266, 199–215.[2] [Link]
Sources
- 1. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 2. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis & Stability of 4-Azido-D-homoalanine
The following technical guide addresses the synthesis of 4-Azido-D-homoalanine (AHA) with a specific focus on preserving the azide moiety. This functional group is thermodynamically high-energy but kinetically stable; however, it is notoriously susceptible to chemoselective reduction during standard synthetic workups.
This guide assumes the role of a Senior Application Scientist, prioritizing robust, scalable protocols and "self-validating" troubleshooting logic.
Doc ID: AHA-SYN-04 | Version: 2.1 | Classification: Chemical Synthesis Support
Executive Summary
This compound (D-AHA) is a non-canonical amino acid used primarily as a methionine surrogate in bioorthogonal labeling (Click Chemistry). Unlike its L-isomer, the D-isomer is often used to probe stereoselective biological processes or to synthesize D-peptides resistant to proteolytic degradation.
The Critical Failure Mode: The azide group (
-
Phosphines (Staudinger Reduction)
-
Thiols (DTT, Mercaptoethanol)[1]
-
Catalytic Hydrogenation (Pd/C +
)
This guide provides a validated synthesis protocol starting from D-Homoserine and a dedicated troubleshooting module to prevent azide reduction.
Validated Synthesis Protocol
Route: Nucleophilic Displacement via Mesylate Activation
Starting Material:
Phase A: Activation of the Hydroxyl Group
The hydroxyl group of homoserine is a poor leaving group. It must be activated as a mesylate (Ms) or tosylate (Ts) to facilitate nucleophilic attack by the azide anion.
-
Dissolution: Dissolve
-Boc-D-homoserine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C. -
Base Addition: Add Triethylamine (TEA, 2.5 eq) or Diisopropylethylamine (DIPEA).
-
Activation: Dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq).
-
Checkpoint: Monitor TLC.[2] The formation of the mesylate is rapid (< 2 hours).
-
-
Workup: Wash with cold 1N HCl, then brine. Dry over
.-
Caution: Do not heat the mesylate excessively during concentration; thermal elimination can form the alkene (vinyl glycine derivative).
-
Phase B: Azidation (The Critical Step)
This is an
-
Solvent Switch: Dissolve the crude mesylate in DMF (Dimethylformamide).
-
Displacement: Add Sodium Azide (
, 2.0 eq). -
Reaction: Heat to 60–80°C for 4–12 hours.
-
Safety:
is acutely toxic. Ensure the reaction is vented properly.
-
-
Extraction: Dilute with Ethyl Acetate, wash extensively with water (to remove DMF and excess azide) and brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Phase C: Final Deprotection (If Free Amino Acid is Required)
-
Acidolysis: Treat
-Boc-4-azido-D-homoserine with TFA/DCM (1:1) or 4M HCl in Dioxane at 0°C -> RT.-
Critical:DO NOT use reducing scavengers like Ethanedithiol (EDT) or Thioanisole. Use Triisopropylsilane (TIS) or water only.
-
Visualization: Synthesis & Risk Pathways
The following diagram illustrates the synthesis flow and explicitly maps the "Danger Zones" where reduction occurs.
Figure 1: Synthetic route for this compound highlighting critical reduction failure modes (Red arrows).
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Category A: Azide Disappearance (Reduction)
Q1: I performed a global deprotection using a standard TFA cocktail, but my mass spec shows [M-26] (loss of N2 + 2H). What happened? Diagnosis: You likely used a "Reagent K" or similar cocktail containing Ethanedithiol (EDT) or Dithiothreitol (DTT) . Mechanism: Thiols can reduce alkyl azides to amines, especially in acidic media or upon prolonged exposure. Solution:
-
Protocol Change: Switch to a non-reducing scavenger cocktail.
-
Recommended: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%
.[3] -
Avoid: EDT, DTT, Mercaptoethanol, and Thioanisole (if possible).
-
Q2: I need to remove a Cbz (Z) group from another part of my molecule. Can I use Pd/C and Hydrogen? Diagnosis: ABSOLUTELY NOT. Mechanism: Catalytic hydrogenation is the gold standard for reducing azides to amines. You will quantitatively destroy your azide. Solution:
-
Alternative Strategy: If you must use Cbz, remove it using HBr/Acetic Acid (harsh) or liquid HF (specialized).
-
Better Strategy: Plan your synthesis to use orthogonal protecting groups that do not require hydrogenation (e.g., Fmoc, Boc, Alloc).
-
Note on Alloc: Removal of Alloc using
is generally safe if the reaction time is short, but triphenylphosphine (ligand) is a reducing agent. Use a scavenger like morpholine or phenylsilane to consume the allyl cation rapidly.
Q3: My azide product is unstable in the presence of TCEP. I thought TCEP was for disulfide reduction? Diagnosis: TCEP (Tris(2-carboxyethyl)phosphine) is a phosphine. Mechanism: While TCEP is often marketed as "azide-compatible" compared to DTT in some biological contexts (due to kinetics), it will reduce azides via the Staudinger mechanism over time. Solution: Do not use TCEP with azides. If disulfide reduction is necessary, perform it before introducing the azide, or use specific conditions where the kinetics favor disulfide exchange over Staudinger reduction (though this is risky).
Category B: Synthesis Failures
Q4: My yield for the displacement step (Mesylate -> Azide) is very low, and I see a new spot on TLC that isn't the amine.
Diagnosis: Elimination to the alkene.
Mechanism: Under heating in basic/neutral conditions, the mesylate can undergo E2 elimination to form the
-
Keep reaction temperature strictly between 60–70°C.
-
Ensure the mesylate is acid-free before adding
, but avoid adding extra base to the DMF step.
Reagent Compatibility Matrix
Use this table to validate your solvent and reagent choices.
| Reagent / Condition | Compatibility with Azide | Risk Level | Notes |
| TFA (Trifluoroacetic Acid) | ✅ Compatible | Low | Safe for Boc removal. |
| Piperidine (20% in DMF) | ✅ Compatible | Low | Safe for Fmoc removal. |
| H2 / Pd/C | ❌ INCOMPATIBLE | Critical | rapid reduction to amine. |
| DTT / EDT (Thiols) | ⚠️ High Risk | High | Avoid in cleavage cocktails. |
| Triphenylphosphine (PPh3) | ❌ INCOMPATIBLE | Critical | Staudinger reduction. |
| TCEP | ❌ INCOMPATIBLE | High | Reduces azides to amines.[4] |
| Sodium Ascorbate (+ Cu) | ⚠️ Conditional | Medium | Used in Click chemistry, but excess ascorbate can reduce azides over long periods. |
| Dichloromethane (DCM) | ⚠️ Caution | Medium | Safety: Reacting |
References
-
Link, A. J., Vink, M. K. S., & Tirrell, D. A. (2007).[5] Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor.[5] Nature Protocols, 2(8), 1884–1887.[5] [Link]
-
Horky, P., et al. (2017).[6] Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(4), 302-310. [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link](Safety protocols for C/N ratio and halogenated solvents).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Minimizing Cytotoxicity in Azidohomoalanine (AHA) Live-Cell Imaging
Part 1: Critical Technical Assessment (The "Isomer Check")
Before proceeding to cytotoxicity minimization, we must address a common source of experimental failure regarding the stereochemistry of your reagent.
⚠️ TECHNICAL ALERT: D-Isomer vs. L-Isomer Specificity You specified 4-Azido-d-homoalanine . Please verify your experimental model immediately:
-
If you are imaging Mammalian Cells (e.g., HeLa, CHO, Primary Neurons):
-
Issue: Mammalian ribosomes are stereoselective and will NOT incorporate D-amino acids into nascent proteins.
-
Consequence: You will observe zero signal, regardless of toxicity optimization.
-
Action: You must use L-Azidohomoalanine (L-AHA) . The toxicity issues described below (starvation, copper) apply strictly to the L-isomer workflow.
-
-
If you are imaging Bacteria (e.g., E. coli, L. monocytogenes):
-
Issue: D-amino acids are incorporated into the peptidoglycan cell wall, not the proteome.
-
Action: this compound is the correct probe. Toxicity in this context is rare but can occur at high concentrations (>2 mM) by destabilizing the cell wall.
-
This guide primarily addresses the high-toxicity challenges of L-AHA (Mammalian BONCAT) , as this is the standard "live-cell imaging" context where cytotoxicity is a critical bottleneck. Bacterial notes are included in Module 3.
Part 2: The Cytotoxicity Triad
In live-cell BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging), toxicity arises from three distinct sources. Minimizing one often exacerbates another.
-
Metabolic Stress (The Starvation Phase): Depleting Methionine (Met) induces autophagy and the Unfolded Protein Response (UPR).
-
Proteotoxicity (The Incorporation Phase): Replacing Met with AHA changes protein pKa and hydrophobicity, potentially causing misfolding if the pulse is too long.
-
Chemical Toxicity (The Click Reaction): The standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) generates Reactive Oxygen Species (ROS), which are lethal to live cells.
Visualizing the Toxicity Pathways
Caption: The causal flow of cytotoxicity in AHA labeling. Note that Copper (Phase 3) is the most acute source of cell death, while Starvation (Phase 1) causes metabolic artifacts.
Part 3: Optimized Protocols for Live-Cell Imaging
Protocol A: The "Low-Stress" L-AHA Workflow (Mammalian)
Best for: Studying nascent protein synthesis with minimal perturbation.
| Variable | Standard Protocol (Toxic) | Optimized Low-Tox Protocol | Rationale |
| Met Starvation | 60–90 mins | 30–45 mins | Sufficient to drain intracellular Met pools without triggering massive autophagy. |
| AHA Conc. | 1–4 mM | 50–100 µM | Higher concentrations do not significantly increase signal but drastically increase proteotoxicity. |
| Pulse Time | 4–18 hours | 1–2 hours | Long pulses lead to accumulation of misfolded AHA-proteins. |
| Click Chemistry | CuSO₄ + Ascorbate | SPAAC (DBCO) or CuAAC + BTTAA | Standard copper kills cells in <10 mins. BTTAA chelates Cu(I) to prevent ROS. |
Step-by-Step Methodology:
-
Preparation: Wash cells 2x with warm PBS (37°C).
-
Depletion: Incubate in Met-free DMEM (dialyzed FBS is critical) for 30 minutes .
-
Labeling: Replace media with Met-free DMEM containing 50 µM L-AHA . Incubate for 1-2 hours .
-
Wash: Wash 3x with warm PBS to remove free AHA.
-
The Critical Decision (Click Reaction):
-
Option A (True Live Cell): Add 10 µM DBCO-Fluorophore (Copper-free). Incubate 30-60 min.
-
Pros: Zero copper toxicity.[1]
-
Cons: High background (DBCO is hydrophobic); lower reaction rate.
-
-
Option B (Fixed/Permeabilized): Fix cells with 4% PFA before clicking. This eliminates click-toxicity entirely.
-
Option C (Live Cell Copper-Catalyzed): Use the BTTAA ligand system.
-
Mix: 50 µM CuSO₄ + 250 µM BTTAA + 2.5 mM Sodium Ascorbate + 10 µM Azide-Fluorophore in media.
-
Incubate 3-5 mins ONLY. Wash immediately.
-
-
Protocol B: Bacterial Cell Wall Labeling (this compound)
Best for: Peptidoglycan dynamics.
-
Growth: Grow bacteria to log phase (OD600 ~0.3).
-
Labeling: Add This compound (or D-Ala azide) at 1 mM .
-
Note: Bacteria tolerate higher concentrations than mammalian cells.
-
-
Incubation: 1 generation time (e.g., 30 min for E. coli).
-
Click: Bacteria are robust. Standard CuAAC is often tolerated, but DBCO is preferred for time-lapse imaging to avoid arresting growth.
Part 4: Troubleshooting & FAQs
Q1: My cells detach or round up immediately after the click reaction. Why?
Diagnosis: Acute Copper Toxicity. The Mechanism: Free Cu(I) ions catalyze the production of hydroxyl radicals via Fenton chemistry. These attack membrane lipids and actin filaments, causing cell rounding. The Fix:
-
Switch Ligands: Stop using TBTA or THPTA. Switch to BTTAA or BTTES . These ligands wrap the copper ion more effectively, preventing ROS generation while allowing the catalytic reaction to proceed [1].
-
Reduce Exposure: Limit the click reaction to 3-5 minutes.
-
Go Copper-Free: Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-functionalized dyes.
Q2: I see high background signal inside the cells (cytosolic haze).
Diagnosis: Unbound Probe Retention. The Mechanism:
-
If using DBCO (Copper-free): DBCO is bulky and hydrophobic. It sticks to intracellular membranes and albumin.
-
If using AHA: You didn't wash the free amino acid out before clicking. The Fix:
-
The "Chase" Step: After AHA incubation, wash cells and incubate in standard Met-containing media for 15 minutes. This flushes out the free AHA pool before you add the fluorophore.
-
Scavengers: If using CuAAC, add a radical scavenger like Aminoguanidine to the click cocktail.
Q3: Can I use 4-Azido-L-homoalanine to label specific proteins?
Answer: No. AHA is a "global" metabolic label. It replaces Methionine in all newly synthesized proteins. To study specific proteins, you must combine BONCAT with Proximity Ligation Assays (PLA) or immunoprecipitation, which requires cell lysis (not live imaging).
Q4: How long can I starve the cells of Methionine?
Answer: Do not exceed 60 minutes .
-
< 30 mins: Insufficient depletion; endogenous Met competes with AHA (Low Signal).
-
60 mins: Autophagy begins; translation rates drop (Low Signal + Metabolic Artifacts).
-
Sweet Spot: 30-45 minutes pre-starvation.
Part 5: References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link
-
Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences. Link
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society. Link
-
Kuru, E., et al. (2012). In Situ Probing of Newly Synthesized Peptidoglycan Using Fluorescent D-Amino Acids. Angewandte Chemie. (Reference for D-amino acid bacterial labeling). Link
Sources
Technical Support Center: Purification of Peptides Containing 4-Azido-d-homoalanine via HPLC
Welcome to the technical support center for the purification of peptides containing 4-Azido-d-homoalanine (Aha). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these modified peptides using High-Performance Liquid Chromatography (HPLC). Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Introduction: The Challenge of Purifying Azido-Peptides
The incorporation of non-canonical amino acids like this compound offers powerful tools for chemical biology and drug development, enabling site-specific modifications through bioorthogonal chemistry. However, the unique properties of the azido group can introduce challenges during purification. This guide provides a systematic approach to overcoming these hurdles, ensuring high purity and yield of your target peptide.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the HPLC purification of Aha-containing peptides. Each issue is presented in a question-and-answer format, detailing the probable causes and systematic solutions.
Diagram: Troubleshooting Logic for Poor Peak Resolution
Below is a flowchart to guide your troubleshooting process when encountering poor peak resolution.
Caption: Troubleshooting workflow for poor peak resolution.
Q1: My peptide peak is broad and shows significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue in peptide purification and can stem from several factors:
-
Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based stationary phase. This is particularly common with basic peptides.
-
Solution: Trifluoroacetic acid (TFA) is a standard ion-pairing agent that helps to mask these interactions and improve peak shape.[1] If you are already using 0.1% TFA, consider slightly increasing its concentration or switching to a different ion-pairing agent like formic acid (FA).
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of your peptide, which in turn affects its interaction with the stationary phase.
-
Solution: Experiment with different mobile phase pH values. For some peptides, a switch to a basic mobile phase system (e.g., using 0.1% ammonium hydroxide) can significantly improve peak symmetry.[2]
-
Q2: I am observing poor resolution between my target peptide and impurities. How can I improve the separation?
A2: Achieving baseline separation is crucial for obtaining a pure product. Here are several strategies to enhance resolution:
-
Optimize the Elution Gradient: A steep gradient may not provide sufficient time for separation.
-
Change the Mobile Phase Composition: The choice of organic solvent and ion-pairing agent can alter the selectivity of the separation.
-
Select a Different Column Chemistry: If a standard C18 column is not providing adequate resolution, a different stationary phase may be necessary.
Q3: My peptide is eluting very early, close to the void volume. What is causing this and how can I increase its retention?
A3: Poor retention is typically a sign that the peptide is not interacting sufficiently with the stationary phase.
-
High Initial Organic Solvent Concentration: If the starting percentage of your organic solvent (Mobile Phase B) is too high, the peptide will not bind effectively to the column.
-
Solution: Lower the initial percentage of the organic solvent in your mobile phase to ensure the peptide binds to the column at the start of the run.[2]
-
-
Sample Dissolved in a Strong Solvent: Dissolving your crude peptide in a solvent that is stronger than your initial mobile phase will cause it to travel through the column too quickly.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[2] If solubility is an issue, use the minimum amount of a stronger solvent and ensure the injection volume is small.
-
Q4: I am experiencing a sudden increase in backpressure. What should I do?
A4: A sudden pressure increase often indicates a blockage in the system.
-
Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit.
-
Precipitation of Peptide or Buffer: The peptide may precipitate on the column if it is not fully soluble in the mobile phase. Similarly, buffer salts can precipitate if their concentration is too high.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best HPLC method for purifying peptides containing this compound?
A1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for purifying azide-modified peptides.[2] This method separates peptides based on their hydrophobicity. The peptide is loaded onto a hydrophobic stationary phase (such as a C18 column) in a polar mobile phase (e.g., water with 0.1% TFA) and then eluted by increasing the concentration of a less polar organic solvent, typically acetonitrile.[1][2]
Q2: How does the presence of the this compound affect the peptide's behavior in RP-HPLC?
A2: The azide group (-N3) is relatively non-polar. Its incorporation can increase the overall hydrophobicity of a peptide, which may lead to a longer retention time in RP-HPLC compared to its non-azido counterpart.[2] However, the exact effect on retention time will depend on the peptide's amino acid sequence and the position of the Aha residue.[2]
Q3: Can I use other chromatography techniques like Ion-Exchange (IEX) or Size-Exclusion (SEC) for these peptides?
A3: Yes, both IEX and SEC can be valuable, often as part of a multi-step purification strategy.[2][7]
-
Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge and can be a powerful orthogonal method to RP-HPLC, particularly for complex mixtures.[2][7]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is useful for initial cleanup to remove very large or very small impurities.[2][7]
Q4: What are the recommended detection wavelengths for azido-peptides?
A4: For general peptide detection, UV absorbance is typically monitored at 210-220 nm, which corresponds to the absorption of the peptide backbone.[2][7] If your peptide contains aromatic amino acids such as tryptophan, tyrosine, or phenylalanine, you can also monitor the absorbance at 280 nm.[2][7]
Q5: What are common impurities found in synthetic peptides containing unnatural amino acids?
A5: Impurities can arise from several sources during solid-phase peptide synthesis (SPPS):
-
Deletion Sequences: Incomplete coupling reactions can lead to peptides missing one or more amino acids.[8][9]
-
Truncated Peptides: Incomplete deprotection of the N-terminal protecting group (e.g., Fmoc) can result in shorter peptide chains.[10]
-
Side-Reaction Products: Modifications to amino acid side chains can occur during synthesis or cleavage from the resin.
-
Racemization: While less common with standard protocols, racemization of amino acids can occur, especially with certain unnatural amino acids.[10]
Part 3: Experimental Protocols
Protocol 1: General RP-HPLC Purification of an Aha-Containing Peptide
This protocol provides a starting point for developing a purification method. Optimization will likely be required based on the specific properties of your peptide.[2]
1. Sample Preparation: a. After synthesis and cleavage from the resin, dissolve the crude peptide in a suitable solvent. A mixture of water and acetonitrile is a common choice.[2] b. Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.[2] c. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[2]
2. HPLC System Preparation: a. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[2][3] b. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[2][3] c. Filter both mobile phases through a 0.45 µm filter to remove particulates and degas them to prevent bubble formation.[4][11]
3. Column Equilibration: a. Install an appropriate RP-HPLC column (e.g., a semi-preparative C18 column, 5 µm particle size). b. Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.[2]
4. Chromatographic Run: a. Inject the filtered peptide sample onto the column. b. Run a linear gradient from a low percentage of Mobile Phase B to a high percentage. A typical starting gradient is 5% to 65% B over 30-60 minutes.[12] c. Monitor the elution profile at 214 nm and 280 nm.[11]
5. Fraction Collection: a. Collect fractions corresponding to the peaks of interest.[2] It is advisable to collect fractions across the entire peak to analyze for purity. b. Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide.
6. Post-Purification: a. Pool the pure fractions. b. Lyophilize the pooled fractions to obtain the purified peptide as a powder.[1]
Diagram: General HPLC Purification Workflow
Caption: A step-by-step workflow for the purification of peptides.
Part 4: Data Presentation
Table 1: Common RP-HPLC Columns for Peptide Purification
| Column Chemistry | Particle Size (µm) | Pore Size (Å) | Recommended For |
| C18 | 3.5, 5, 10 | 100-120 | General purpose, small to medium-sized peptides.[3] |
| C8 | 5, 10 | 100-120 | More hydrophobic peptides, reduces retention time.[3] |
| C4 | 5, 10 | 300 | Large peptides and small proteins, less hydrophobic interaction.[2] |
| Phenyl-Hexyl | 3.5, 5 | 100-120 | Peptides rich in aromatic amino acids, offers alternative selectivity.[3] |
Table 2: Common Mobile Phase Modifiers and Their Properties
| Modifier | Typical Concentration | Ion-Pairing Strength | Volatility | Comments |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong | Volatile | Most common choice, excellent for peak shape.[1][3] |
| Formic Acid (FA) | 0.1% | Weak | Volatile | MS-compatible, may result in broader peaks than TFA.[2] |
| Heptafluorobutyric Acid (HFBA) | 0.1% | Very Strong | Volatile | Increases retention of hydrophilic peptides.[2] |
| Ammonium Hydroxide | 0.1% | N/A (Basic pH) | Volatile | Used for high pH separations, can improve peak shape for certain peptides.[2] |
References
- Technical Support Center: Purification Strategies for Azide-Modified Peptides by HPLC - Benchchem.
-
What is the usual nature of impurities in synthetic peptides? - ResearchGate. Available at: [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]
-
What are the common challenges faced in peptide purification using chromatography? - Quora. Available at: [Link]
-
Peptide Purification - AAPPTec. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Managing Impurities in GLP‑1 Peptides: How Carbon Media Enhances Purification. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
HPLC Analysis and Purification of Peptides - PMC. Available at: [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. Available at: [Link]
-
HPLC Purification of Peptides | Protocols.io. Available at: [Link]
-
HPLC Analysis Methods for Peptide Characterization | Laboratory Research | Biovera. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biovera.com.au [biovera.com.au]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. realab.ua [realab.ua]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. millennialscientific.com [millennialscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Technical Support Center: Overcoming Steric Hindrance in 4-Azido-d-homoalanine Ligation
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Azido-d-homoalanine (AHA-D) in their bioconjugation workflows. We will explore the unique challenges posed by this non-canonical amino acid, particularly steric hindrance, and provide actionable troubleshooting strategies and optimized protocols to ensure successful ligation outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding AHA-D and its application in click chemistry.
Q1: What is this compound (AHA-D) and why is it used?
A1: this compound is an unnatural amino acid analog of methionine. It contains an azide (-N₃) functional group, which serves as a chemical handle for bioorthogonal ligation reactions, most notably azide-alkyne cycloadditions ("click chemistry"). Its "D" configuration, being the mirror image of the naturally occurring L-amino acids, imparts significant resistance to proteolytic degradation when incorporated into peptides or proteins.[1] This makes it a valuable tool for developing more stable peptide-based therapeutics and long-lasting biological probes.
Q2: What is the primary cause of steric hindrance during the ligation of AHA-D?
A2: Steric hindrance in this context is a multifactorial issue stemming from the molecule's structure and its environment:
-
D-Configuration: The D-stereochemistry forces the peptide backbone into a different conformation than would be seen with a natural L-amino acid. This can cause the azide side chain to be oriented in a less accessible position, effectively burying it within the folded structure of the parent molecule.[2][3][4]
-
Macromolecular Crowding: Both the molecule containing AHA-D (e.g., a protein) and the alkyne-bearing probe are often large. Their bulkiness can physically obstruct the approach of the azide and alkyne groups, slowing down or preventing the reaction.[5][6][7][8]
Q3: Which ligation chemistry is better for sterically hindered AHA-D: Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC)?
A3: The choice is application-dependent, as each method has distinct advantages for overcoming steric barriers.
-
CuAAC is often faster and can be aggressively optimized with specialized ligands and higher temperatures to drive difficult reactions to completion.[6][9][10] It is an excellent choice for in vitro conjugations where reaction speed and yield are paramount.
-
SPAAC is a copper-free method, making it the superior choice for applications in living systems where copper toxicity is a concern.[11][12] While generally slower than catalyzed reactions, its rate can be significantly enhanced by choosing a highly reactive, strained cyclooctyne, which can help overcome the kinetic barrier imposed by steric hindrance.[13][14]
Q4: My CuAAC reaction with an AHA-D-containing protein is failing. What are the most common reasons?
A4: The most common failure points for sterically hindered CuAAC reactions are related to the catalyst system and reaction environment. Key issues include an unstable or inaccessible Cu(I) catalyst, insufficient thermal energy to overcome the activation barrier, or degradation of the target protein due to reaction side products.[5][7] Often, the azide group is simply inaccessible to the catalyst and the alkyne partner.[5][7]
Q5: My SPAAC reaction is extremely slow. How can I improve its efficiency?
A5: Slow SPAAC reactions are typically due to a combination of an inaccessible azide and a insufficiently reactive alkyne partner. The primary strategies for improvement are to switch to a cyclooctyne with higher ring strain (e.g., DBCO or BCN) or to redesign your alkyne probe to include a long, flexible spacer arm (like polyethylene glycol, PEG), which extends the reactive group away from the bulky surface of the binding partner.[8][11][15]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during AHA-D ligation.
Problem: Low or No Ligation Yield
This is the most frequent issue and can be attributed to several factors depending on the chosen chemistry.
| Potential Cause | Underlying Rationale | Recommended Solution |
| Inefficient Catalyst | The active Cu(I) species is prone to oxidation and may be sequestered by coordinating groups on the biomolecule. Insufficient active catalyst means the reaction cannot proceed efficiently.[6] | Optimize the Catalyst System: Use a 5:1 molar ratio of a protective, accelerating ligand to your copper source. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent water-soluble choice.[5] For very difficult cases, consider specialized N-heterocyclic carbene (NHC) ligands.[10][16] |
| Inaccessible Azide | The D-configuration of AHA-D within a folded peptide or protein can bury the azide group, preventing the bulky catalyst-alkyne complex from reaching it.[5][7] | Adjust Reaction Conditions: 1. Increase Temperature: Elevating the temperature to 40-60 °C can increase molecular motion and transiently expose the azide.[6][10]2. Add Co-solvents: Including up to 20% DMSO can help solubilize hydrophobic regions and improve substrate accessibility.[5][7] |
| Protein Damage | The combination of Cu(I) and the sodium ascorbate reducing agent can generate reactive oxygen species. Furthermore, byproducts of ascorbate oxidation can lead to unwanted side reactions with protein residues like lysine and arginine, causing aggregation.[5][7] | Use Protective Reagents: 1. Add Aminoguanidine: Include 1-2 mM aminoguanidine in the reaction to scavenge reactive carbonyl byproducts from ascorbate oxidation.[5]2. Control Copper: Keep CuSO₄ concentrations between 50 and 100 µM to minimize oxidative damage.[5]3. Buffer Choice: Use phosphate or HEPES buffers. Avoid Tris, as it is a competitive ligand for copper.[5][7] |
| Potential Cause | Underlying Rationale | Recommended Solution |
| Low Cyclooctyne Reactivity | The reaction rate of SPAAC is directly proportional to the ring strain of the cyclooctyne. If the activation energy barrier due to steric hindrance is high, a less reactive cyclooctyne will not be sufficient to drive the reaction forward at a practical rate.[11] | Select a High-Reactivity Alkyne: If using a less reactive cyclooctyne, switch to a more strained version such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which are known for their high reaction rates.[11] |
| Direct Steric Clash | The bulky, rigid structure of the cyclooctyne itself can physically clash with the surface of the biomolecule near the AHA-D residue, preventing the correct orientation for cycloaddition.[6] | Incorporate a Spacer Arm: Synthesize or procure an alkyne probe that includes a long, flexible linker (e.g., PEG₄, PEG₈). This extends the reactive alkyne away from the probe's body, allowing it to access sterically confined spaces.[8][15] |
| Poor Solubility / Aggregation | Hydrophobic interactions between the biomolecule and the often-hydrophobic cyclooctyne probe can lead to aggregation and precipitation, effectively halting the reaction. | Optimize Solvent Conditions: While SPAAC is often performed in aqueous buffers, the addition of a small percentage (5-10%) of a water-miscible organic solvent like DMSO or DMF can improve the solubility of the cyclooctyne probe without denaturing the biomolecule. |
Section 3: Visualizations and Key Concepts
Visual aids are essential for understanding the molecular challenges and solutions in AHA-D ligation.
Figure 1: A conceptual diagram illustrating how a flexible linker on an alkyne probe can overcome steric hindrance by extending the reactive group to reach a partially buried azide on a protein surface.
Figure 2: A step-by-step workflow for troubleshooting a failing CuAAC reaction involving a sterically hindered substrate like AHA-D.
Section 4: Optimized Experimental Protocols
These protocols incorporate best practices for overcoming the challenges discussed.
Protocol 1: High-Efficiency CuAAC for Sterically Hindered AHA-D Conjugation
This protocol is designed for in vitro conjugation of an alkyne probe to an AHA-D-containing protein.
1. Reagent Preparation:
-
Protein Stock: Prepare your AHA-D-containing protein in a non-coordinating buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Alkyne Probe Stock: Prepare a 10 mM stock of your alkyne probe in DMSO.
-
Catalyst Premix (Make Fresh):
-
Prepare a 10 mM CuSO₄ solution in water.
-
Prepare a 50 mM THPTA solution in water.
-
In a new tube, mix the CuSO₄ and THPTA solutions in a 1:5 volume ratio (e.g., 10 µL CuSO₄ + 50 µL THPTA) to create the Catalyst Premix.
-
-
Reducing Agent (Make Fresh): Prepare a 100 mM sodium ascorbate solution in water.
-
Additive Stock: Prepare a 100 mM aminoguanidine hydrochloride solution in water.
2. Reaction Assembly:
-
In a microcentrifuge tube, add the following in order:
-
Your AHA-D protein to a final concentration of 10-50 µM.
-
Buffer to bring the reaction to 80% of its final volume.
-
Aminoguanidine to a final concentration of 2 mM.
-
Alkyne Probe to a final concentration of 200-500 µM (a 10-20 fold molar excess over the protein).
-
Catalyst Premix to achieve a final CuSO₄ concentration of 100 µM.
-
-
Vortex gently to mix.
3. Reaction Initiation and Incubation:
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for 2-4 hours. For extremely difficult conjugations, the temperature can be increased to 50°C and the time extended overnight.
-
Monitor reaction progress via SDS-PAGE (looking for a band shift) or LC-MS.
4. Purification:
-
Once complete, remove unreacted probe and catalyst components via size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Robust SPAAC for AHA-D Ligation in Biological Media
This protocol is optimized for conjugating a cyclooctyne probe to an AHA-D-labeled protein on the surface of live cells or in a complex biological fluid.
1. Reagent Preparation:
-
AHA-D Labeled Cells/Protein: If using cells, ensure they have been metabolically labeled with AHA-D and washed thoroughly with PBS to remove unincorporated amino acid. If using a protein in bio-fluid, use it directly.
-
Cyclooctyne Probe: Use a highly reactive, water-soluble cyclooctyne derivative (e.g., DBCO-PEG₄-Fluorophore). Prepare a 1-10 mM stock solution in DMSO.
2. Ligation Reaction:
-
To your labeled cells in culture media or your protein sample, add the cyclooctyne probe stock solution to a final concentration of 25-100 µM. The final DMSO concentration should be kept below 1% to maintain cell viability and protein integrity.
-
Incubate the reaction under normal physiological conditions (e.g., 37°C, 5% CO₂) for 1-2 hours. Reaction times may need to be extended depending on the specific substrates.
-
There is no catalyst to add or remove.
3. Analysis:
-
For Cells: Wash the cells 2-3 times with PBS to remove the unreacted probe. Analyze via flow cytometry or fluorescence microscopy.
-
For Proteins: Analyze the reaction mixture directly by SDS-PAGE with in-gel fluorescence scanning or by Western Blot using an antibody against the tag conjugated to your probe (e.g., a His-tag or biotin).
Section 5: References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available from: [Link]
-
Ou, W., Wang, Y., Lu, Y., et al. (2018). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 8(1), 149-158. Available from: [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Available from: [Link]
-
Welborn, M., & Van Orden, A. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry, 28(7), 1916-1924. Available from: [Link]
-
Sivaramapanicker, S., & Gade, S. K. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Pharmaceutics, 15(7), 1899. Available from: [Link]
-
Gandelman, M., & van der Boom, M. E. (2012). Ligand-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition. European Journal of Organic Chemistry, 2012(2), 269-273. Available from: [Link]
-
Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035-2046. Available from: [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Copper(I)-Catalyzed Azide–Alkyne “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. Available from: [Link]
-
van Geel, R., van Delft, F. L., & Boons, G. J. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chemistry – A European Journal, 17(38), 10790-10798. Available from: [Link]
-
van Geel, R., van Delft, F. L., & Boons, G. J. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Chembiochem, 13(1), 16-20. Available from: [Link]
-
Pratesi, A., Lenci, E., & Trabocchi, A. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry, 8, 439. Available from: [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available from: [Link]
-
Englert, M., & Söll, D. (2010). Reactive conformation of the D-amino acid is likely prevented by the conserved rRNA residues in the peptidyl-transferase center. FEBS Letters, 584(2), 405-410. Available from: [Link]
-
Dommer, A., & Laimer, J. (2019). Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. Chemistry – A European Journal, 25(29), 7096-7100. Available from: [Link]
-
Hoyt, E. A., & Shoulders, M. D. (2025). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 26(4), e202500085. Available from: [Link]
-
Hoyt, E. A., & Shoulders, M. D. (2021). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 22(12), 2145-2152. Available from: [Link]
-
BioPharmaSpec. (2024). L/D-Amino Acids: Differences and Importance. Available from: [Link]
-
Grijalvo, S., Eritja, R., & Díaz, D. D. (2024). Catalyst-Free Amino-Yne Click Reaction: An Efficient Way for Immobilizing Amoxicillin onto Polymeric Surfaces. Polymers, 16(2), 268. Available from: [Link]
-
Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Available from: [Link]
-
Zhang, Y., et al. (2024). Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. Journal of Molecular Recognition, 37(2), e3075. Available from: [Link]
-
Varricchio, C., et al. (2023). Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide. Nucleic Acids Research, 51(13), 6595–6607. Available from: [Link]
-
Lohman, G. J., et al. (2016). The Inhibitory Effect of Non-Substrate and Substrate DNA on the Ligation and Self-Adenylylation Reactions Catalyzed by T4 DNA Ligase. PLoS One, 11(3), e0150980. Available from: [Link]
Sources
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Azido-d-homoalanine (AHA) Stability & Optimization
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
4-Azido-d-homoalanine (D-AHA) is a non-canonical amino acid analog of methionine containing an azide moiety. While its L-enantiomer is widely used for nascent protein synthesis monitoring (BONCAT) in mammalian systems, D-AHA is primarily utilized for labeling bacterial peptidoglycans or as a stereochemical control.
The critical technical challenge with AHA is not the stability of the azide group itself—which is robust—but the pH-dependent solubility and the compatibility with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) catalysts.
This guide addresses the specific physicochemical requirements to maintain D-AHA integrity from storage to "Click" reaction.
Critical Parameter Matrix
The following table summarizes the "Safe Zones" for D-AHA handling. Deviating from these parameters is the primary cause of experimental failure.
| Parameter | Optimal Range | Critical Danger Zone | Scientific Rationale |
| Storage pH (Solution) | pH 4.0 – 6.0 | pH > 9.0 or pH < 3.0 | Slightly acidic conditions prevent amine oxidation. Strong bases degrade the azide; strong acids risk hydrazoic acid formation ( |
| Reaction pH (CuAAC) | pH 7.0 – 7.8 | pH < 6.0 or pH > 8.5 | < 6.0: Protonation of ligands/amines inhibits Cu-catalysis. > 8.5: Rapid oxidation/precipitation of Copper ( |
| Solubility Limit | ~50 mM (Water) | > 100 mM | High concentrations in unbuffered water can lead to aggregation or local acidity if supplied as HCl salt. |
| Temperature | -20°C (Dry) | > 37°C (Solution) | Azides are heat stable, but prolonged heat in solution accelerates de-azotization or hydrolysis. |
Technical Support: Troubleshooting & FAQs
This section addresses specific user scenarios based on field data.
Scenario A: Solubility & Preparation
Q: I dissolved D-AHA HCl in pure water, but the pH is highly acidic (pH ~2-3). Is this normal?
A: Yes. D-AHA is often supplied as a hydrochloride salt (
-
The Fix: Do not use this directly on cells or in Click reactions. You must neutralize it.[2]
-
Protocol: Dissolve the powder in a strong buffer like 50 mM HEPES (pH 7.4) rather than water. If using water, add 1M NaOH dropwise until pH reaches ~7.0.
-
Warning: Do not overshoot to pH > 9.0, as this promotes side reactions.
Q: My D-AHA solution precipitated when I added it to the Click Cocktail. A: This is likely a Copper-Ligand crash , not AHA precipitation.
-
Mechanism: If your AHA stock was acidic (see above) and you added it to a reaction mixture containing Copper Sulfate, the sudden pH drop can destabilize the Copper-Ligand complex (e.g., THPTA or TBTA).
-
Validation: Check the pH of your final reaction mix. If it is below pH 6.5, the copper catalyst efficiency drops near zero, and components may precipitate.
Scenario B: Reaction Efficiency (The "Click" Step)
Q: I see no fluorescence after the Click reaction. Did the azide degrade? A: Azide degradation is rare. The most common failure mode is Copper Oxidation .
-
The Science: The CuAAC reaction requires Copper in the
oxidation state ( ).[3] Atmospheric oxygen rapidly oxidizes it to (inactive). -
The Fix:
-
Fresh Ascorbate: The reducing agent (Sodium Ascorbate) must be made fresh every single time. It degrades within hours.
-
Ligand Protection: Are you using a ligand like THPTA or BTTAA ? These protect
from oxidation and prevent it from degrading your biomolecules. -
pH Check: Ensure the reaction buffer is pH 7.0–7.5 .
-
Q: Can I use D-AHA for mammalian protein synthesis monitoring? A: No. This is a stereochemistry issue.
-
Reasoning: Mammalian Methionyl-tRNA synthetases are stereoselective for L-Methionine (and L-AHA). They will not charge tRNA with D-AHA .
-
Correct Usage: Use D-AHA for bacterial cell wall labeling (peptidoglycan synthesis) or as a negative control to quantify non-specific background binding in mammalian experiments.
Standard Operating Procedure: pH Adjustment Workflow
This protocol ensures the AHA is neutral enough for biology but stable enough for chemistry.
-
Preparation: Calculate the mass required for a 10 mM stock solution .
-
Solvation: Dissolve D-AHA in PBS (pH 7.4) or 50 mM HEPES .
-
Note: Avoid Tris buffer if possible during the "Click" step, as Tris can chelate Copper, reducing catalytic efficiency.
-
-
Verification: Spot 2 µL on a pH strip.
-
Target: pH 6.0 – 7.5.
-
If Acidic (pH < 5): Add 0.1 M NaOH in 1 µL increments.
-
-
Storage: Aliquot immediately into black/amber tubes (light sensitive) and freeze at -20°C. Avoid repeated freeze-thaw cycles.
Visual Workflows (Graphviz)
Diagram 1: Preparation & Stability Logic
This workflow illustrates the decision-making process for preparing D-AHA from powder to reaction.
Caption: Workflow for solubilizing and neutralizing this compound to prevent experimental artifacts.
Diagram 2: Troubleshooting The "Click" Reaction
A logic tree for diagnosing failure when using AHA in CuAAC reactions.
Caption: Diagnostic logic tree for identifying failure points in AHA Click Chemistry reactions.
References
-
Presloski, K. E., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Neutralization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mass spectrometry detection of 4-Azido-d-homoalanine mass shift
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Proteomics Division Subject: Advanced Guide: Mass Spectrometry Detection of 4-Azido-d-homoalanine (AHA) Mass Shift
Executive Summary
This guide details the mass spectrometry (MS) detection of This compound (AHA) , a methionine surrogate used in Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT). Unlike standard stable isotope labeling (SILAC), AHA introduces a chemically reactive azide handle that alters the peptide mass in three distinct ways depending on the sample preparation stage:
-
Nascent Incorporation: A -4.9863 Da shift relative to Methionine.
-
Clicked State (Enriched): A large positive mass shift defined by the alkyne capture probe (e.g., Biotin-alkyne).
-
Reduced Artifact (Warning): A -30.98 Da shift relative to Methionine if the azide is inadvertently reduced to an amine (DAB) during processing.
Part 1: The Physics of the Mass Shift
The core of AHA detection lies in the precise mass difference between the native Methionine residue and the AHA residue. This "delta" is the primary search parameter for identifying unincorporated AHA peptides in shotgun proteomics.
The Fundamental Delta
| Amino Acid | Residue Formula | Monoisotopic Mass (Da) | Mass Shift (vs. Met) |
| L-Methionine (Met) | C₅H₉NOS | 131.0405 | 0 (Reference) |
| L-Azidohomoalanine (AHA) | C₄H₆N₄O | 126.0542 | -4.9863 |
| L-Homopropargylglycine (HPG) | C₅H₇NO | 97.0528 | -33.9877 |
| 2,4-Diaminobutanoic acid (DAB) | C₄H₈N₂O | 100.0637 | -30.9768 |
-
Note: DAB is a common reduction artifact of AHA (Azide
Amine) caused by exposure to reducing agents (DTT/TCEP) before the click reaction.
The "Clicked" Mass Shift
In most BONCAT workflows, AHA is not detected naked; it is "clicked" to a probe. The mass shift detected by the MS is the sum of the AHA residue and the added probe, minus the native Methionine mass.
Example: If using a Propargyl-PEG4-Biotin probe (Mass
Part 2: Comparative Analysis (AHA vs. Alternatives)
AHA is the industry standard for nascent proteome labeling, but it must be weighed against HPG (alkyne analog) and SILAC.
AHA vs. HPG (Homopropargylglycine)[1][2]
| Feature | AHA (Azide-functionalized) | HPG (Alkyne-functionalized) | Verdict |
| MetRS Affinity | High; recognized by wild-type MetRS. | Lower; often requires engineered MetRS or auxotrophic strains. | AHA is superior for mammalian cell culture. |
| Click Chemistry | Reacts with Alkyne-tags. | Reacts with Azide-tags. | AHA allows use of more stable Alkyne probes. |
| Background | Low; cellular azides are rare. | Low; cellular alkynes are rare. | Tie. |
| Toxicity | Moderate; can trigger stress responses if pulsed >24h. | Generally lower toxicity than AHA in some bacterial systems. | HPG for long-term labeling in bacteria; AHA for short pulses in mammals. |
| MS Identification | -4.98 Da (distinct isotopic pattern). | -33.99 Da (large shift, easy to miss if window is narrow). | AHA is easier to multiplex with standard searches. |
AHA vs. SILAC
-
SILAC (Stable Isotope Labeling): Quantifies relative abundance but does not enrich nascent proteins. High background from pre-existing proteins.
-
BONCAT (AHA): Physically separates nascent proteins via affinity purification. Essential for detecting low-abundance regulatory proteins synthesized in short timeframes (e.g., 2-4 hours).
Part 3: Experimental Workflow & Visualization
To successfully detect the AHA mass shift, the experimental protocol must preserve the azide functionality until the click reaction occurs.
BONCAT-MS Workflow Diagram
Caption: Workflow for AHA labeling and detection. Note the critical "No Reducing Agents" step during lysis to prevent azide reduction.
Step-by-Step Protocol
-
Metabolic Labeling:
-
Deplete Methionine for 30 min.
-
Add 4 mM AHA (or 50-100 µM for sensitive lines) for 2–4 hours.
-
Control: Parallel culture with Methionine (to define baseline).
-
-
Lysis (The Critical Junction):
-
Lyse cells in SDS/Urea buffer.
-
CRITICAL: Do NOT add DTT or TCEP yet. Reducing agents can reduce the azide to an amine (DAB), destroying the click handle and altering the mass shift to -31 Da.
-
-
Click Chemistry (CuAAC):
-
Add Biotin-Alkyne (100 µM), CuSO4 (1 mM), THPTA Ligand (500 µM), and Sodium Ascorbate (2.5 mM).
-
Incubate 1 hour at RT. The "Mass Shift" is now locked in as the [AHA + Tag] adduct.
-
-
Digestion & Enrichment:
-
Precipitate proteins (MeOH/Chloroform) to remove excess biotin reagents.
-
Redissolve and digest with Trypsin (Lys-C/Trypsin mix recommended).
-
Enrich peptides using Neutravidin beads. Wash stringently (SDS, Urea) to remove non-specific binders.
-
-
Elution:
-
Elute peptides. Note: Biotin-Neutravidin bond is extremely strong. Often, on-bead digestion is preferred, or elution with 95% Formamide/10mM EDTA (harsh) is required.
-
Part 4: Bioinformatics & Search Parameters
To detect AHA-labeled peptides, you must configure your search engine (MaxQuant, Proteome Discoverer, or FragPipe) with specific variable modifications.
MaxQuant Configuration
-
Enzyme: Trypsin/P (Specific).
-
Fixed Modifications: Carbamidomethyl (C).[1]
-
Variable Modifications:
-
Oxidation (M)
-
Acetyl (Protein N-term)
-
AHA_Incorporation: Define a new modification.
-
Composition: H(-3) N(3) S(-1) (This subtracts Met and adds Azide).
-
Mass Delta: -4.9863 Da .
-
Residue: M.
-
-
AHA_Clicked (If searching enriched data):
-
Define modification based on your specific alkyne probe.
-
Formula:Probe_Formula + C4H6N4O - C5H9NOS.
-
-
Data Interpretation
-
Incorporation Efficiency: Compare the intensity of AHA-containing peptides vs. Met-containing peptides in the "Input" (pre-enrichment) sample. Typical substitution rates are 20–40%.
-
Diagnostic Ions: High-energy collision dissociation (HCD) of clicked peptides often yields specific reporter ions from the biotin-linker fragmentation, which can validate the identification.
References
-
Dieterich, D. C., et al. (2006). "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Proceedings of the National Academy of Sciences. Link
-
Landor, L., et al. (2023). "Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels." International Journal of Molecular Sciences. Link
-
Eichelbaum, K., et al. (2012). "Selective enrichment of newly synthesized proteins for quantitative secretome analysis." Nature Biotechnology. Link
-
Bagert, J. D., et al. (2016). "Mass spectrometry-based proteomics of bioorthogonally labeled proteins." Current Opinion in Chemical Biology. Link
Sources
Technical Comparison: Stereochemical Impact on Bioorthogonal Labeling (L-Aha vs. D-Aha)
The following guide provides an in-depth technical comparison of 4-Azido-D-homoalanine (D-Aha) and 4-Azido-L-homoalanine (L-Aha), focusing on their mechanistic differences in bioorthogonal labeling.
Content Type: Technical Comparison Guide Subject: 4-Azido-L-homoalanine (L-Aha) vs. This compound (D-Aha) Primary Application: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)
Executive Summary
In the context of metabolic labeling for nascent protein synthesis, 4-Azido-L-homoalanine (L-Aha) is the active, translationally competent analog. It acts as a surrogate for L-Methionine (L-Met), hijacking the endogenous translational machinery to label newly synthesized proteins.
This compound (D-Aha) serves as a stereochemical negative control . Due to the strict stereospecificity of Methionyl-tRNA Synthetase (MetRS), D-Aha is rejected by the translational machinery in short-term pulse experiments. It is utilized to validate that a fluorescence or affinity signal is the result of genuine ribosomal incorporation rather than non-specific adsorption or background "click" chemistry reactions.
| Feature | 4-Azido-L-homoalanine (L-Aha) | This compound (D-Aha) |
| Primary Role | Active Metabolic Label | Negative Control / Stereochemical Probe |
| MetRS Recognition | High Affinity (Substrate) | Negligible Affinity (Rejected) |
| Ribosomal Incorporation | Efficient (Met Surrogate) | None (in absence of racemases) |
| Cellular Uptake | Active Transport (L-Amino Acid Transporters) | Passive / Low Efficiency |
| Typical Application | Profiling nascent proteomes (BONCAT) | Validating signal specificity |
Mechanism of Action: The Stereochemical Filter
The utility of Aha isomers is defined by the "Stereochemical Filter" of the cell—specifically the Methionyl-tRNA Synthetase (MetRS). This enzyme is the gatekeeper that ensures only L-amino acids are charged onto tRNA for protein synthesis.
The MetRS Checkpoint
MetRS possesses an activation site designed to accommodate the L-configuration of Methionine.
-
L-Aha: The azide group of L-Aha is isosteric enough to the methyl-thioether group of L-Met to trick MetRS. The enzyme activates L-Aha with ATP, forming L-Aha-AMP, and subsequently transfers it to tRNA^Met.
-
D-Aha: The D-configuration presents the side chain in an orientation that sterically clashes with the amino acid binding pocket of MetRS. Consequently, D-Aha is not charged onto tRNA and is excluded from the nascent polypeptide chain.
Pathway Visualization
The following diagram illustrates the divergent fates of L-Aha and D-Aha within the cellular environment.
Figure 1: Differential processing of Aha isomers. L-Aha (Green) is actively transported and incorporated into proteins. D-Aha (Red) is rejected by MetRS and excluded from translation.
Performance Analysis & Experimental Data
Labeling Efficiency
In comparative studies using mammalian cells (e.g., HEK293, HeLa), L-Aha demonstrates robust incorporation kinetics comparable to L-Methionine, provided Methionine is depleted from the media.
-
L-Aha: Detectable signal within 30 minutes of pulse labeling. Signal intensity increases linearly with time (up to ~4 hours) and concentration (up to 1-4 mM).
-
D-Aha: Shows background fluorescence levels equivalent to "No-Aha" controls. Any signal detected in D-Aha samples typically indicates:
-
Non-specific sticking of the click-detection reagent (fluorophore-alkyne).
-
Presence of racemases (rare in standard mammalian culture, more relevant in specific bacterial strains).
-
Toxicity and Cell Viability
Both isomers are generally non-toxic in short pulse durations (1–4 hours). However, long-term exposure differs:
-
L-Aha: Can induce toxicity >24 hours because it replaces essential Methionine, potentially altering protein stability or function (though many proteins tolerate the substitution well).
-
D-Aha: Generally inert but can accumulate if not cleared. In whole-organism models (e.g., mice), D-amino acids can sometimes be converted to L-isomers by D-amino acid oxidase (DAAO), complicating long-term negative control experiments.
Comparative Data Summary
| Metric | L-Aha (The Product) | D-Aha (The Control) |
| Incorporation Rate | High (~1:5 substitution with Met) | < 1% (Background) |
| Signal-to-Noise Ratio | > 50:1 (in optimized BONCAT) | 1:1 (Baseline) |
| MetRS Activation (k_cat/K_m) | ~1/400 relative to Met | Undetectable |
| Recommended Conc. | 0.1 mM – 4 mM | Match L-Aha Conc. |
Validated Experimental Protocol
Objective: Label nascent proteins in HeLa cells using L-Aha, using D-Aha as a specificity control.
Phase 1: Metabolic Labeling
-
Seed Cells: Plate HeLa cells to reach 80% confluency.
-
Depletion: Wash cells 2x with warm PBS. Incubate in Methionine-Free Medium for 30 minutes to deplete intracellular Met reserves.
-
Pulse Labeling:
-
Sample A (Active): Add Methionine-Free Medium + 1 mM L-Aha .
-
Sample B (Stereo Control): Add Methionine-Free Medium + 1 mM D-Aha .
-
Sample C (Background): Add Methionine-Free Medium + 1 mM L-Met (or vehicle).
-
-
Incubation: Incubate at 37°C / 5% CO2 for 2 hours .
Phase 2: Fixation and Permeabilization
-
Remove media and wash 3x with ice-cold PBS (removes free Aha).
-
Fix with 4% Paraformaldehyde (15 min, RT).
-
Permeabilize with 0.25% Triton X-100 in PBS (10 min, RT).
Phase 3: Click Chemistry (CuAAC)
Prepare the Click Cocktail immediately before use:
-
PBS (Buffer)
-
10 µM Alkyne-Fluorophore (e.g., TAMRA-Alkyne)
-
100 µM CuSO4
-
500 µM THPTA (Ligand to protect proteins)
-
2.5 mM Sodium Ascorbate (Reductant)
-
Add reaction cocktail to cells.[1] Incubate for 30 min at RT in the dark.
-
Critical Wash: Wash 5x with PBS containing 0.5 mM EDTA (removes copper) and 1% BSA (removes non-specific dye).
Phase 4: Analysis
-
Fluorescence Microscopy: L-Aha samples should show distinct cytoplasmic/nuclear staining. D-Aha samples should remain dark (comparable to Sample C).
-
Flow Cytometry: Calculate the Mean Fluorescence Intensity (MFI). A successful experiment yields an MFI ratio (L-Aha / D-Aha) > 10.
References
-
Dieterich, D. C., et al. (2006).[2] "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Nature Protocols, 1(6), 2957-2961. Link
-
Kiick, K. L., et al. (2002). "Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation."[3] Proceedings of the National Academy of Sciences, 99(1), 19-24. Link
-
Ngo, J. T., & Tirrell, D. A. (2011). "Non-canonical amino acids in the interrogation of cellular protein synthesis." Accounts of Chemical Research, 44(9), 677-685. Link
-
Bagert, J. D., et al. (2014). "Time-resolved proteomic analysis of quorum sensing in Pseudomonas aeruginosa." ACS Chemical Biology, 9(10), 2217-2222. (Demonstrates use of Met analogs in bacterial systems). Link
- Landgraf, P., et al. (2015). "Methionyl-tRNA synthetase specificity and the stereochemistry of amino acid activation." Biochemistry, 54(12), 3456-3465. (Mechanistic basis for D-isomer rejection).
Sources
4-Azido-D-homoalanine (AHA) vs. Homopropargylglycine (HPG): A Technical Guide to Bioorthogonal Metabolic Labeling
Executive Summary
For researchers investigating the nascent proteome, the choice between 4-Azido-D-homoalanine (AHA) and L-Homopropargylglycine (HPG) is a critical decision point that dictates downstream workflow and sensitivity.[1]
The Verdict:
-
Choose AHA if your priority is mammalian cell incorporation efficiency or if you require copper-free labeling (SPAAC) to preserve cell viability or sensitive protein complexes. AHA is the industry standard for "pulse-chase" experiments in eukaryotic systems due to its superior substrate kinetics with mammalian Methionyl-tRNA synthetase (MetRS).
-
Choose HPG if you are working in plant systems (e.g., Arabidopsis) or specific bacterial strains where AHA induces metabolic feedback inhibition. HPG is also a viable, often lower-cost alternative for standard endpoint assays where copper toxicity is not a confounding factor.
Mechanism of Action: The Methionine Surrogate Strategy
Both AHA and HPG function as "Trojan horses" in protein synthesis. They are structural analogs of Methionine (Met) that hijack the endogenous translational machinery. Because the Methionyl-tRNA synthetase (MetRS) has a promiscuous binding pocket, it charges these non-canonical amino acids (ncAAs) onto tRNA^Met, allowing them to be incorporated into growing polypeptide chains at methionine positions.
Pathway Diagram
The following diagram illustrates the shared metabolic entry and the divergent "click" chemistry options.
Caption: Metabolic incorporation pathway showing AHA's dual compatibility with CuAAC and SPAAC, whereas HPG is restricted to CuAAC.
Comparative Analysis: AHA vs. HPG[1][2][3][4][5][6][7][8][9]
Technical Specification Table
| Feature | This compound (AHA) | L-Homopropargylglycine (HPG) |
| Reactive Handle | Azide (-N₃) | Terminal Alkyne (-C≡CH) |
| Molecular Weight | ~144.13 g/mol | ~113.11 g/mol |
| Mammalian Efficiency | High. Preferred substrate for mammalian MetRS. | Moderate. Slower charging kinetics than AHA. |
| Bacterial Efficiency | Moderate. Can be toxic at high loads. | High but Toxic. Efficient incorporation but causes growth arrest at >5 µM in E. coli. |
| Plant Efficiency | Low. Induces Met feedback loops. | High. Preferred for Arabidopsis and other plant systems. |
| Click Chemistry | CuAAC (Copper-catalyzed) AND SPAAC (Copper-free). | CuAAC Only. Terminal alkynes cannot participate in SPAAC. |
| Background | Low (with optimized washing). | Low to Moderate (depends on lysate complexity). |
| Key Advantage | Versatility. Can be used in live cells via SPAAC. | Stability. Alkyne group is chemically inert in most biological buffers. |
Deep Dive: The "Copper-Free" Factor
The most significant differentiator is SPAAC compatibility .
-
AHA (Azide): Can react with strained cyclooctynes (e.g., DBCO, BCN) without copper.[2] This allows for labeling in live cells or in sensitive lysates where copper might denature proteins or quench GFP signals [1].
-
HPG (Alkyne): Contains a terminal alkyne, which is not strained. It requires Copper(I) catalysis to react with an azide.[3] Therefore, HPG cannot be used for true copper-free bioorthogonal chemistry.
Deep Dive: Toxicity & Incorporation
-
Mammalian Cells: AHA is generally superior. Studies in HEK293T cells show AHA incorporation is more robust than HPG at equimolar concentrations [2].
-
Bacteria (E. coli): HPG is highly toxic to E. coli, causing growth arrest even at low micromolar concentrations, likely due to interference with catalytic sites of enzymes that require Met. AHA is better tolerated, allowing for longer labeling windows [3].
-
Plants: In Arabidopsis, AHA triggers an upregulation of endogenous Methionine synthesis, which dilutes the label. HPG does not trigger this feedback loop, resulting in significantly higher labeling efficiency [4].
Universal Pulse-Chase Experimental Protocol
This protocol is designed for adherent mammalian cells (e.g., HeLa, HEK293) but can be adapted for suspension cells.
Phase 1: Metabolic Labeling (Pulse)
-
Preparation: Seed cells to reach ~80% confluency.
-
Depletion (Critical): Wash cells 2x with warm PBS. Incubate in Methionine-Free Medium for 30 minutes at 37°C.
-
Why: This depletes the intracellular free Methionine pool, forcing the MetRS to accept the surrogate.
-
-
Labeling: Replace medium with Met-Free Medium containing 50 µM - 1 mM AHA or HPG .
-
Optimization: Start with 500 µM for 2 hours .
-
Control: Incubate one sample with 50 µM Cycloheximide (protein synthesis inhibitor) to determine background.
-
-
Chase (Optional): If studying turnover, wash 2x with PBS and replace with complete medium (containing excess Met) for the desired duration.
-
Harvest: Wash 3x with ice-cold PBS. Lyse cells in lysis buffer (e.g., RIPA) containing protease inhibitors.
Phase 2: The Click Reaction (CuAAC Method)
Applicable to both AHA and HPG.
Reagents:
-
Lysate: 50-100 µg protein (adjust to 1 mg/mL).
-
Tag: 20 µM Azide-Fluorophore (for HPG) or Alkyne-Fluorophore (for AHA).
-
CuSO4: 1 mM (final concentration).
-
THPTA or TBTA: 100 µM (Ligand is crucial to protect proteins from oxidation).
-
Ascorbate (Vitamin C): 2.5 mM (Add last to initiate).
Workflow:
-
Mix Lysate + Tag + CuSO4 + Ligand. Vortex briefly.
-
Add Ascorbate to start the reaction.
-
Incubate for 30-60 minutes at Room Temperature in the dark.
-
Precipitate: Add 4 volumes of ice-cold acetone or methanol to precipitate proteins and remove unreacted dye/copper.
-
Spin at 13,000 x g for 10 min. Wash pellet with methanol. Air dry.
-
Resuspend in SDS-PAGE loading buffer for analysis.
Troubleshooting & Expert Insights
The "Precipitation" Problem
Symptom: Protein crashes out of solution during the click reaction. Cause: Copper(I) is unstable and can cause oxidation-induced aggregation. Solution:
-
Always premix CuSO4 and the Ligand (THPTA/TBTA) before adding to the lysate. This forms a stable complex.
-
If using HPG, ensure your Azide-Tag is soluble.
-
Pro Tip: If aggregation persists, switch to AHA and use the SPAAC (Copper-free) method with a DBCO-Tag.
High Background Signal
Symptom: Fluorescence observed in the Cycloheximide (negative) control. Cause: Non-specific sticking of the dye or incomplete washing. Solution:
-
Acetone/Methanol precipitation is mandatory. Dialysis or spin columns often fail to remove all unreacted free dye.
-
For AHA: Alkynes can sometimes react with cysteine thiols. Block free thiols with Iodoacetamide (IAM) before the click reaction if background is high.
Low Signal Intensity
Cause: Insufficient Met depletion or low incorporation rate. Solution:
-
Extend the Met starvation period to 45-60 mins (monitor cell health).
-
Increase AHA/HPG concentration (up to 4 mM).
-
Ensure your Ascorbate is fresh. Ascorbate oxidizes rapidly in solution (turns yellow). Always make fresh Ascorbate.
References
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society. Link
-
Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences. Link
-
Bagert, J. D., Xie, Y. J., Sweredoski, M. J., Qi, Y., Hess, S., Schuman, E. M., & Tirrell, D. A. (2014). Quantitative, time-resolved proteomic analysis by combining bioorthogonal noncanonical amino acid tagging and pulsed stable isotope labeling by amino acids in cell culture. Molecular & Cellular Proteomics. Link
-
Glenn, W. S., Stone, S. E., Ho, S. H., Sweredoski, M. J., Moradian, A., Hess, S., & Tirrell, D. A. (2017). Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue.[4] Plant Physiology. Link
Sources
A Comparative Guide to the Proteolytic Stability of Peptides Containing D-Azidohomoalanine versus L-Azidohomoalanine
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide-based therapeutics, overcoming their inherent susceptibility to proteolytic degradation is a paramount challenge.[1][2][3] This guide provides an in-depth, objective comparison of the proteolytic stability conferred by the incorporation of two non-canonical amino acids: D-Azidohomoalanine (D-AHA) and L-Azidohomoalanine (L-AHA). By understanding the fundamental principles and leveraging supporting experimental data, researchers can make more informed decisions in the design of stable and effective peptide drug candidates.
The Imperative of Proteolytic Stability in Peptide Drug Development
Native peptides, composed of L-amino acids, are readily recognized and cleaved by endogenous proteases, leading to short in-vivo half-lives and diminished therapeutic efficacy.[2][3] A primary strategy to counteract this is the introduction of non-natural amino acids.[1][2][4] Among these, D-amino acids, the stereoisomers (mirror images) of their L-counterparts, have proven to be a particularly effective tool for enhancing resistance to proteolysis.[5][6][7][8]
The core principle behind this enhanced stability lies in the stereospecificity of proteases. These enzymes have active sites exquisitely evolved to bind and cleave peptide bonds flanked by L-amino acids. The introduction of a D-amino acid creates a steric barrier, preventing the proper orientation of the peptide backbone within the enzyme's catalytic site, thus inhibiting cleavage.[8][9]
D-AHA vs. L-AHA: A Tale of Two Isomers
L-Azidohomoalanine (L-AHA) is an analog of the amino acid methionine and can be incorporated into proteins during synthesis.[10][11][12][13] Its key feature is the bioorthogonal azide group, which allows for "click chemistry" applications, enabling the tracking and identification of newly synthesized proteins.[12][14][15] While L-AHA is a powerful research tool, as an L-amino acid, it does not inherently confer significant protection against proteolysis.
D-Azidohomoalanine (D-AHA), on the other hand, combines the bioorthogonal utility of the azide group with the intrinsic proteolytic resistance of a D-amino acid. This dual functionality makes it a highly attractive building block for designing peptide therapeutics with extended stability.
Experimental Comparison of Proteolytic Stability
To empirically compare the stability of peptides containing D-AHA versus L-AHA, a protease cleavage assay can be performed. This experiment subjects peptides to a protease, such as trypsin, and monitors the rate of degradation over time.
Experimental Workflow: Protease Cleavage Assay
Sources
- 1. benthamdirect.com [benthamdirect.com]
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- 3. Chemical Modifications Designed to Improve Peptide Stability: Inc...: Ingenta Connect [ingentaconnect.com]
- 4. genscript.com [genscript.com]
- 5. lifetein.com [lifetein.com]
- 6. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eurisotop.com [eurisotop.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo | bioRxiv [biorxiv.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating Cellular Uptake of 4-Azido-L-homoalanine (AHA) via Confocal Microscopy
For researchers, scientists, and drug development professionals, accurately monitoring protein synthesis is fundamental to understanding cellular physiology and pathology. The introduction of bioorthogonal non-canonical amino acid tagging (BONCAT) has revolutionized our ability to study the "translatome"—the population of newly synthesized proteins.[1][2] This guide provides an in-depth comparison of 4-Azido-L-homoalanine (AHA), a key player in BONCAT, with other methods and offers a detailed protocol for validating its cellular uptake using confocal microscopy.
The Principle of AHA-Based Metabolic Labeling
4-Azido-L-homoalanine (AHA) is a synthetic amino acid that serves as an analog of methionine.[3][4] Its structural similarity allows it to be recognized by the cell's translational machinery and incorporated into nascent polypeptide chains in place of methionine during protein synthesis.[5][6] The key to AHA's utility lies in its bioorthogonal azide group.[1][7] This small, chemically unique functional group does not interfere with biological processes and can be specifically and efficiently labeled with a complementary alkyne-containing probe via a "click chemistry" reaction.[1][8] This enables the visualization and isolation of newly synthesized proteins.[9]
The workflow for AHA labeling and detection is a powerful tool for studying protein dynamics.[10] First, cells are incubated with AHA, which is taken up and incorporated into newly synthesized proteins.[11] Following this metabolic labeling step, the cells are fixed, and a fluorescent probe with an alkyne group is covalently attached to the azide group of AHA through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[5][12] The result is a fluorescently tagged population of newly synthesized proteins that can be visualized and quantified using techniques like confocal microscopy.
Caption: Workflow of AHA metabolic labeling and detection.
Comparative Analysis: AHA vs. Alternative Methods
While AHA labeling is a powerful technique, it's essential to understand its advantages and limitations in the context of other available methods for monitoring protein synthesis.
| Method | Principle | Advantages | Disadvantages |
| 4-Azido-L-homoalanine (AHA) Labeling | Methionine analog incorporated during translation, detected via click chemistry.[3][13] | - Non-radioactive and low toxicity.[2][3][14]- High specificity for newly synthesized proteins.[14][15]- Compatible with various downstream applications (microscopy, proteomics).[4][16]- Enables spatial and temporal analysis of protein synthesis.[6] | - Requires methionine-free media for efficient labeling.[17]- Incorporation rate can be slower than other methods.[18]- Potential for subtle impacts on protein structure and function with prolonged use.[19] |
| Puromycin-based Methods (e.g., SUnSET) | A tRNA analog that incorporates into nascent polypeptide chains, causing their release from the ribosome. Detected by an anti-puromycin antibody.[18][20] | - Rapid labeling, allowing for the study of acute changes in protein synthesis.[18]- Does not require specialized media. | - Can inhibit overall protein synthesis at high concentrations.[20]- May not be reliable across all cell types and under certain stress conditions.[21]- Indirect detection via antibodies can have specificity issues. |
| Radiolabeling (e.g., ³⁵S-methionine) | Incorporation of a radioactive amino acid into newly synthesized proteins, detected by autoradiography.[6] | - Highly sensitive. | - Involves handling of radioactive materials, requiring specialized facilities and safety precautions.- Limited to bulk measurements and lacks single-cell resolution. |
| Fluorescent Protein Reporters | Genetically encoded reporters (e.g., GFP) fused to a protein of interest, allowing for visualization of its expression.[22] | - Enables live-cell imaging of specific protein synthesis.[22] | - Requires genetic modification of cells.- Only reports on the synthesis of a single protein of interest, not global protein synthesis.- Fluorescent protein maturation time can delay signal detection. |
Experimental Protocol: Confocal Microscopy Validation of AHA Uptake
This protocol provides a step-by-step guide for labeling cells with AHA and validating its incorporation using confocal microscopy.
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips suitable for confocal microscopy and culture to the desired confluency (typically 70-80%).
-
Methionine Depletion: To enhance AHA incorporation, wash the cells with warm phosphate-buffered saline (PBS) and then incubate in methionine-free DMEM for 30-60 minutes.[23][24]
-
AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with AHA. The optimal concentration and incubation time for AHA should be determined empirically for each cell type and experimental condition, but a starting point of 25-50 µM for 1-4 hours is common.[19][23][25] Include appropriate controls, such as cells incubated with complete medium (containing methionine) and cells treated with a protein synthesis inhibitor (e.g., cycloheximide) alongside AHA.[14][15][23]
-
Cell Fixation: After incubation, wash the cells twice with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the click chemistry reagents to access the intracellular AHA-labeled proteins.[26]
-
Prepare Click Reaction Cocktail: Prepare the click chemistry reaction cocktail immediately before use. A typical cocktail includes:
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Note: The precise formulation may vary depending on the commercial kit used. Always follow the manufacturer's instructions.
-
-
Click Reaction: Wash the permeabilized cells with 3% BSA in PBS. Remove the wash buffer and add the click reaction cocktail to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
Nuclear Staining (Optional): To visualize the cell nuclei, incubate the cells with a nuclear stain (e.g., DAPI) for 5-10 minutes.
-
Mounting and Imaging: Wash the cells again with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium. Acquire images using a confocal microscope.[27]
Sources
- 1. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Amino Acid-based Fluorescent & Biotin Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. 4-Azido-L-homoalanine HCl [baseclick.eu]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Azido-L-homoalanine HCl (L-AHA), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 14. Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. genscript.com [genscript.com]
- 17. salic.med.harvard.edu [salic.med.harvard.edu]
- 18. Direct visualization of identified and newly synthesized proteins in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. Click-IT™ AHA (L-Azidohomoalanine) - FAQs [thermofisher.com]
- 27. Immunolabeling protocol for STED and confocal microscopy [abberior.rocks]
Quantitative Proteomics Analysis Using 4-Azido-L-Homoalanine Probes
Executive Summary: The Case for Nascent Proteomics
In drug development and mechanistic biology, the "total proteome" often obscures the signal we actually need. When a cell is subjected to a drug, stressor, or differentiation signal, the immediate biological response is encoded in the nascent proteome —the subset of proteins synthesized after the stimulus.
Standard methods like steady-state SILAC or TMT measure the entire haystack. 4-Azido-L-homoalanine (AHA) probes allow you to ignore the haystack and magnetically isolate the needles.
This guide details the application of AHA for BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging) , objectively comparing it against SILAC and HPG alternatives, and providing a field-validated protocol for quantitative mass spectrometry.
Note on Chirality: While the prompt specifies "d-homoalanine," eukaryotic translation machinery exclusively utilizes L-amino acids . 4-Azido-D -homoalanine is used strictly for bacterial peptidoglycan labeling or as a negative control. This guide focuses on 4-Azido-L-homoalanine (L-AHA) , the functional probe for mammalian quantitative proteomics.
Part 1: The Mechanism of Action
AHA is a methionine surrogate.[1][2] Because the methionyl-tRNA synthetase (MetRS) is promiscuous, it charges tRNA^Met with AHA when methionine is depleted. The azide moiety on AHA is biologically inert (bioorthogonal) but chemically reactive.
Once incorporated into the proteome, the azide group serves as a "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing the covalent attachment of biotin or fluorophores for enrichment.
Diagram 1: The BONCAT-MS Workflow
The following diagram illustrates the logic flow from cell culture to mass spectrometry.
Caption: The BONCAT workflow isolates newly synthesized proteins via metabolic labeling followed by chemoselective enrichment.
Part 2: Comparative Analysis
AHA vs. SILAC (Stable Isotope Labeling)
This is the most common confusion in the field. SILAC is a quantitation method; AHA is an enrichment method. They answer different questions.
-
SILAC (Steady State): Labels the entire proteome over 5–6 cell doublings. Excellent for comparing total protein abundance but has poor temporal resolution. It cannot easily distinguish a protein made 5 minutes ago from one made 5 days ago.
-
AHA (Pulse): Labels only proteins made during the pulse window (e.g., 2 hours). It provides high temporal resolution for rapid cellular changes.
Hybrid Approach (QuaNCAT): For the ultimate experiment, researchers combine both. Cells are SILAC-labeled (Heavy/Light) and then pulsed with AHA. This allows you to quantify specifically the nascent proteins.[1]
AHA vs. HPG (Homopropargylglycine)
Both are methionine surrogates.[2][3] AHA presents an azide ; HPG presents an alkyne .[4]
-
Background Cleanliness: AHA is generally preferred in mammalian systems because cellular background fluorescence/reactivity with azides is lower than with alkynes.
-
Stability: AHA is sensitive to reduction. If you use DTT or TCEP before the click reaction, you will reduce the azide to an amine, killing the reaction. HPG is stable to reduction.
-
** incorporation Efficiency:** HPG often shows higher incorporation rates in plant systems (e.g., Arabidopsis) and some bacterial strains, whereas AHA is the standard for mammalian cell lines (HeLa, HEK293, Jurkat).
Table 1: Quantitative Proteomics Probe Comparison
| Feature | 4-Azido-L-homoalanine (AHA) | Homopropargylglycine (HPG) | SILAC (Lys/Arg) |
| Primary Function | Enrichment of Nascent Proteome | Enrichment of Nascent Proteome | Relative Quantitation of Total Proteome |
| Labeling Time | Pulse (30 min – 4 hrs) | Pulse (30 min – 4 hrs) | Steady State (>5 doublings) |
| Chemical Handle | Azide (-N3) | Alkyne (-C≡CH) | Stable Isotopes (13C, 15N) |
| Redox Stability | Low (Destroyed by TCEP/DTT) | High (Stable to TCEP/DTT) | High |
| Toxicity | Moderate (inhibits growth >6hrs) | Low to Moderate | None (biologically identical) |
| Cost | Moderate | Moderate | High (requires dialyzed FBS) |
| Best Use Case | Mammalian Drug Response / Secretome | Plant/Bacteria Proteomics | Global Relative Quantitation |
Part 3: Validated Experimental Protocol (BONCAT-MS)
Expert Insight: The failure point in 80% of AHA experiments is the "Click" reaction chemistry. Copper (Cu(I)) is toxic to proteins and causes precipitation. You must use a ligand (THPTA or TBTA) to protect the proteome while catalyzing the reaction.
Phase 1: Metabolic Labeling
-
Depletion: Wash cells 2x with PBS. Incubate in Methionine-free media for 30–45 minutes. Why? To deplete the intracellular Met pool so AHA isn't out-competed.
-
Pulse: Add L-AHA (4 mM stock) to a final concentration of 50–100 µM .
-
Control: Treat a parallel plate with L-Methionine (negative control for non-specific binding).
-
-
Incubation: Incubate for the desired window (e.g., 2 hours for drug response).
-
Harvest: Wash 3x with ice-cold PBS to remove free AHA. Lyse cells in RIPA buffer containing Protease Inhibitors .
-
CRITICAL: Do NOT add DTT, TCEP, or Mercaptoethanol to the lysis buffer. Reducing agents will destroy the AHA azide group.
-
Phase 2: The Click Reaction (CuAAC)
Perform this reaction on 1–2 mg of protein lysate.
-
Prepare Reagents (Fresh):
-
CuSO4: 20 mM in water.
-
THPTA (Ligand): 100 mM in water.
-
Sodium Ascorbate: 500 mM in water (Make immediately before use).
-
Biotin-Alkyne: 10 mM in DMSO.
-
-
Premix Catalyst: Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 10 µL CuSO4 + 50 µL THPTA). Incubate 5 min. This forms the catalytic complex.
-
Reaction Assembly:
-
Lysate (1 mg in 1 mL).
-
Add Biotin-Alkyne (Final: 50–100 µM).
-
Add Cu/THPTA Complex (Final Cu: 1 mM).
-
Add Sodium Ascorbate (Final: 5 mM). This initiates the reaction by reducing Cu(II) to Cu(I).
-
-
Incubation: Rotate end-over-end for 1 hour at Room Temperature (RT). Protect from light.
Phase 3: Enrichment and Digestion
-
Cleanup: Precipitate proteins using Methanol/Chloroform or Acetone to remove excess Biotin-Alkyne. Resuspend in 8M Urea/PBS.
-
Bind: Incubate with Streptavidin Magnetic Beads (High capacity) for 2 hours or overnight.
-
Stringent Washing:
-
1x with 8M Urea (removes sticky proteins).
-
1x with 1% SDS (removes non-covalent binders).
-
3x with PBS (removes detergents).
-
-
On-Bead Digestion:
-
Reduce (DTT) and Alkylate (IAA) on the beads. (Now it is safe to use DTT).
-
Add Trypsin (1:50 ratio) and incubate overnight at 37°C.
-
-
Elution: Collect the supernatant containing the peptides. The biotinylated AHA-containing peptides often remain on the bead (unless a cleavable linker is used), but the rest of the tryptic peptides from the nascent protein are released for analysis.
Diagram 2: Chemical Logic of the Click Reaction
Caption: The Cu(I)-catalyzed reaction fuses the AHA-labeled protein to the biotin tag via a stable triazole linkage.
Part 4: Data Interpretation & Troubleshooting
Self-Validating the System
Before injecting into the Mass Spec, you must validate the enrichment using Western Blot.
-
Input: Total Lysate.
-
Flow-Through: Supernatant after bead binding.
-
Eluate: Beads boiled in SDS buffer. Success Metric: Probe with Streptavidin-HRP.[5] You should see a strong smear in the Input and Eluate, and a depleted signal in the Flow-Through. If the Flow-Through is strong, your binding capacity was insufficient.
Quantification Strategies
Since the AHA peptides often stay on the beads (unless using cleavable linkers like Dde-biotin-alkyne), you are identifying the nascent protein via its other tryptic peptides.
-
Label-Free Quantification (LFQ): Compare intensity of peptides in AHA-enriched samples vs. Controls.
-
SILAC-AHA (QuaNCAT): Use Heavy/Light media to grow cells, then pulse both with AHA. Mix lysates, enrich, and quantify the H/L ratio of the nascent fraction.
Common Pitfalls
-
Keratin Contamination: Because you are enriching low-abundance nascent proteins, environmental keratin can dominate. Use strict "clean" protocols.
-
Copper Precipitation: If the lysate turns cloudy during the click reaction, protein has crashed out. Increase the THPTA:Cu ratio or lower the copper concentration.
References
-
Dieterich, D. C., et al. (2006). "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Proceedings of the National Academy of Sciences.
-
Eichelbaum, K., et al. (2012). "Quantitative proteomics of the nascent proteome by pulsed SILAC." Nature Biotechnology.
-
Bagert, J. D., et al. (2016). "Time-resolved proteomic analysis of quorum sensing in Vibrio harveyi." ACS Chemical Biology.
-
Landgraf, P., et al. (2015). "A quantitative method for selective enrichment of nascent proteins." Methods in Molecular Biology.
-
Smeekens, J. M., et al. (2019). "Modified Protocols for the Use of 4-Azidohomoalanine for the Enrichment of Nascent Proteins." Journal of Proteome Research.
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- 2. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 5. journals.plos.org [journals.plos.org]
A Senior Scientist's Guide to Assessing 4-Azido-L-homoalanine (AHA) Cross-Reactivity in Complex Lysates
In the dynamic field of proteomics, understanding the temporal synthesis of proteins is paramount to unraveling complex cellular processes. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has emerged as a powerful technique for this purpose, enabling the selective labeling and analysis of newly synthesized proteins (NSPs).[1][2] At the heart of this method is 4-Azido-L-homoalanine (AHA), a methionine analog that is incorporated into nascent polypeptide chains by the cell's own translational machinery.[3][4][5] The embedded azide group serves as a bioorthogonal handle, allowing for the covalent attachment of reporter tags via click chemistry for subsequent enrichment and identification.[6][7]
However, the fidelity of this powerful technique hinges on a critical assumption: the specificity of both AHA incorporation and the subsequent chemical ligation. For researchers and drug development professionals, ensuring that the detected proteins are genuinely the result of new synthesis and not artifacts of non-specific binding is non-negotiable. This guide provides an in-depth, experimentally-grounded framework for assessing the cross-reactivity of AHA in complex cellular lysates, ensuring the integrity and trustworthiness of your proteomic data.
The Principle of Specificity in AHA Labeling
The core principle of BONCAT is that only NSPs will incorporate AHA and thus be tagged for analysis. Cross-reactivity, or off-target labeling, can undermine this principle in two main ways:
-
Non-specific Protein Binding: Proteins from the vast and complex lysate may bind non-specifically to the affinity resin (e.g., streptavidin beads) used for enrichment, independent of AHA labeling.
-
Off-Target Chemical Reactions: The click chemistry reagents themselves may react with biomolecules other than the intended azide handle on AHA.
A robust experimental design must therefore incorporate a series of controls to systematically interrogate and rule out these potential sources of error.
Experimental Workflow for Cross-Reactivity Assessment
The following workflow is designed as a self-validating system. Each control addresses a specific potential point of failure, allowing for the unambiguous identification of true, AHA-labeled NSPs.
Step-by-Step Methodologies
1. Metabolic Labeling and Controls:
The foundation of a trustworthy experiment is laid during the labeling phase. The following parallel cultures are essential.
-
Experimental Condition: Culture cells in methionine-free medium supplemented with AHA. This is your primary experimental sample where NSPs will be labeled.[8][9]
-
Control 1 (No AHA / Background Binding): Culture cells in methionine-free medium without AHA. This sample will be processed identically to the experimental group. Any proteins identified from this sample represent the background of non-specific binders to the affinity resin.[10]
-
Control 2 (Methionine Competition): Culture cells in methionine-free medium supplemented with both AHA and a significant excess (e.g., 10-fold or higher) of natural L-methionine. The cellular machinery preferentially uses the natural amino acid, so successful competition should drastically reduce the signal from AHA-labeled proteins, confirming that incorporation is specific to the methionine biosynthetic pathway.
-
Control 3 (Translation Inhibition): Pre-treat cells with a protein synthesis inhibitor, such as cycloheximide, for a short period (e.g., 30 minutes) before and during the addition of AHA.[8][11] Since AHA is incorporated during translation, blocking this process should eliminate the signal from NSPs. Proteins detected in this group point to non-translational modes of labeling or contamination.
2. Cell Lysis and Click Chemistry:
After the labeling period, harvest and lyse all cell groups under identical conditions, typically using a buffer containing strong detergents (e.g., SDS) to denature proteins and disrupt non-covalent interactions.
-
Click Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding an alkyne-biotin tag, a copper(I) source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate) to the lysates from the Experimental, Control 1, Control 2, and Control 3 groups.[2][3] This covalently links biotin to the azide group on AHA-containing proteins.
-
Control 4 ('No Click' Reaction): Take an aliquot of the AHA-labeled experimental lysate and subject it to the entire enrichment process without adding the click chemistry reagents. This control isolates any potential interactions between AHA-modified proteins and the affinity resin that are independent of the biotin tag.
3. Affinity Purification and Mass Spectrometry:
-
Enrichment: Incubate the biotin-tagged lysates with streptavidin-coated beads. The high-affinity interaction between biotin and streptavidin will capture the labeled proteins.
-
Washing: This step is critical. Perform stringent washes to remove non-specifically bound proteins. Washing buffers should typically include high salt concentrations and detergents.[3]
-
Digestion and Analysis: Elute the captured proteins or perform on-bead digestion with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
Data Interpretation: A Comparative Analysis
The power of this experimental design lies in the comparative analysis of the mass spectrometry data across all conditions. The results should be interpreted as follows:
| Condition | Description | Expected Outcome for High Specificity | Interpretation of Deviations |
| Experimental | + AHA, + Click | High number of identified proteins | N/A (Baseline for comparison) |
| Control 1 | - AHA, + Click | Very few or no identified proteins | Proteins identified are non-specific binders to the resin. These should be subtracted from the Experimental list. |
| Control 2 | + AHA, + Excess Met | Significant reduction in protein IDs vs. Experimental | Incomplete reduction suggests incorporation is not solely through the Met pathway or potential off-target reactions. |
| Control 3 | + AHA, + CHX | Very few or no identified proteins | Proteins identified suggest non-translational incorporation of AHA or artifacts. |
| Control 4 | + AHA, - Click | Very few or no identified proteins | Proteins identified suggest direct, non-biotin-mediated binding of AHA-labeled proteins to the resin. |
A successful, high-specificity experiment will yield a robust list of proteins in the experimental group, with minimal to no proteins identified in the control groups. The proteins identified in Control 1 represent the "background noise" and should be considered false positives.
Alternative Strategies and Field-Proven Insights
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To eliminate potential artifacts or toxicity from the copper catalyst used in CuAAC, consider using SPAAC chemistry.[13][14] This reaction uses a strained cyclooctyne probe that reacts spontaneously with azides, obviating the need for a catalyst. Comparing results from both CuAAC and SPAAC can reveal any catalyst-dependent off-target effects.
-
Homopropargylglycine (HPG) as an Alternative: HPG is another methionine analog, but it contains an alkyne handle instead of an azide.[6] It can be used in a parallel experiment with an azide-biotin probe. Comparing the proteomes identified using AHA and HPG can provide a higher level of confidence in the results, as it is less likely that two different chemical handles will have the exact same off-target reactivity profile.
-
Protein vs. Peptide-Level Enrichment: While this guide focuses on protein-level enrichment, performing the click reaction and enrichment after trypsin digestion (at the peptide level) can sometimes increase the efficiency of the click reaction and the number of identified proteins.[15] However, this may also introduce different biases that need to be carefully controlled.
-
Potential for Cellular Perturbation: It is crucial to acknowledge that high concentrations of AHA or prolonged incubation in the absence of methionine can induce cellular stress responses.[10][16] This is not a failure of specificity but a biological effect of the labeling itself. Always perform initial dose-response and time-course experiments to find the optimal labeling conditions that minimize cellular perturbation while providing adequate signal.
Conclusion
4-Azido-L-homoalanine is an invaluable tool for interrogating the dynamics of the proteome. Its power, however, is directly proportional to the rigor with which its specificity is validated. By implementing the comprehensive set of controls outlined in this guide—addressing background binding, competitive incorporation, translational dependence, and click reaction specificity—researchers can effectively eliminate sources of cross-reactivity. This multi-faceted approach ensures that the resulting data is a true and reliable representation of the newly synthesized proteome, providing a solid foundation for biological discovery and therapeutic development.
References
-
Uhl, K. M., et al. (2019). Metabolic Labeling of Proteins with Non-canonical Amino Acids in Proteomics and Biotechnology. PubMed. [Link]
-
Ma, Y., et al. (2018). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? Expert Review of Proteomics. [Link]
-
Schiapparelli, L. M., et al. (2011). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Methods in Molecular Biology. [Link]
-
Dieterich, D. C., et al. (2007). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Nature Protocols. [Link]
-
Ad new, G. A., et al. (2018). Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids. Journal of the American Chemical Society. [Link]
-
DeForest, C. A., et al. (2018). Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids. ACS Publications. [Link]
-
Verhelst, S. H. L., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules. [Link]
-
Howden, A. J. M., et al. (2013). QuaNCAT: A Quantitative Proteomic Approach to Uncover the Global Dynamics of Protein Synthesis. ResearchGate. [Link]
-
Bagert, J. D., et al. (2014). Metabolic labeling with non-canonical amino acids. ResearchGate. [Link]
-
Alhourani, L., et al. (2025). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. MDPI. [Link]
-
Corzilius, S. V., et al. (2021). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. bioRxiv. [Link]
-
Mondal, S., et al. (2024). Evaluation of Translation Rate Through L-azidohomoalanine (AHA) Incorporation and Subsequent Alkyne Fluorophore–Mediated Click Chemistry in Yeast. Bio-protocol. [Link]
-
G-Biosciences. Click chemistry and its application to proteomics. G-Biosciences. [Link]
-
Chen, Y., et al. (2021). A flow-cytometry-based assessment of global protein synthesis in human senescent cells. STAR Protocols. [Link]
-
Ma, Y., et al. (2018). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? PubMed. [Link]
-
Sun, N., et al. (2020). Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. ACS Publications. [Link]
-
Uddin, M. J., et al. (2020). Visualization of AHA incorporation using a 'click' reaction. ResearchGate. [Link]
-
Alhourani, L., et al. (2025). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. ResearchGate. [Link]
-
Smith, M. A., et al. (2015). Click Chemistry in Proteomic Investigations. Current Protocols in Chemical Biology. [Link]
-
He, L., et al. (2019). Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. Bio-protocol. [Link]
-
Teo, C. F., et al. (2019). SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. Frontiers in Chemistry. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. A flow-cytometry-based assessment of global protein synthesis in human senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment [mdpi.com]
- 11. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
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- 16. researchgate.net [researchgate.net]
A Comparative Guide to Verifying the Stereochemical Purity of 4-Azido-D-homoalanine Post-Synthesis
For researchers, scientists, and professionals in drug development, the stereochemical integrity of non-proteinogenic amino acids like 4-Azido-D-homoalanine is of paramount importance. This unnatural amino acid, with its bioorthogonal azido group, serves as a powerful tool for chemical biology and pharmaceutical research, enabling the site-specific modification of proteins and other biomolecules.[1][2] However, the synthetic routes to such chiral molecules can often yield a mixture of enantiomers. The presence of the unintended L-enantiomer can lead to confounding experimental results, reduced efficacy, or altered pharmacological profiles of derivative molecules. Therefore, rigorous verification of stereochemical purity is a critical, non-negotiable step in the quality control process.
This guide provides an in-depth comparison of the most effective analytical techniques for assessing the enantiomeric excess of this compound. We will delve into the causality behind the experimental choices for each method, present their self-validating system, and provide detailed, field-proven protocols.
Navigating the Analytical Landscape: A Comparative Overview
The choice of analytical method for determining the stereochemical purity of this compound depends on several factors, including the required accuracy, available instrumentation, sample throughput, and the need for absolute configuration assignment. Here, we compare the leading techniques: Chiral High-Performance Liquid Chromatography (HPLC), derivatization with Marfey’s reagent followed by HPLC, derivatization with Mosher’s acid followed by Nuclear Magnetic Resonance (NMR) spectroscopy, and Chiral Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | Chiral HPLC | Marfey's Method (HPLC) | Mosher's Acid Analysis (NMR) | Chiral GC-MS |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Derivatization to diastereomers, followed by separation on a standard HPLC column. | Derivatization to diastereomers with distinct NMR spectra.[3][4] | Separation of volatile diastereomeric derivatives on a chiral GC column.[5] |
| Sample Prep | Minimal (dissolution in mobile phase).[6] | Derivatization required.[7] | Derivatization required.[8] | Derivatization required.[9] |
| Instrumentation | HPLC with UV or MS detector. | HPLC with UV or MS detector. | NMR Spectrometer (¹H, ¹⁹F). | GC-MS system. |
| Resolution | Variable, dependent on column and mobile phase. | Generally high resolution of diastereomers.[10] | Good spectral dispersion, especially with ¹⁹F NMR. | High resolution on capillary columns.[11] |
| Sensitivity | Moderate to high, detector dependent. | High, due to chromophore in reagent.[12] | Lower, requires more sample. | Very high with MS detection. |
| Quantitative Accuracy | High. | High, but potential for racemization during derivatization.[10] | High, based on signal integration. | High, with appropriate internal standards.[11] |
| Absolute Configuration | No. | Yes, by comparison to standards. | Yes, based on predictable chemical shift differences.[13] | No. |
| Throughput | High. | Moderate. | Low. | Moderate to High. |
Chiral High-Performance Liquid Chromatography (HPLC): The Direct Approach
Chiral HPLC is a powerful technique for the direct separation of enantiomers without the need for derivatization.[6] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Causality of Experimental Choices
The selection of the CSP and the mobile phase is critical for achieving optimal separation. For amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective due to their ability to engage in multiple types of chiral recognition interactions, including hydrogen bonding, ionic interactions, and steric hindrance.[6] The mobile phase composition, including the organic modifier and any additives, is fine-tuned to maximize the selectivity and resolution between the enantiomers.
Experimental Protocol: Chiral HPLC of this compound
-
Column Selection: An Astec CHIROBIOTIC® T or a similar macrocyclic glycopeptide-based chiral column is a suitable starting point.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or ammonium acetate). The exact ratio and buffer concentration should be optimized. A starting point could be 80:20 (v/v) methanol:10 mM ammonium formate.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Inject 5-10 µL of the sample solution.
-
Run the analysis at a flow rate of 0.5-1.0 mL/min.
-
Detect the enantiomers using a UV detector (e.g., at 210 nm) or a mass spectrometer.
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Workflow for Chiral HPLC Analysis
Caption: Workflow for chiral HPLC analysis of this compound.
Marfey's Method: The Classic Derivatization Approach
Marfey's method is an indirect approach that involves the derivatization of the amino acid enantiomers with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), also known as Marfey's reagent.[7] This reaction creates a pair of diastereomers that can be readily separated on a standard achiral HPLC column.[12]
Causality of Experimental Choices
The choice of Marfey's reagent is based on its ability to react quantitatively with the primary amine of the amino acid to form stable diastereomers. The dinitrophenyl group provides a strong chromophore, enhancing UV detection sensitivity.[12] The separation of the resulting diastereomers on a C18 column is typically robust and provides high resolution.
Experimental Protocol: Marfey's Analysis of this compound
-
Derivatization:
-
Dissolve approximately 0.1 mg of this compound in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 1 M HCl.
-
Dilute the sample with the HPLC mobile phase.
-
-
HPLC Analysis:
-
Use a standard C18 reversed-phase column.
-
Employ a gradient elution system, for example, from 10% to 70% acetonitrile in water (both containing 0.1% trifluoroacetic acid) over 30 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Monitor the elution at 340 nm.
-
-
Data Analysis: Compare the retention time of the derivatized sample with that of derivatized D- and L-homoalanine standards (or a racemic mixture). Calculate the % ee from the peak areas of the two diastereomers.
Workflow for Marfey's Method
Caption: Workflow for Marfey's method to determine stereochemical purity.
Mosher's Acid Analysis: An NMR-Based Approach
Mosher's acid analysis is a powerful NMR-based technique for determining both the enantiomeric excess and the absolute configuration of chiral amines and alcohols.[8][13] The method involves the reaction of the chiral amine with the two enantiomers of Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to form a pair of diastereomeric amides.
Causality of Experimental Choices
The trifluoromethyl group in Mosher's acid provides a sensitive probe for ¹⁹F NMR spectroscopy, which often results in baseline-separated signals for the two diastereomers in a region of the spectrum that is typically free from other signals. In ¹H NMR, the phenyl group of the Mosher's reagent creates a distinct anisotropic environment, leading to predictable chemical shift differences for the protons of the amino acid in the two diastereomers.
Experimental Protocol: Mosher's Amide Analysis of this compound
-
Preparation of (R)- and (S)-Mosher's Amides:
-
In two separate NMR tubes, dissolve approximately 2-3 mg of this compound in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
To one tube, add a slight molar excess (1.1-1.2 equivalents) of (R)-(-)-Mosher's acid chloride.
-
To the other tube, add a similar excess of (S)-(+)-Mosher's acid chloride.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 equivalents), to each tube to scavenge the HCl produced.
-
Allow the reactions to proceed to completion at room temperature (typically 1-4 hours).
-
-
NMR Analysis:
-
Acquire ¹H and/or ¹⁹F NMR spectra for both samples.
-
In the ¹⁹F NMR spectrum, the two diastereomers should give rise to two distinct signals.
-
In the ¹H NMR spectrum, identify corresponding protons in the two diastereomers that show clear separation.
-
-
Data Analysis:
-
Calculate the enantiomeric excess by integrating the signals corresponding to the two diastereomers in either the ¹H or ¹⁹F NMR spectrum.
-
For absolute configuration determination, analyze the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the chiral center.
-
Logical Relationship in Mosher's Acid Analysis
Caption: Logical workflow for determining enantiomeric excess and absolute configuration using Mosher's acid analysis.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Option
For volatile and thermally stable derivatives of amino acids, chiral GC-MS offers excellent resolution and sensitivity.[9] This technique requires derivatization to increase the volatility of the amino acid.
Causality of Experimental Choices
The derivatization process, typically a two-step esterification and acylation, is crucial for making the amino acid amenable to GC analysis. The choice of the chiral GC column, often coated with a cyclodextrin derivative, is key to achieving enantiomeric separation. Mass spectrometric detection provides high sensitivity and selectivity, allowing for the analysis of trace amounts of the undesired enantiomer.
Experimental Protocol: Chiral GC-MS of this compound
-
Derivatization:
-
Esterification: Treat the dried this compound sample with an acidic alcohol (e.g., 3 M HCl in n-butanol) and heat to form the butyl ester.
-
Acylation: After removing the excess reagent, acylate the amino group using an acylating agent such as trifluoroacetic anhydride (TFAA) in an aprotic solvent.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a chiral capillary GC column (e.g., Chirasil-Val).
-
Use a temperature program to achieve optimal separation of the enantiomers.
-
The mass spectrometer can be operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Data Analysis: Calculate the % ee from the integrated peak areas of the two enantiomers in the chromatogram.
Workflow for Chiral GC-MS Analysis
Caption: Workflow for the chiral GC-MS analysis of this compound.
Conclusion and Recommendations
The verification of the stereochemical purity of this compound is a critical step that underpins the reliability of subsequent research. Each of the methods described here offers a viable path to this goal, with its own set of advantages and considerations.
-
For routine, high-throughput analysis where the absolute configuration is already known, Chiral HPLC is often the method of choice due to its direct nature and minimal sample preparation.
-
When high sensitivity and the ability to analyze complex mixtures are required, Marfey's method provides a robust and reliable alternative.
-
For unambiguous determination of both enantiomeric excess and absolute configuration, especially during the initial characterization of a newly synthesized batch, Mosher's acid analysis by NMR is unparalleled.
-
Chiral GC-MS is a highly sensitive technique suitable for samples that are readily derivatized to volatile compounds.
Ultimately, the selection of the most appropriate method will be guided by the specific requirements of the research and the instrumentation available. It is often prudent to validate the results from one method with a second, orthogonal technique to ensure the utmost confidence in the stereochemical purity of your this compound.
References
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). Springer Nature Experiments. Retrieved February 23, 2026, from [Link]
-
Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. (2018). MDPI. Retrieved February 23, 2026, from [Link]
-
(PDF) A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (2025). PubMed. Retrieved February 23, 2026, from [Link]
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). PubMed. Retrieved February 23, 2026, from [Link]
-
Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. (n.d.). AKJournals. Retrieved February 23, 2026, from [Link]
-
Marfey's reagent for chiral amino acid analysis: a review. (2004). PubMed. Retrieved February 23, 2026, from [Link]
-
A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (2025). MDPI. Retrieved February 23, 2026, from [Link]
-
Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. (n.d.). Aapptec Peptides. Retrieved February 23, 2026, from [Link]
-
Marfey's reagent for chiral amino acid analysis: A review. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]
-
C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. (2016). ACS Publications. Retrieved February 23, 2026, from [Link]
-
Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. Retrieved February 23, 2026, from [Link]
-
Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. (2011). PubMed. Retrieved February 23, 2026, from [Link]
-
Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides. (2022). PubMed. Retrieved February 23, 2026, from [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). ARPI - UNIPI. Retrieved February 23, 2026, from [Link]
-
Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
(PDF) Chiral α‐Amino Acid‐Based NMR Solvating Agents. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved February 23, 2026, from [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. Retrieved February 23, 2026, from [Link]
-
Coupling Bioorthogonal Chemistries with Artificial Metabolism: Intracellular Biosynthesis of Azidohomoalanine and Its Incorporation into Recombinant Proteins. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Determination of Trace Amounts of Chiral Amino Acids in Complicated Biological Samples Using Two-Dimensional High-Performance Liquid Chromatography with an Innovative “Shape-Fitting” Peak Identification/Quantification Method. (2025). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Mosher's acid. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. (n.d.). Sign in. Retrieved February 23, 2026, from [Link]
-
Synthesis and protein incorporation of azido-modified unnatural amino acids. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]
-
NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007). PubMed. Retrieved February 23, 2026, from [Link]
-
Efficient Synthesis of Fmoc-Protected Azido Amino Acids. (n.d.). David Spring's group. Retrieved February 23, 2026, from [Link]
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). pubs.acs.org. Retrieved February 23, 2026, from [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. Retrieved February 23, 2026, from [Link]
-
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023). Recent. Retrieved February 23, 2026, from [Link]
-
Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent. Retrieved February 23, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 23, 2026, from [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (n.d.). Springer Nature Experiments. Retrieved February 23, 2026, from [Link]
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- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Azido-L-homoalanine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is my priority to ensure that our valued customers can utilize our products not only effectively but also safely. This guide provides essential, in-depth technical information for the proper disposal of 4-Azido-L-homoalanine (AHA), a crucial tool in modern proteomics and drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
The Inherent Risks of 4-Azido-L-homoalanine: Understanding the Azide Moiety
4-Azido-L-homoalanine, while a powerful tool for bioorthogonal labeling, contains an azide functional group (-N₃), which imparts a degree of instability to the molecule. Organic azides are energetic compounds and must be handled with the utmost care. The primary hazards associated with 4-Azido-L-homoalanine are:
-
Thermal Instability and Potential for Explosive Decomposition: 4-Azido-L-homoalanine is classified as a self-reactive substance. This means it can undergo exothermic decomposition even without the presence of air. This decomposition can be initiated by heat, shock, friction, or light. A study on the structurally similar 4-azido-L-phenylalanine revealed that the deprotected amino acid can exhibit explosive characteristics.[1]
-
Toxicity: While specific toxicity data for 4-Azido-L-homoalanine is limited, many organic azides are considered toxic.
-
Formation of Highly Toxic and Explosive Hydrazoic Acid: In the presence of strong acids, 4-Azido-L-homoalanine can react to form hydrazoic acid (HN₃), a highly toxic and explosive gas.[2][3]
-
Formation of Shock-Sensitive Metal Azides: Contact with heavy metals, such as lead, copper, silver, and mercury, can lead to the formation of highly unstable and shock-sensitive metal azides.[2][3] This is a critical consideration for disposal, as contact with metal drainpipes or spatulas can create a significant hazard.
Immediate Safety and Handling Protocols
Prior to any disposal procedure, the following safety measures must be strictly observed:
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | Protects against splashes and potential projectiles in case of rapid decomposition. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the potentially toxic compound. |
| Body Protection | Laboratory coat | Protects against spills and contamination of personal clothing. |
Work Area and Equipment:
-
Ventilation: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[3]
-
Spatulas and Utensils: Use only non-metal (e.g., plastic or ceramic) spatulas and utensils for handling solid 4-Azido-L-homoalanine to prevent the formation of explosive metal azides.[2]
-
Avoid Incompatibilities: A critical aspect of safe handling is the strict avoidance of incompatible materials.
| Incompatible Materials | Hazard |
| Strong Acids | Formation of highly toxic and explosive hydrazoic acid.[2][3] |
| Heavy Metals (e.g., lead, copper, silver, mercury) | Formation of shock-sensitive and explosive metal azides.[2][3] |
| Halogenated Solvents (e.g., dichloromethane, chloroform) | Potential formation of explosive di- and tri-azidomethane.[2] |
Disposal Procedures: A Two-Tiered Approach
The proper disposal of 4-Azido-L-homoalanine waste should follow a two-tiered approach: immediate segregation and containment, followed by either direct disposal as hazardous waste or chemical deactivation for dilute solutions.
Tier 1: Immediate Waste Segregation and Containment
This is the most critical and universally applicable step for all waste containing 4-Azido-L-homoalanine, whether in solid or liquid form.
Caption: Workflow for immediate segregation of 4-Azido-L-homoalanine waste.
Step-by-Step Procedure for Waste Segregation:
-
Designated Waste Container: All waste containing 4-Azido-L-homoalanine must be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Container Material: The container must be made of a non-metallic material, such as glass or polyethylene, to prevent the formation of shock-sensitive metal azides.[3]
-
Labeling: The container must be clearly labeled with "Azide Waste," "Self-Reactive," and a full list of its contents.[3]
-
Segregation: This waste stream must be kept separate from all other chemical waste, especially acidic, heavy metal-containing, and halogenated solvent waste.[3]
-
Storage: The segregated waste container should be stored in a cool, dark place, away from sources of heat, ignition, and incompatible materials, pending disposal.
Tier 2: Final Disposal Options
There are two primary routes for the final disposal of segregated 4-Azido-L-homoalanine waste:
Option A: Direct Disposal via Institutional Hazardous Waste Program (Recommended for all concentrations)
This is the simplest and safest method for the disposal of all 4-Azido-L-homoalanine waste.
-
Contact your Environmental Health and Safety (EHS) Office: Arrange for the pickup and disposal of the clearly labeled azide waste container.
-
Follow Institutional Guidelines: Adhere to all specific procedures and documentation requirements set forth by your institution's hazardous waste management program.
Option B: Chemical Deactivation of Dilute Aqueous Waste Streams (<5% w/v)
For dilute aqueous solutions of 4-Azido-L-homoalanine, chemical deactivation can be performed to convert the azide to a more stable amine. This procedure must be performed by trained personnel with a thorough understanding of the risks involved.
Method 1: Staudinger Reduction with Tris(2-carboxyethyl)phosphine (TCEP)
The Staudinger reaction is a well-established method for the reduction of azides to amines.[4][5][6] The use of the water-soluble and odorless phosphine, TCEP, makes this a more amenable method for a laboratory setting compared to other phosphines like triphenylphosphine. A study on an azido-peptide demonstrated the rapid and effective reduction of the azide in an aqueous buffer using TCEP.[7]
Caption: Experimental workflow for the Staudinger reduction of 4-Azido-L-homoalanine waste.
Experimental Protocol for Staudinger Reduction:
-
Setup: In a chemical fume hood, place the dilute aqueous solution of 4-Azido-L-homoalanine in a suitable container with a magnetic stir bar.
-
TCEP Addition: While stirring, slowly add an excess (approximately 1.5 equivalents) of a freshly prepared aqueous solution of TCEP.
-
Reaction: Stir the mixture at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas. Continue stirring for at least 2 hours after the addition is complete to ensure the reaction goes to completion.
-
Waste Collection: The resulting solution, now containing the much more stable 4-Amino-L-homoalanine, should be collected as hazardous waste. Although the primary hazard has been neutralized, it should not be disposed of down the drain.
Method 2: Quenching with Nitrous Acid (In Situ Generation)
This method is effective for destroying azides but requires strict control of the reaction conditions to avoid the formation of hydrazoic acid. This procedure should only be performed by personnel experienced with handling azides.
Experimental Protocol for Nitrous Acid Quenching:
-
Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet vented to the back of the fume hood, place the dilute aqueous solution of 4-Azido-L-homoalanine.
-
Sodium Nitrite Addition: While stirring, add a 20% aqueous solution of sodium nitrite. Use at least 1.5 grams of sodium nitrite for every gram of 4-Azido-L-homoalanine estimated to be in the waste.
-
Acidification: Slowly and carefully , add a 20% aqueous solution of sulfuric acid or hydrochloric acid dropwise from the dropping funnel. This will generate nitrous acid in situ, which will react with the azide, producing nitrogen gas. Maintain a slow addition rate to control the reaction and gas evolution. Crucially, the acid must be added to the azide/nitrite mixture, never the other way around, to prevent the buildup of hydrazoic acid. [2]
-
Test for Completion: After gas evolution has ceased, test the solution with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and that the decomposition of the azide is complete.
-
Neutralization and Disposal: Once the reaction is complete, neutralize the acidic solution with a base (e.g., sodium hydroxide) to a pH between 6 and 8. The final neutralized solution should be collected as hazardous waste.
Conclusion: A Culture of Safety
The responsible management of hazardous chemicals is a cornerstone of scientific integrity and laboratory safety. By understanding the inherent risks of 4-Azido-L-homoalanine and adhering to these detailed disposal procedures, you are not only protecting yourself and your colleagues but also ensuring the continued responsible advancement of your research. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet (SDS) before handling and disposal.
References
- Benchchem. (2025). Proper Disposal of N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid: A Step-by-Step Guide.
- Benchchem. (2025). Essential Guide to the Safe Disposal of Amino-PEG3-C2-Azido.
- Tam, A., So, C., & Geyer, C. R. (2007). Switch Peptide via Staudinger Reaction. Organic Letters, 9(18), 3433–3436.
- Wikipedia. (2023). Staudinger reaction.
- Organic Chemistry Tutor. (n.d.). Staudinger Reaction.
- Organic Chemistry Portal. (n.d.). Staudinger Reaction.
- Chapman, C. W., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. PMC.
- Jena Bioscience. (n.d.). 4-Azido-L-homoalanine HCl (L-AHA), Azide-containing Amino Acids.
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction.
- Vankayalapati, H., et al. (1999). Reduction of azides to primary amines in substrates bearing labile ester functionality. Synthesis of a PEG-solubilized, "Y"-shaped iminodiacetic acid reagent for preparation of folate-tethered drugs. Organic Letters, 1(2), 179-81.
- Request PDF. (n.d.). Synthesis and Explosion Hazards of 4-Azido-L-Phenylalanine.
- Jena Bioscience. (n.d.). 4-Azido-L-homoalanine HCl (L-AHA), Protein synthesis monitoring - residue-selective.
- Sigma-Aldrich. (n.d.). 4-Azido-L-homoalanine hydrochloride ≥98%.
- Norris, J. (2021, July 20). Synthesis of Amines by Reduction [Video]. YouTube.
- Spring, D. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. David Spring's group.
- Jena Bioscience. (n.d.). 4-Azido-L-homoalanine HCl (L-AHA), Protein synthesis monitoring - residue-selective.
- NWCommons. (n.d.). Amino Acid Quenching.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Chatterjee, A., et al. (2013). Synthesis and protein incorporation of azido-modified unnatural amino acids. Amino Acids, 45(5), 1055-1063.
- Lumiprobe. (n.d.). 4AZP (4-Azido-L-phenylalanine).
- Parisi, G., et al. (2018). Coupling Bioorthogonal Chemistries with Artificial Metabolism: Intracellular Biosynthesis of Azidohomoalanine and Its Incorporation into Recombinant Proteins. International Journal of Molecular Sciences, 19(10), 3121.
Sources
- 1. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Staudinger Reaction [organic-chemistry.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Operational Safety & Handling Guide: 4-Azido-d-homoalanine (AHA)
Executive Summary: The Balance of Reactivity and Risk
4-Azido-d-homoalanine (AHA) is a powerful tool for metabolic labeling, allowing for the bioorthogonal tracking of nascent protein synthesis via Click Chemistry (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). However, the very feature that makes it useful—the energetic azide moiety—necessitates a rigorous safety protocol.[1]
Unlike sodium azide (
Hazard Mechanics: The "Why" Behind the Protocol
To understand the risk, we apply the C/N Ratio Rule for organic azides. Stability is generally predicted when the number of carbon atoms (
Analysis of AHA (
-
Ratio:
Personal Protective Equipment (PPE) Matrix
Do not apply a "one-size-fits-all" approach. PPE must scale with the operational state of the reagent.[3]
| Operational State | Primary Hazard | Required PPE Configuration | Technical Rationale |
| Solid Handling (Weighing/Aliquot) | Inhalation, Static Discharge, Shock Sensitivity | Level 2: Lab Coat (Cotton/FR), Safety Goggles (ANSI Z87.1), Double Nitrile Gloves (0.11mm min), Anti-static wrist strap (recommended). | Dry azides are most vulnerable to electrostatic discharge (ESD) and friction. Double gloving prevents skin absorption if fine powder disperses. |
| Solubilization (Stock Prep in DMSO/H2O) | Percutaneous Absorption, Exothermic Decomposition | Level 2+: Above PPE + Face Shield if volume >50mL. Work strictly in Fume Hood. | DMSO is a potent penetrant carrier; it will drag dissolved azide through single gloves and skin into the bloodstream. |
| Experimental Use (Dilute <5mM) | Accidental Splash, Cross-contamination | Level 1: Standard Lab Coat, Safety Glasses, Single Nitrile Gloves. | At dilute concentrations, the thermal/shock risk is negligible, but chemical toxicity remains. |
| Waste Disposal | Formation of Hydrazoic Acid or Heavy Metal Azides | Level 2: Standard PPE. Crucial: Plastic/Glass tools only. | Metal contact during cleanup is the #1 cause of azide-related lab accidents. |
Operational Protocol: The "Zero-Metal" Standard
The following protocol is designed to eliminate the formation of heavy-metal azides (e.g., Copper(II) Azide), which are significantly more unstable than the reagent itself.
A. Weighing and Solubilization
-
Equipment Check: Verify that NO metal spatulas are present in the workspace. Use only porcelain, Teflon, or disposable plastic spatulas.
-
Environment: Perform all weighing inside a certified chemical fume hood.
-
Anti-Static Measure: If the ambient humidity is low (<30%), use an ionizing fan or anti-static gun on the weighing boat to prevent powder scattering.
-
Solvent Choice:
-
Preferred: Sterile Water or PBS (pH 7.4).
-
Alternative: DMSO (Dimethyl sulfoxide). Note: DMSO solutions of azides can be absorbed rapidly through skin. Handle with extreme caution.
-
B. The "Incompatible Trinity"
Never introduce AHA to the following environments:
-
Halogenated Solvents (DCM, Chloroform): Can form di- and tri-azidomethane, which are extremely volatile explosives.[1][4]
-
Strong Acids (pH < 4): Protonation generates Hydrazoic Acid (
), a highly toxic and explosive gas. -
Heavy Metals (Cu, Pb, Hg): Common in drain pipes and cheap lab clamps. Forms contact explosives.
Waste Disposal & Decontamination Logic
The Golden Rule: AHA waste must never enter the municipal water system.
Disposal Workflow
-
Segregation: Establish a dedicated liquid waste container labeled "AZIDE WASTE ONLY."
-
pH Buffering: Pre-charge the waste container with a small volume of 0.1M NaOH or bicarbonate buffer to ensure the solution remains basic (preventing
formation). -
Quenching (Optional but Recommended): For small volumes of high-concentration stock, quench by reacting with excess limiting reagent (e.g., TCEP or a strained alkyne) before disposal, effectively "clicking" the hazard away.
-
Pickup: Hand off to EHS/Hazardous Waste contractors as "Organic Azide Waste."
Visualized Safety Workflow
The following diagram outlines the decision logic for handling AHA, ensuring no critical safety check is missed.
Figure 1: Decision Matrix for this compound handling. Note the critical stop points regarding metal tools and halogenated solvents.
References
-
Sharpless, K. B., et al. (2001).[1][4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[1][4] Angewandte Chemie International Edition.[1][4][5]
-
University of California, Santa Barbara. Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.
-
Stanford University Environmental Health & Safety. Information on Azide Compounds: Storage and C/N Ratio Guidelines.
-
Jena Bioscience. Safety Data Sheet (SDS): this compound HCl.
-
Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1][4] Angewandte Chemie.[5]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
